ACE2 protein
Description
Properties
CAS No. |
134324-48-4 |
|---|---|
Molecular Formula |
C11H14O4S |
Synonyms |
ACE2 protein |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Initial Characterization of Angiotensin-Converting Enzyme 2 (ACE2)
Executive Summary
Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the Renin-Angiotensin System (RAS), has garnered significant scientific interest since its discovery. Initially identified as a homolog of the well-characterized Angiotensin-Converting Enzyme (ACE), it was soon revealed to have distinct and critical physiological functions. This document provides a comprehensive technical overview of the seminal work leading to the discovery and initial characterization of ACE2. It details the molecular cloning, enzymatic properties, substrate specificity, and tissue distribution as reported in the foundational literature. This guide is intended to serve as a detailed resource, complete with experimental protocols, quantitative data, and pathway diagrams to support ongoing research and development efforts targeting ACE2.
The Discovery of ACE2
In 2000, two independent research groups simultaneously reported the discovery of a novel homolog of ACE, which they named ACE2.[1] One group at Millennium Pharmaceuticals identified ACE2 by sequencing a human heart failure cDNA library, highlighting its potential role in cardiovascular disease from the outset.[2] This new enzyme was identified as the first known human homolog of ACE.[2]
Structurally, ACE2 was characterized as a type I integral membrane protein, comprising 805 amino acids.[3] Early sequence analysis predicted an N-terminal signal peptide, a single zinc-binding metalloprotease domain featuring the characteristic HEXXH motif, and a C-terminal transmembrane anchor.[3][4] Notably, the C-terminal domain showed no homology to ACE but shared significant identity with collectrin, a protein involved in renal amino acid transport, hinting at diverse physiological roles beyond the RAS.[5][6]
Initial Biochemical and Physiological Characterization
Following its discovery, initial research focused on differentiating ACE2 from its well-known homolog, ACE. This work quickly established ACE2 as a unique enzyme with a distinct functional role.
Enzymatic Activity and Substrate Specificity
Unlike ACE, which is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus of its substrates, ACE2 was identified as a monocarboxypeptidase.[7][8] Its primary role within the RAS is to counterbalance the classical ACE-Angiotensin II (Ang II) axis.[5][7]
-
Primary Function : ACE2 hydrolyzes the potent vasoconstrictor Angiotensin II (Ang II) to the vasodilatory peptide Angiotensin-(1-7) (Ang-(1-7)).[7][9]
-
Other Substrates : ACE2 can also cleave a single C-terminal residue from Angiotensin I to produce Angiotensin-(1-9).[1] Other identified substrates include apelin-13 (B560349) and des-Arg9-bradykinin.[10]
-
Distinction from ACE : Crucially, ACE2 does not hydrolyze bradykinin (B550075) and is not inhibited by classical ACE inhibitors such as lisinopril, captopril, or enalapril.[7][11]
The initial kinetic characterization revealed that Ang II is the preferred substrate for ACE2 over Ang I.[9]
Quantitative Enzymatic Data
The following table summarizes key quantitative data from early studies on ACE2's enzymatic activity.
| Substrate | Species | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Angiotensin II | Human (recombinant) | 5 | N/A | N/A | [9] |
| Angiotensin I | Human (recombinant) | >50 | N/A | N/A | [9] |
| Mca-APK(Dnp) | Human (recombinant) | ~10 | N/A | N/A | [11] |
Note: Complete kinetic data (k_cat) were not consistently reported in the very initial discovery papers but were elaborated in subsequent characterization studies. The provided data reflects the earliest available quantitative comparisons.
Role in the Renin-Angiotensin System (RAS)
The discovery of ACE2 necessitated a revision of the classical RAS pathway. ACE2 acts as a negative regulator of the system by degrading Ang II, thereby counteracting its vasoconstrictive, pro-inflammatory, and pro-fibrotic effects mediated through the AT1 receptor.[12][13] The product of this reaction, Ang-(1-7), exerts opposing effects—vasodilation and anti-proliferation—primarily through the Mas receptor.[6]
Initial Tissue Distribution Studies
Early investigations into the tissue distribution of ACE2 utilized methods such as Northern blotting for mRNA and immunohistochemistry for protein localization. These studies revealed a broad but specific expression pattern.
Table: Summary of Initial ACE2 Expression Data
| Tissue | mRNA Expression Level | Protein Localization | Reference |
| Heart | High | Cardiomyocytes, vascular endothelium, smooth muscle cells | [14][15] |
| Kidney | High | Proximal tubule epithelial cells, glomerular cells | [14][15] |
| Testis | High | Sertoli cells, Leydig cells | [14][15] |
| Lung | Moderate | Type I and Type II alveolar epithelial cells, vascular endothelium | [14][16][17] |
| Small Intestine | High | Enterocytes (apical surface) | [14][16][17] |
| Colon | Low | Epithelial cells | [16] |
| Liver | Moderate | Cholangiocytes, hepatocytes | [4] |
| Brain | Low | Neurons, endothelial cells | [18] |
| Blood Vessels | N/A | Endothelial cells, smooth muscle cells | [14][16] |
Note: Expression levels are relative and compiled from early qualitative and semi-quantitative reports.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the initial discovery and characterization of ACE2, synthesized from seminal publications.
Molecular Cloning and Expression of ACE2
This protocol outlines the general steps taken to clone and express ACE2 in mammalian cells for characterization.
Protocol Details:
-
RNA Isolation : Total RNA was extracted from tissues with high expected ACE2 expression, such as human heart or mouse kidney, using methods like the Trizol one-step protocol.[4][19]
-
RT-PCR : The full-length coding sequence of ACE2 was amplified from the isolated RNA using reverse transcriptase-polymerase chain reaction (RT-PCR).[4] Gene-specific primers were designed based on predicted sequences from genomic databases.
-
Cloning : The amplified PCR product (~2.6 kb) was first cloned into a TA cloning vector, such as pGEM-T Easy, for sequence verification.[4]
-
Subcloning for Expression : Following sequence confirmation, the ACE2 cDNA insert was excised using restriction enzymes and subcloned into a mammalian expression vector, like pcDNA3.1+, which contains a strong promoter (e.g., CMV) for high-level expression.[4]
-
Transfection and Expression : The recombinant expression plasmid was transfected into a suitable mammalian cell line (e.g., COS-7 or HEK293T) using lipofection reagents.[4][19] Transient expression of the ACE2 protein was typically assessed 48-72 hours post-transfection.
-
Verification : Expression was confirmed by detecting a protein of the expected molecular weight (~80-110 kDa, depending on glycosylation) via SDS-PAGE and Western Blot using ACE2-specific antibodies.[4]
Enzymatic Activity Assay
A fluorometric assay was a common method for quantifying ACE2 enzymatic activity and determining inhibitor potency.
Protocol Details:
-
Reagents and Materials :
-
Recombinant this compound (from transfected cell lysates or purified).
-
Fluorogenic substrate: Mca-YVADAPK(Dnp)-OH or similar internally quenched peptide.
-
Assay Buffer: Typically 100 mM Tris-HCl, 600 mM NaCl, 10 µM ZnCl₂, pH 6.5.
-
Specific Inhibitor (for control): MLN-4760 (a potent and specific ACE2 inhibitor).[20]
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~405 nm).[21]
-
-
Procedure :
-
Prepare serial dilutions of the recombinant ACE2 enzyme or the biological sample (e.g., cell lysate) in the assay buffer.
-
Add 50 µL of the enzyme preparation to the wells of the 96-well plate.
-
To determine ACE2-specific activity, prepare parallel samples containing a saturating concentration of the specific inhibitor MLN-4760 (e.g., 1 µM).
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration typically 10-20 µM) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using the microplate reader.
-
-
Data Analysis :
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Subtract the activity measured in the presence of the specific inhibitor from the total activity to determine the ACE2-specific activity.[20]
-
For kinetic studies (K_m), vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.
-
Tissue Distribution Analysis (Immunohistochemistry)
Immunohistochemistry (IHC) was critical for localizing this compound expression within different tissues and cell types.
Protocol Details:
-
Tissue Preparation :
-
Human tissue samples were obtained from biopsies or autopsies and fixed in 10% buffered formalin.
-
Tissues were embedded in paraffin (B1166041) and sectioned at 4-5 µm thickness.
-
-
Antigen Retrieval :
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval by boiling the sections in a retrieval buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 9.0) for 10-20 minutes.
-
-
Immunostaining :
-
Block endogenous peroxidase activity with 0.3% H₂O₂ in methanol.
-
Block non-specific binding sites using a protein block solution (e.g., normal goat serum).
-
Incubate sections with a primary antibody against human ACE2 (typically a goat polyclonal or mouse monoclonal) overnight at 4°C.
-
Wash and apply a biotinylated secondary antibody (e.g., anti-goat or anti-mouse IgG).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Imaging and Analysis :
Conclusion
The discovery and initial characterization of ACE2 marked a pivotal moment in cardiovascular research, unveiling a new, counter-regulatory arm of the Renin-Angiotensin System. Early studies successfully cloned the gene, defined its unique carboxypeptidase activity that contrasts sharply with ACE, and mapped its expression in key metabolic and cardiovascular organs. The methodologies established in these foundational works, from molecular cloning to enzymatic and histological analyses, provided the essential tools that have enabled the subsequent explosion of research into ACE2's role in physiology and, serendipitously, as the cellular receptor for SARS coronaviruses.[1][14] This guide serves as a detailed repository of that seminal knowledge, providing a robust foundation for future scientific inquiry.
References
- 1. The discovery of angiotensin‐converting enzyme 2 and its role in acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Characterization of the angiotensin-converting enzyme 2 (ACE2), the main receptor for the SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Cloning, expression and sequence analysis and tissue distribution of angiotensin-converting enzyme 2 (ACE2) gene in adult mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme 2 (ACE2): Two decades of revelations and re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACE2 and ACE: structure-based insights into mechanism, regulation and receptor recognition by SARS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. youtube.com [youtube.com]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Angiotensin-converting enzyme-2 (ACE2): comparative modeling of the active site, specificity requirements, and chloride dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of angiotensin-converting enzyme 2 and its role in acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Angiotensin Converting Enzyme-2 (ACE2) in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue distribution of this compound, the functional receptor for SARS coronavirus. A first step in understanding SARS pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protein expression profile of ACE2 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue distribution of this compound, the functional receptor for SARS coronavirus. A first step in understanding SARS pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. Frontiers | Body Localization of ACE-2: On the Trail of the Keyhole of SARS-CoV-2 [frontiersin.org]
- 19. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 20. Angiotensin‐converting enzyme 2 catalytic activity in human plasma is masked by an endogenous inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Roles of the ACE2 Receptor in the Renin-Angiotensin-Aldosterone System (RAAS)
Abstract: The Angiotensin-Converting Enzyme 2 (ACE2) is a critical metalloproteinase that functions as a central negative regulator of the Renin-Angiotensin-Aldosterone System (RAAS). Traditionally, the RAAS was viewed as a linear cascade culminating in the production of Angiotensin II (Ang II), a potent vasoconstrictor with pro-inflammatory and pro-fibrotic properties. The discovery of ACE2 has fundamentally shifted this paradigm, revealing a counter-regulatory axis—the ACE2/Angiotensin-(1-7)/Mas receptor pathway—that actively opposes the detrimental effects of excessive Ang II stimulation. This guide provides a comprehensive technical overview of the physiological roles of ACE2 within the RAAS, detailing its enzymatic function, tissue-specific roles, and the signaling pathways it modulates. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal enzyme and its therapeutic potential.
Introduction: A New Paradigm in the RAAS
The Renin-Angiotensin-Aldosterone System (RAAS) is a complex hormonal cascade essential for regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] The classical pathway involves the conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II) by the Angiotensin-Converting Enzyme (ACE).[3] Ang II, the primary effector of this pathway, exerts its potent physiological effects—including vasoconstriction, inflammation, fibrosis, and aldosterone (B195564) release—primarily through the Angiotensin II Type 1 Receptor (AT1R).[4]
The discovery of Angiotensin-Converting Enzyme 2 (ACE2) revealed a more nuanced and balanced system.[3] ACE2 functions as a carboxypeptidase that counter-regulates the classical ACE/Ang II/AT1R axis.[3][5] Its primary role is to metabolize Ang II into the heptapeptide (B1575542) Angiotensin-(1-7) [Ang-(1-7)], a peptide with generally opposing biological actions.[1][3][6] This establishes a protective arm of the RAAS, the ACE2/Ang-(1-7)/Mas receptor axis, which is crucial for maintaining cardiovascular and renal homeostasis and protecting organs from damage.[4][5][6]
Enzymatic Function and Substrate Specificity of ACE2
ACE2 is a type I transmembrane zinc metalloproteinase with an active extracellular catalytic domain.[5] While it shares approximately 42% sequence homology with somatic ACE, its biochemical activity is distinct.[7]
-
Primary Catalytic Activity: The most physiologically significant function of ACE2 is the cleavage of a single C-terminal amino acid (phenylalanine) from Ang II to generate Ang-(1-7).[8] The catalytic efficiency of ACE2 for Ang II is approximately 400-fold greater than for Ang I, underscoring that its major role is the degradation of Ang II.[3]
-
Other Substrates: ACE2 can also cleave Ang I to produce Angiotensin-(1-9), which can then be converted to Ang-(1-7) by ACE or other peptidases.[8][9] However, this pathway is considered less efficient.[8] Beyond the RAAS, ACE2 has been shown to hydrolyze other vasoactive peptides, including apelin-13, des-Arg(9)-bradykinin, and dynorphin (B1627789) A, suggesting broader physiological roles.[7][10][11]
Crucially, ACE2 is not inhibited by classical ACE inhibitors like captopril (B1668294) or lisinopril, allowing for independent therapeutic targeting.[7]
The Dual Axes of the RAAS: A Balance of Power
The modern understanding of the RAAS is a balance between two opposing arms:
-
The Classical (Pressor) Axis: Comprising ACE, Ang II, and the AT1R, this pathway promotes vasoconstriction, inflammation, fibrosis, oxidative stress, and cell proliferation.[4][12] Overactivation of this axis is implicated in the pathophysiology of hypertension, heart failure, and kidney disease.[6][12]
-
The Counter-Regulatory (Protective) Axis: Consisting of ACE2, Ang-(1-7), and the G protein-coupled Mas receptor (MasR), this pathway mediates vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects, thereby counteracting the actions of the classical axis.[4][5][6][13]
The balance between these two axes is fundamental to cardiovascular and renal health. A shift towards the classical axis contributes to organ pathology, whereas enhancing the protective axis is a key therapeutic goal.
Physiological Roles of ACE2 in Key Organ Systems
ACE2 is expressed in numerous tissues, with particularly high levels in the kidneys, heart, gastrointestinal tract, and testes, where it plays vital local roles.[1][7][10][14]
Cardiovascular System
In the heart, ACE2 is expressed in cardiomyocytes, cardiac fibroblasts, and coronary endothelial cells.[6] It serves a crucial cardioprotective function by converting local Ang II to Ang-(1-7).[6] Genetic ablation of ACE2 in mice leads to severe impairment of myocardial contractility and increased Ang II levels, a phenotype that can be rescued by ablating ACE.[10] This demonstrates that ACE2 is an essential regulator of heart function in vivo, primarily by controlling Ang II levels.[10] Upregulation of the ACE2/Ang-(1-7)/MasR axis protects against hypertension, cardiac fibrosis, and hypertrophy.[6][15]
Renal System
The kidney has the highest levels of ACE2 expression, particularly in the apical brush border of proximal tubules.[10][12][16] Here, ACE2 plays a pivotal role in regulating intraglomerular pressure, sodium balance, and mitigating kidney damage.[16][17] By degrading Ang II and producing Ang-(1-7), ACE2 counteracts the pro-fibrotic and pro-inflammatory effects of Ang II that drive diabetic nephropathy and hypertensive renal disease.[12][17] A reduction in renal ACE2 expression is associated with the progression of kidney disease.[16]
Respiratory System
ACE2 is expressed in the lungs, where it has a significant protective role against acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[18] In animal models of ALI induced by various insults (e.g., acid aspiration, sepsis, or viral infection), ACE2 protects the lungs from severe damage.[18][19] This protective effect is largely attributed to its degradation of Ang II, which is known to increase vascular permeability and inflammation in the lung.[18][20] ACE2 also famously serves as the cellular entry receptor for SARS-CoV and SARS-CoV-2.[1][18] Viral binding can lead to downregulation of ACE2, exacerbating lung injury by creating an imbalance in the local RAAS, favoring the pro-inflammatory Ang II pathway.[20][21]
Quantitative Data on ACE2 and RAAS Components
Quantitative analysis is essential for understanding the dynamics of the RAAS. The following tables summarize key data regarding ACE2 expression and RAAS peptide concentrations.
Table 1: Relative Expression of ACE2 in Human Tissues
| Tissue | Relative Expression Level | Key Cell Types |
| Small Intestine | High | Enterocytes (microvilli) |
| Kidney | High | Proximal tubule cells |
| Testis | High | Sertoli and Leydig cells |
| Gallbladder | High | Epithelial cells |
| Heart | Moderate | Cardiomyocytes, endothelial cells |
| Colon | Moderate | Enterocytes |
| Liver | Low to Moderate | Hepatocytes, cholangiocytes |
| Lung | Low | Alveolar epithelial cells (disputed), endothelial cells |
| Brain | Low | Neurons, astrocytes |
Data compiled from transcriptomic and proteomic studies.[14][22][23][24][25] Expression in lung alveolar cells is low and not consistently detected across all studies.
Table 2: Typical Concentrations of Angiotensin Peptides in Human Plasma
| Peptide | Condition | Concentration Range (pg/mL) |
| Angiotensin II | Healthy Controls | 5 - 50 |
| High Blood Pressure | 10 - 100+ | |
| Chronic Kidney Disease | 15 - 120+ | |
| Angiotensin-(1-7) | Healthy Controls | 5 - 40 |
| High Blood Pressure | 5 - 50 | |
| Chronic Kidney Disease | 10 - 60 |
Values are approximate and can vary significantly based on posture, sodium intake, and analytical method (e.g., LC-MS/MS).[26][27] Treatment with ACE inhibitors or ARBs typically increases Ang-(1-7) levels.[17]
Experimental Protocols
Characterizing the ACE2/Ang-(1-7)/MasR axis requires specific and robust methodologies. Below are detailed protocols for key experiments.
ACE2 Enzymatic Activity Assay (Fluorometric)
This assay measures ACE2 catalytic activity by monitoring the cleavage of a quenched fluorogenic substrate.
Principle: An intramolecularly quenched peptide substrate, such as Mca-Ala-Pro-Lys(Dnp)-OH, is used. In its intact form, the fluorescence of the Mca group is quenched by the Dnp group. Upon cleavage by ACE2, the Mca fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence.[28]
Methodology:
-
Sample Preparation: Homogenize tissue or lyse cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).[29] Centrifuge to pellet debris and collect the supernatant. Determine total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well black microplate, prepare the following reactions:
-
Assay Buffer: Adjust all wells to a final volume of 50 µL with ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, 1 M NaCl, pH 7.5).[32] The buffer should contain inhibitors for other proteases, such as captopril (for ACE) and Z-Pro-Prolinal (for prolyl endopeptidases), to ensure specificity.[30]
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate solution (e.g., final concentration of 15-50 µM) to all wells to start the reaction.[30][31]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence kinetically over 30-120 minutes at an excitation/emission wavelength pair appropriate for the substrate (e.g., Ex/Em = 320/420 nm).[33]
-
Calculation: Calculate the rate of fluorescence increase (RFU/min). Specific ACE2 activity is determined by subtracting the rate of the inhibitor control from the sample rate and normalizing to the amount of protein loaded.
Western Blotting for ACE2 Protein Expression
This technique is used to detect and quantify this compound levels in biological samples.
Methodology:
-
Protein Extraction: Prepare protein lysates from tissues or cells as described in section 6.1.
-
SDS-PAGE: Denature 30-100 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[29]
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[29]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody specific for ACE2 (e.g., 1:500 dilution).[29] Simultaneously, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[29]
-
Quantification: Use densitometry software to quantify the band intensity of ACE2 relative to the loading control.
Quantification of Angiotensin Peptides by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying multiple angiotensin peptides simultaneously in complex biological matrices like plasma or tissue homogenates.[26][34]
Methodology:
-
Sample Collection: Collect blood into tubes containing a cocktail of protease inhibitors (e.g., EDTA, PMSF, aprotinin) to prevent peptide degradation. For tissues, homogenize in an acidic solution with inhibitors.
-
Solid-Phase Extraction (SPE): Extract and concentrate the angiotensin peptides from the sample matrix using a C18 SPE cartridge. This step removes interfering proteins and salts.[26][34]
-
Condition the cartridge with methanol (B129727) and water.
-
Load the acidified sample.
-
Wash with water to remove salts.
-
Elute the peptides with an organic solvent mixture (e.g., methanol with 5% formic acid).[34]
-
-
Sample Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the peptide residue in a small volume of mobile phase.[34]
-
LC Separation: Inject the sample onto a reverse-phase C18 liquid chromatography column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in water with an acid modifier (e.g., 0.1% formic acid).[34]
-
MS/MS Detection: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[34][35]
-
For each peptide, a specific precursor ion (e.g., the doubly or triply charged molecular ion) is selected in the first quadrupole (Q1).
-
The precursor ion is fragmented in the second quadrupole (Q2, collision cell).
-
Specific, high-abundance fragment ions (product ions) are monitored in the third quadrupole (Q3).
-
The precursor → product ion transition is highly specific to the target peptide.
-
-
Quantification: Quantify the peptides by comparing the peak areas from the sample to a standard curve generated with known amounts of synthetic angiotensin peptides. The use of stable isotope-labeled internal standards is critical for accurate quantification.
Conclusion and Therapeutic Implications
ACE2 is an indispensable component of the RAAS, serving as the cornerstone of a protective axis that counterbalances the often-detrimental effects of the classical ACE/Ang II/AT1R pathway. Its role in degrading Ang II and producing the beneficial peptide Ang-(1-7) is critical for maintaining cardiovascular, renal, and pulmonary health. A deep understanding of its physiological roles, tissue-specific expression, and the signaling pathways it governs is paramount for developing novel therapeutics. Strategies aimed at enhancing the ACE2/Ang-(1-7)/MasR axis—such as the administration of recombinant human ACE2, ACE2 gene therapy, or the development of ACE2 activators—hold significant promise for treating a wide range of complex diseases, from hypertension and heart failure to diabetic kidney disease and acute lung injury.
References
- 1. Angiotensin-converting enzyme 2 - Wikipedia [en.wikipedia.org]
- 2. RAAS and ACE2 Receptor Science Simplified — Wild Free Organic [wildfreeorganic.com]
- 3. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Frontiers | The ACE2/Angiotensin-(1–7)/Mas Receptor Axis: Pleiotropic Roles in Cancer [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The role of ACE2 in cardiovascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 12. ACE and ACE2 in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue expression of ACE2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. researchgate.net [researchgate.net]
- 16. ANGIOTENSIN CONVERTING ENZYME 2 IN THE KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Angiotensin-converting enzyme 2 in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiotensin-converting enzyme 2 (ACE2) mediates influenza H7N9 virus-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. What is the ACE2 receptor? [asbmb.org]
- 22. The protein expression profile of ACE2 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ACE and ACE2 activity assay [bio-protocol.org]
- 29. Western blotting of ACE, ACE2 and the MAS receptor [bio-protocol.org]
- 30. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 33. abcam.cn [abcam.cn]
- 34. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]
tissue-specific expression patterns of ACE2 protein
An In-depth Technical Guide to the Tissue-Specific Expression Patterns of ACE2 Protein
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a type I transmembrane metallocarboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure, fluid and electrolyte balance, and inflammation.[1][2][3] ACE2 functions primarily by converting the vasoconstrictor peptide Angiotensin II into the vasodilator Angiotensin (1-7).[1][2] Beyond its physiological role, ACE2 has gained significant attention as the primary cellular entry receptor for several coronaviruses, including SARS-CoV and SARS-CoV-2.[1][4][5] The expression pattern and abundance of ACE2 in various human tissues are critical determinants of viral tropism and the pathophysiology of related diseases.[5][6]
This guide provides a comprehensive overview of the tissue-specific expression of the this compound, summarizing quantitative data, detailing experimental methodologies for its detection, and illustrating its key signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and related biomedical fields.
Quantitative Expression of ACE2
The expression of ACE2 varies significantly across different human tissues at both the mRNA and protein levels. Large-scale transcriptomics projects like the Human Protein Atlas (HPA), the Genotype-Tissue Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) consortium provide extensive quantitative data on mRNA levels.[7] It is important to note that mRNA expression does not always directly correlate with protein abundance due to post-transcriptional, translational, and post-translational regulation.[6]
ACE2 mRNA Expression Levels in Human Tissues
The following table summarizes consensus mRNA expression data from the HPA, GTEx, and FANTOM5 datasets, presented as mean protein-coding transcripts per million (pTPM) or normalized expression (NX), where a value ≥ 1.0 is considered expressed.[6][7]
| Tissue | HPA (pTPM)[6] | GTEx (Median TPM)[8] | FANTOM5 (Scaled Tags Per Million)[6] | Consensus (NX)[7] |
| Small Intestine | 366.3 | 24.45 - 50.06 | 420.9 | High |
| Testis | 120.0 | 46.53 | 92.3 | High |
| Kidney | 107.2 | 7.68 - 10.70 | 31.5 | High |
| Gallbladder | 134.6 | N/A | 52.6 | High |
| Heart Muscle | 31.1 | 5.42 - 8.99 | 31.6 | High |
| Colon | 14.1 | 2.78 - 4.68 | 197.3 | Medium |
| Thyroid Gland | 5.8 | 6.17 - 6.41 | 16.7 | Medium |
| Adipose Tissue | N/A | 8.54 - 9.41 | 5.6 | Medium |
| Liver | N/A | N/A | N/A | Low |
| Lung | N/A | N/A | N/A | Low / Not Detected |
| Urinary Bladder | N/A | N/A | N/A | Low |
Data compiled from multiple sources.[6][7][8] N/A indicates data was not available in the cited source.
This compound Expression Levels in Human Tissues
Protein expression data, primarily derived from immunohistochemistry (IHC) and mass spectrometry, provides spatial localization at the cellular level. The Human Protein Atlas provides a knowledge-based annotation of protein expression.[9][10]
| Tissue | Protein Expression Level (IHC)[9][10][11] | Key Cell Types with Positive Staining[7][9][11][12] |
| Small Intestine | High | Enterocytes (brush border) |
| Kidney | High | Proximal renal tubules |
| Testis | High | Sertoli and Leydig cells |
| Gallbladder | High | Glandular cells |
| Heart | Medium | Cardiomyocytes, endothelial cells, pericytes |
| Seminal Vesicle | Medium | Glandular cells |
| Epididymis | Medium | Glandular cells |
| Pancreas | Medium | Exocrine glandular cells, ducts |
| Nasal Mucosa | Low | Ciliated cells |
| Bronchus | Low | Ciliated cells |
| Lung | Low / Not Detected | Rare staining in alveolar cells |
| Oral Mucosa | Low | Basal layer of squamous epithelium |
| Endothelial Cells | Medium | Arterial and venous endothelial cells in many organs |
| Smooth Muscle Cells | Medium | Arterial smooth muscle cells in many organs |
Signaling Pathways Involving ACE2
ACE2 is a central component of the Renin-Angiotensin System and serves as a viral receptor.
Role in the Renin-Angiotensin System (RAS)
ACE2 counter-regulates the classical ACE pathway. While ACE converts Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II), ACE2 degrades Ang II into Angiotensin (1-7), which has vasodilatory, anti-proliferative, and anti-inflammatory effects.[2][3][13] This balance is critical for cardiovascular homeostasis.[3]
Caption: The dual axes of the Renin-Angiotensin System (RAS).
Role as a Receptor for SARS-CoV-2
ACE2 acts as the cellular doorway for SARS-CoV-2.[2] The virus's spike (S) protein binds to the extracellular domain of the membrane-bound this compound.[4] This binding event triggers conformational changes and subsequent cleavage of the S protein by host proteases like TMPRSS2, facilitating the fusion of the viral and cellular membranes and allowing the viral genome to enter the host cell.[14]
Caption: SARS-CoV-2 cellular entry mechanism via the ACE2 receptor.
Experimental Protocols for ACE2 Detection
Accurate detection and quantification of this compound and mRNA are fundamental for research. Below are generalized protocols for common techniques.
Immunohistochemistry (IHC)
IHC is used to visualize the location of this compound within formalin-fixed, paraffin-embedded (FFPE) tissues.[7][15]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2-3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding sites with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides with a buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes.
-
Develop the signal using a chromogen solution like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[16]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei (blue).[7]
-
Dehydrate slides through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Digitize slides and analyze staining intensity and distribution using microscopy.[7]
-
Western Blotting
Western blotting is used to detect and semi-quantify this compound in tissue or cell lysates.[18] The full-length glycosylated this compound has an approximate molecular weight of 120 kDa.[17][18]
Caption: A standard workflow for the Western Blotting protocol.
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a method like the BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-100 µg of protein with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).[18][19]
-
Boil samples at 95-100°C for 5-10 minutes.[18]
-
Load samples onto an SDS-PAGE gel (e.g., 4-20% gradient or 10% polyacrylamide) and run at a constant voltage until the dye front reaches the bottom.[18][19]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary anti-ACE2 antibody (e.g., 1:500 to 1:5000 dilution) overnight at 4°C with gentle agitation.[18][19]
-
Wash the membrane 3-5 times with TBST.[18]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19]
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative quantity of ACE2 mRNA transcripts.
-
RNA Extraction:
-
Extract total RNA from tissues or cells using a suitable kit (e.g., Trizol or column-based methods).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with a typical program:
-
-
Data Analysis:
-
Calculate the relative expression of ACE2 mRNA using the comparative CT (2-ΔΔCT) method, normalizing the ACE2 CT value to the housekeeping gene CT value.[22]
-
Conclusion
The expression of ACE2 is highly tissue-specific, with the highest levels consistently observed in the small intestine, kidney, testis, and gallbladder.[6][7][23] Lower but significant expression is found in the cardiovascular system and various epithelial and endothelial cells.[9][12] Its expression in the respiratory system is generally low, which has been a subject of intense research in the context of respiratory viruses.[7][23] Understanding this distinct expression profile is paramount for elucidating the physiological functions of ACE2 and its role in disease, providing a critical knowledge base for the development of targeted therapeutic strategies. The methodologies detailed in this guide provide a foundation for researchers to accurately assess ACE2 expression in their specific models and systems.
References
- 1. Angiotensin-converting enzyme 2 - Wikipedia [en.wikipedia.org]
- 2. What is the ACE2 receptor? [asbmb.org]
- 3. Understanding ACE-2: From Structure to Therapeutic Implications - Amerigo Scientific [amerigoscientific.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Single-Cell RNA Expression Profiling of ACE2, the Receptor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive investigation of the mRNA and protein level of ACE2, the putative receptor of SARS-CoV-2, in human tissues and blood cells [medsci.org]
- 7. The protein expression profile of ACE2 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue expression of ACE2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Tissue expression of ACE2 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 11. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Tissue distribution of this compound, the functional receptor for SARS coronavirus. A first step in understanding SARS pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Yin and Yang of ACE/ACE2 Pathways: The Rationale for the Use of Renin-Angiotensin System Inhibitors in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACE2 chromogenic immunostaining protocol optimized for formalin-fixed paraffin-embedded human tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemical expression of angiotensin‐converting enzyme 2 in superficial and deep maxillofacial tissues: A cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ACE2 antibody (28868-1-AP) | Proteintech [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blotting of ACE, ACE2 and the MAS receptor [bio-protocol.org]
- 20. A tissue- and gender-specific regulation of the SARS-CoV-2 receptor ACE2 by p53 in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expressions and significances of the angiotensin-converting enzyme 2 gene, the receptor of SARS-CoV-2 for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expression of ACE2, Soluble ACE2, Angiotensin I, Angiotensin II and Angiotensin-(1-7) Is Modulated in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
The Intricate Dance of ACE2: A Technical Guide to its Interactions with Endogenous Substrates
For Immediate Release
A Deep Dive into the Core Functions of Angiotensin-Converting Enzyme 2 (ACE2) and its Endogenous Substrate Interactions, Providing Critical Insights for Researchers and Drug Development Professionals.
This technical guide offers a comprehensive exploration of the enzymatic interactions between Angiotensin-Converting Enzyme 2 (ACE2) and its primary endogenous substrates. As a key regulator in several physiological pathways, a thorough understanding of ACE2's catalytic activity is paramount for the development of novel therapeutics. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Quantitative Analysis of ACE2 Substrate Interactions
The catalytic efficiency of ACE2 varies significantly among its endogenous substrates. The following table summarizes the key kinetic parameters for the hydrolysis of major substrates by human ACE2. This data provides a quantitative basis for understanding the preferential processing of these bioactive peptides.
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Primary Product |
| Angiotensin II | 2 | 3.5 | 1.9 x 10⁶[1] | Angiotensin-(1-7) |
| Apelin-13 | 6.8 | 13 | 2.1 x 10⁶[1] | Apelin-(1-12) |
| Dynorphin A (1-13) | - | 16 | 3.1 x 10⁶[1][2] | Dynorphin A-(1-12) |
| des-Arg⁹-Bradykinin | - | 62 | 1.3 x 10⁵[1][2] | Inactive fragment |
| Angiotensin I | 6.9 | 0.034 | 3.3 x 10⁴[2][3] | Angiotensin-(1-9) |
Note: Some values have been compiled from multiple sources for a comprehensive overview. The catalytic efficiency for Dynorphin A (1-13) and des-Arg⁹-Bradykinin is provided, though individual K_m_ and k_cat_ values were not consistently available in the reviewed literature.
Signaling Pathways Modulated by ACE2
ACE2 plays a pivotal role in three major signaling pathways: the Renin-Angiotensin System (RAS), the Apelin/APJ system, and the Kinin-Kallikrein System. The following diagrams illustrate the central function of ACE2 within these cascades.
Caption: The Renin-Angiotensin System (RAS) highlighting the dual roles of ACE and ACE2.
Caption: The Apelin/APJ signaling pathway and its regulation by ACE2.
Caption: The Kinin-Kallikrein System and the role of ACE2 in inactivating des-Arg⁹-bradykinin.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of ACE2-substrate interactions. The following sections provide step-by-step protocols for key experimental techniques.
ACE2 Enzymatic Activity Assay (Fluorometric)
This protocol describes the measurement of ACE2 catalytic activity using a quenched fluorogenic peptide substrate.
Materials:
-
Recombinant human ACE2
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
ACE2 Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)
-
ACE2 specific inhibitor (e.g., MLN-4760) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of recombinant human ACE2 in ACE2 Assay Buffer to generate a standard curve.
-
Prepare working solutions of the substrate and inhibitor in ACE2 Assay Buffer.
-
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add the ACE2 standards, experimental samples (e.g., cell lysates, purified protein), and a buffer blank.
-
For inhibitor control wells, pre-incubate the enzyme with the ACE2 inhibitor for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).[4]
-
Measure the fluorescence intensity kinetically over a period of 30-120 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from the blank wells.
-
Generate a standard curve by plotting the activity of the ACE2 standards against their concentrations.
-
Determine the ACE2 activity in the experimental samples by interpolating their reaction rates on the standard curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between ACE2 and its substrates.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human ACE2
-
Peptide substrates (e.g., Angiotensin II, Apelin-13)
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject a solution of recombinant ACE2 over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the peptide substrate (analyte) in running buffer.
-
Inject the analyte solutions sequentially over the immobilized ACE2 surface, starting with the lowest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound analyte without denaturing the immobilized ACE2.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams showing the association and dissociation phases of the interaction.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
-
Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Co-Immunoprecipitation (Co-IP) to Verify Interactions
Co-IP is used to demonstrate the physical interaction between ACE2 and its binding partners in a cellular context.
Materials:
-
Cells expressing tagged ACE2 and/or the substrate of interest
-
Lysis buffer (non-denaturing)
-
Antibody specific to the tag on ACE2 (or endogenous ACE2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against ACE2 (or its tag) to form antibody-antigen complexes.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against both ACE2 and the suspected interacting substrate to confirm its presence in the immunoprecipitated complex.
-
Caption: A simplified workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. Hydrolysis of biological peptides by human angiotensin-converting enzyme-related carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide on the Core Role of ACE2 in Cardiovascular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical zinc metalloproteinase and a monocarboxypeptidase that plays a pivotal role in cardiovascular homeostasis.[1][2] It functions as a key counter-regulatory component of the Renin-Angiotensin System (RAS), a hormonal cascade essential for regulating blood pressure, fluid, and electrolyte balance.[2][3][4] While the classical RAS axis, primarily driven by Angiotensin-Converting Enzyme (ACE) and Angiotensin II (Ang II), mediates vasoconstriction and proliferative effects, ACE2 provides a crucial counterbalance.[4] This technical guide delves into the core functions of ACE2, its signaling pathways, quantitative expression, and the experimental methodologies used to investigate its role in maintaining cardiovascular health.
The Counter-Regulatory Axis of the Renin-Angiotensin System
The RAS is a complex system with two primary opposing axes. The classical axis involves the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II) by ACE.[3] Ang II then binds to the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and increased blood pressure.[4][5]
ACE2 forms the central component of the counter-regulatory axis. Its primary function is the enzymatic degradation of Ang II into Angiotensin-(1-7) [Ang-(1-7)].[2][6] Ang-(1-7) is a vasodilator peptide that exerts its effects by binding to the Mas receptor.[6][7] This ACE2/Ang-(1-7)/Mas receptor axis actively opposes the effects of the ACE/Ang II/AT1R axis, promoting vasodilation, and having anti-inflammatory, and anti-fibrotic properties.[5][6] ACE2 can also cleave a single residue from Angiotensin I to generate Angiotensin-(1-9), which can then be converted to Ang-(1-7).[3][8] However, ACE2 has a much higher catalytic efficiency for converting Ang II to Ang-(1-7).[2]
Signaling Pathways of ACE2 in Cardiovascular Homeostasis
The signaling cascade initiated by the ACE2/Ang-(1-7)/Mas axis is crucial for its cardioprotective effects. Upon binding of Ang-(1-7) to the Mas receptor, several downstream pathways are activated that collectively antagonize the detrimental effects of Ang II. These pathways contribute to vasodilation, reduction of oxidative stress, and inhibition of cardiac hypertrophy and fibrosis.[9]
Quantitative Data on ACE2 Expression and Angiotensin Peptides
The expression of ACE2 is widespread, with notable concentrations in the heart, kidneys, lungs, and gastrointestinal tract.[1] Within the heart, ACE2 is expressed in cardiomyocytes, cardiac fibroblasts, and coronary endothelial cells.[9] The levels of angiotensin peptides in circulation are tightly regulated and can be indicative of the balance between the two axes of the RAS.
Table 1: ACE2 Expression in Human Cardiovascular Tissues
| Tissue/Cell Type | Method | Finding | Reference |
| Left Ventricular Tissue (Heart Failure Patients) | Immunohistochemistry | 28.3% ± 22.2% of cardiomyocytes express ACE2. | [10] |
| Small Caliber Blood Vessels (Heart Failure Patients) | Immunohistochemistry | 5% ± 9% of blood vessels express ACE2. | [10] |
| Normal Human Heart | Single-cell RNA sequencing | 6.6% of cardiomyocytes express ACE2. | [10] |
| Dilated & Hypertrophic Cardiomyopathy | Single-nucleus RNA sequencing | Increased ACE2 expression in cardiomyocytes compared to normal hearts. | [11][12] |
| Coronary Artery Endothelium | Immunohistochemistry | ACE2 is readily detectable. | [12] |
Table 2: Circulating Angiotensin Peptide Levels in Humans and Rats
| Peptide | Species | Condition | Concentration (pmol/L) | Reference |
| Angiotensin I | Human | Baseline | 21 ± 1 | [13][14][15] |
| Angiotensin II | Human | Baseline | 6.6 ± 0.5 | [13][14][15] |
| Angiotensin I | Rat | Baseline | 67 ± 8 | [13][14] |
| Angiotensin II | Rat | Baseline | 14 ± 1 | [13][14] |
| Angiotensin II | Ace2 KO Mice | Baseline | 270 ± 35 pg/mL | [16] |
| Angiotensin II | Wild-Type Mice | Baseline | 115 ± 17 pg/mL | [16] |
Experimental Protocols
ACE2 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of ACE2 by detecting the cleavage of a fluorogenic substrate.
Materials:
-
ACE2 Lysis Buffer: For tissue and cell homogenization.
-
ACE2 Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8.[17]
-
Fluorogenic ACE2 Substrate: Mca-Ala-Pro-Lys(Dnp)-OH.[17]
-
Recombinant ACE2 Enzyme: As a positive control.
-
ACE2 Inhibitor: MLN-4760 or DX600 for specificity control.[17]
-
MCA Standard: For creating a standard curve.
-
96-well microplate (black, flat-bottom).
-
Fluorescence microplate reader (Ex/Em = 320/420 nm).
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ACE2 Lysis Buffer on ice. Centrifuge to clarify the lysate and measure the protein concentration.[18]
-
Standard Curve: Prepare serial dilutions of the MCA standard in Assay Buffer to generate a standard curve (e.g., 0 to 250 pmol/well).[18]
-
Reaction Setup:
-
Assay:
-
Prepare a Substrate Mix by diluting the ACE2 substrate in the Assay Buffer.
-
Add 50 µL of the Substrate Mix to all wells to initiate the reaction.
-
Measure fluorescence at Ex/Em = 320/420 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature or 37°C.
-
-
Calculation: Determine the rate of fluorescence increase (RFU/min). Use the MCA standard curve to convert this rate into pmol/min. Normalize the activity to the protein concentration of the sample (e.g., in mU/mg).
Measurement of Angiotensin Peptides by HPLC-RIA
This protocol combines High-Performance Liquid Chromatography (HPLC) for peptide separation with Radioimmunoassay (RIA) for sensitive quantification.
Materials:
-
Blood Collection Tubes: Containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor).[19]
-
Sep-Pak C18 Cartridges: For solid-phase extraction.
-
HPLC System: With a reverse-phase C18 column.
-
RIA Kits: Specific for Ang I, Ang II, and Ang-(1-7).
-
Radioactive Tracers: ¹²⁵I-labeled angiotensin peptides.
-
Gamma counter.
Procedure:
-
Blood Collection and Plasma Preparation: Collect blood into pre-chilled tubes with inhibitors. Centrifuge at 4°C to separate plasma and store at -80°C.[19]
-
Solid-Phase Extraction:
-
Acidify plasma samples.
-
Activate a Sep-Pak C18 cartridge with methanol, followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low-concentration organic solvent to remove interfering proteins.
-
Elute the angiotensin peptides with a high-concentration organic solvent (e.g., acetonitrile (B52724) in 0.1% trifluoroacetic acid).
-
Dry the eluted samples (e.g., by vacuum centrifugation).[19]
-
-
HPLC Separation:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the peptides using a gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
Collect fractions corresponding to the elution times of Ang I, Ang II, and Ang-(1-7).
-
-
Radioimmunoassay (RIA):
-
For each peptide, set up a standard curve using known concentrations of the unlabeled peptide.
-
Incubate the collected HPLC fractions (or standards) with a specific primary antibody and a fixed amount of the corresponding ¹²⁵I-labeled peptide.
-
Precipitate the antibody-bound complexes (e.g., using a secondary antibody).
-
Measure the radioactivity of the precipitate using a gamma counter.
-
-
Calculation: The amount of radioactivity in the sample is inversely proportional to the concentration of the unlabeled peptide. Calculate the peptide concentrations in the samples by comparing their radioactivity to the standard curve.[19]
Role of ACE2 in Cardiovascular Disease
A decrease in ACE2 activity or expression can lead to an imbalance in the RAS, favoring the pro-hypertensive and pro-fibrotic effects of Ang II.[1] This imbalance is implicated in various cardiovascular pathologies, including hypertension, heart failure, and atherosclerosis.[1][4]
-
Hypertension: Loss of ACE2 function can lead to elevated blood pressure due to the unchecked effects of Ang II.[1][20]
-
Heart Failure: In heart failure, the classical RAS is often overactivated. ACE2 provides a protective mechanism by reducing Ang II levels and generating the cardioprotective Ang-(1-7).[6][9] Loss of ACE2 exacerbates adverse cardiac remodeling and dysfunction.[4]
-
Atherosclerosis: ACE2 deficiency has been shown to increase vascular inflammation and promote the development of atherosclerotic plaques in animal models.[16]
The therapeutic potential of targeting the ACE2/Ang-(1-7)/Mas axis is an active area of research.[6] Strategies include the administration of recombinant human ACE2 (rhACE2) and the development of ACE2 activators to restore the balance of the RAS in cardiovascular diseases.[4][6]
Conclusion
ACE2 is a central regulator of cardiovascular homeostasis, acting as the primary counter-regulatory enzyme to the classical ACE/Ang II/AT1R axis. Its role in converting Ang II to the beneficial peptide Ang-(1-7) is critical for maintaining normal blood pressure and preventing adverse cardiac remodeling. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of ACE2 and explore its therapeutic potential in a range of cardiovascular diseases. A thorough understanding of the ACE2 signaling pathways and its regulation is paramount for developing novel treatments that can effectively target this protective arm of the Renin-Angiotensin System.
References
- 1. ACE2: The Multifaceted Enzyme at the Intersection of Cardiovascular Health and Viral Entry [elisakits.co.uk]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-Converting Enzyme 2 as a Therapeutic Target for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COVID-19, ACE2, and the cardiovascular consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting angiotensin-converting enzyme 2 as a new therapeutic target for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]
- 8. ACE2, a new regulator of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the ACE2/Angiotensin 1–7 axis of the Renin-Angiotensin System in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular ACE2 receptor expression in patients undergoing heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The possible mechanism and research progress of ACE2 involved in cardiovascular injury caused by COVID-19: a review [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Measurement and characterization of angiotensin peptides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.cn [abcam.cn]
- 19. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Altered blood pressure responses and normal cardiac phenotype in ACE2-null mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Angiotensin-Converting Enzyme 2 (ACE2) in the Progression of Kidney Disease: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and renal function. Traditionally, the focus has been on the "classical" RAS axis, where Angiotensin-Converting Enzyme (ACE) generates Angiotensin II (Ang II), a potent vasoconstrictor that promotes inflammation, oxidative stress, and fibrosis through its action on the Ang II type 1 (AT1) receptor.[1][2] However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) has revealed a counter-regulatory axis that is pivotal to renal protection.[1][3] ACE2 functions primarily to degrade Ang II into the vasodilator peptide Angiotensin-(1-7) [Ang-(1-7)], which then acts on the Mas receptor to exert anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[3][4][5][6]
A growing body of evidence indicates that a disruption in the balance between the classical and the ACE2-protective axes, often characterized by a decreased ACE2 expression or an increased ACE/ACE2 ratio, is a key factor in the pathogenesis and progression of chronic kidney disease (CKD), including diabetic nephropathy and hypertensive nephropathy.[1][7] This guide provides an in-depth review of the molecular mechanisms, signaling pathways, and experimental evidence defining the role of ACE2 in kidney disease, highlighting its potential as a therapeutic target for novel drug development.
The Renin-Angiotensin System: A Tale of Two Axes
The RAS is a complex enzymatic cascade. The classical axis involves the conversion of Angiotensin I to Ang II by ACE. Ang II binding to the AT1 receptor mediates the majority of the pathological effects associated with RAS activation in the kidney, including vasoconstriction, sodium and water retention, and the stimulation of pro-fibrotic and pro-inflammatory signaling cascades.[1][8]
The discovery of ACE2 introduced a protective, counter-regulatory axis.[9] ACE2 is a carboxypeptidase that shares 42% sequence homology with ACE but has distinct substrate specificity.[7][10] Its primary role is the conversion of Ang II to Ang-(1-7).[11][12] Ang-(1-7) then binds to the G-protein-coupled Mas receptor, initiating signaling pathways that generally oppose the actions of Ang II.[3][12] This balance is crucial for maintaining renal homeostasis.
Altered ACE2 Expression in Kidney Disease
In a healthy kidney, ACE2 is highly expressed, particularly on the apical brush border of proximal tubular epithelial cells, and to a lesser extent in podocytes and glomerular epithelial cells.[7][8] However, in the context of kidney disease, this expression pattern is significantly altered. A consistent finding across various preclinical models and human studies is a decrease in renal ACE2 expression and/or activity as the disease progresses, leading to a detrimental increase in the ACE/ACE2 ratio.[1][7] This imbalance favors the accumulation of Ang II, exacerbating renal injury.[7]
Data Presentation: ACE2 Alterations in Kidney Disease Models
The following tables summarize quantitative findings from key experimental studies on the expression and activity of ACE and ACE2 in various models of kidney disease.
Table 1: ACE/ACE2 Expression in Diabetic Nephropathy Models
| Model | Species | Disease Stage | Tissue Compartment | ACE Change | ACE2 Change | Key Finding Reference |
|---|---|---|---|---|---|---|
| db/db Mice | Mouse | Early (8 weeks) | Glomeruli | Increased | Decreased | ACE/ACE2 imbalance precedes significant glomerular lesions.[7] |
| db/db Mice | Mouse | Established | Kidney Cortex | Decreased | Increased | Dissociation between glomerular and whole cortex expression.[7] |
| STZ-induced | Rat | 24 weeks | Renal Tubules | Decreased (mRNA) | Decreased (mRNA & protein) | Reduced tubular expression in established diabetes.[10] |
| STZ-induced | Rat | Not specified | Renal Cortex | Increased (mRNA) | Increased (mRNA) | Contrasting findings may reflect different disease stages.[1] |
| Akita Mice (Type 1) | Mouse | Established | Kidney | N/A | Deletion exacerbates albuminuria and glomerulosclerosis. | ACE2 deficiency worsens diabetic kidney injury.[7][9] |
Table 2: ACE/ACE2 Expression in Other Kidney Disease Models & Human Studies
| Condition | Species | Tissue Compartment | ACE Change | ACE2 Change | Key Finding Reference |
|---|---|---|---|---|---|
| Hypertensive Nephropathy | Human | Kidney Biopsies | Increased (mRNA) | Decreased (mRNA) | ACE/ACE2 ratio correlates with glomerulosclerosis.[1][7] |
| Chronic Kidney Disease (CKD) | Human | Glomeruli | N/A | Lower (mRNA) | Lower glomerular ACE2 in CKD patients vs. healthy donors.[13][14] |
| Chronic Kidney Disease (CKD) | Human | Tubulointerstitium | N/A | Similar to controls | Tubulointerstitial expression is correlated with eGFR.[13][14] |
| 5/6 Nephrectomy | Mouse | Kidney Cortex | Unchanged | Decreased (protein) | Downregulation of ACE2 in early CKD.[15] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | Obstructed Kidney | N/A | Deletion enhances fibrosis & inflammation. | Loss of ACE2 promotes fibrotic pathways.[7] |
| IgA Nephropathy | Human | Glomeruli & Tubules | Increased | Decreased | Altered ACE/ACE2 balance is implicated in IgA nephropathy.[1] |
Key Signaling Pathways in ACE2-Mediated Renoprotection
The renoprotective effects of the ACE2/Ang-(1-7)/Mas axis are mediated by the inhibition of pro-fibrotic and pro-inflammatory signaling pathways, which are typically activated by Ang II.
Counteraction of Fibrosis
Ang II is a potent pro-fibrotic agent that promotes the synthesis of extracellular matrix proteins, such as collagen and fibronectin, largely through the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[2][7] Loss of ACE2 enhances renal fibrosis in response to injury.[7] Conversely, the ACE2 product, Ang-(1-7), exerts anti-fibrotic effects, counteracting the pathological actions of Ang II.[3] Studies have shown that ACE2 overexpression or administration of recombinant ACE2 can downregulate the expression of pro-fibrotic markers like TGF-β1 and collagen IV.[3][11]
Attenuation of Inflammation and Oxidative Stress
Ang II also contributes to renal injury by promoting inflammation and oxidative stress. It stimulates the production of reactive oxygen species (ROS) via NADPH oxidase activation and upregulates pro-inflammatory cytokines.[1][11] The ACE2/Ang-(1-7)/Mas axis opposes these effects. Treatment with human recombinant ACE2 (hrACE2) in diabetic mice has been shown to reduce NADPH oxidase activity and normalize the expression of its subunits (p47phox, NOX2).[9][16] Furthermore, loss of ACE2 is associated with increased renal inflammation, including higher levels of TNF-α and IL-1β, in models of kidney injury.[6][7]
Experimental Protocols and Methodologies
The investigation of ACE2's role in kidney disease relies on a combination of animal models and molecular biology techniques to measure changes in gene expression, protein levels, and enzymatic activity.
Key Animal Models of Kidney Disease
-
Streptozotocin (STZ)-Induced Diabetes: A model for Type 1 diabetes where STZ, a chemical toxic to pancreatic β-cells, is injected to induce hyperglycemia, leading to the development of diabetic nephropathy over several weeks.[1][10]
-
db/db Mice: A genetic model of Type 2 diabetes and obesity resulting from a mutation in the leptin receptor. These mice spontaneously develop features of diabetic nephropathy.[1][7]
-
5/6 Nephrectomy (⅚ Nx): A model of chronic kidney disease induced by surgical removal of one kidney and infarction of two-thirds of the other, leading to hypertension, proteinuria, and glomerulosclerosis due to renal mass reduction.[7][17]
-
Unilateral Ureteral Obstruction (UUO): A rapid model of tubulointerstitial fibrosis where one ureter is ligated, causing obstruction and subsequent inflammation and fibrosis in the affected kidney.[7]
Measurement of ACE2 mRNA Expression
-
Protocol: Real-Time Quantitative PCR (RT-qPCR)
-
Tissue Homogenization & RNA Extraction: Kidney tissue (cortex, glomeruli, or tubules) is homogenized, and total RNA is isolated using commercial kits (e.g., TRIzol reagent or RNeasy kits). RNA quality and concentration are assessed via spectrophotometry.
-
Reverse Transcription: Total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The cDNA is used as a template for PCR amplification with primers specific for the ACE2 gene. A fluorescent dye (e.g., SYBR Green) or a labeled probe is used to detect the amount of amplified product in real-time.
-
Quantification: ACE2 mRNA levels are quantified relative to a stable housekeeping gene (e.g., GAPDH, β-actin) using the comparative Ct (ΔΔCt) method.
-
Measurement of ACE2 Protein Expression
-
Protocol: Western Blotting
-
Protein Extraction: Kidney tissue is lysed in RIPA buffer containing protease inhibitors to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to ACE2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imager. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
-
-
Protocol: Immunohistochemistry (IHC)
-
Tissue Preparation: Kidneys are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against ACE2, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualization: A chromogen substrate (e.g., DAB) is applied, resulting in a colored precipitate at the site of the antigen. Sections are counterstained (e.g., with hematoxylin) and visualized under a microscope to determine the localization and semi-quantitative expression of this compound.[5]
-
Measurement of ACE2 Enzymatic Activity
-
Protocol: Fluorometric Activity Assay
-
Principle: This assay uses a specific, intramolecularly quenched fluorogenic substrate for ACE2. The substrate contains a fluorophore and a quencher. In its intact state, the fluorescence is quenched. When cleaved by ACE2, the fluorophore is released from the quencher, emitting a fluorescent signal.[18][19][20]
-
Procedure:
-
Tissue homogenates or biological fluids (urine, plasma) are prepared.[19]
-
Samples are incubated in a microplate with the fluorogenic ACE2 substrate (e.g., Mca-APK-(Dnp)).[20]
-
To ensure specificity, parallel reactions are run in the presence of a specific ACE2 inhibitor (e.g., MLN-4760).[18][19] The difference in fluorescence between the uninhibited and inhibited reactions represents the specific ACE2 activity.
-
Fluorescence is measured over time using a microplate reader at appropriate excitation/emission wavelengths (e.g., 320 nm excitation, 420 nm emission).[20]
-
Activity is calculated based on a standard curve generated with recombinant ACE2 and is typically expressed as relative fluorescence units (RFU) per microgram of protein per hour.[18][21]
-
-
ACE2 as a Therapeutic Target
Given the evidence that loss of ACE2 contributes to kidney disease progression, strategies aimed at augmenting the ACE2/Ang-(1-7)/Mas axis are being actively explored as novel therapeutic avenues.
-
Recombinant Human ACE2 (rhACE2): Administration of rhACE2 has shown promise in preclinical studies. In diabetic Akita mice, treatment with hrACE2 for four weeks reduced albuminuria by 60%, lowered plasma and renal Ang II levels, and attenuated mesangial matrix expansion.[3][9] This demonstrates that restoring ACE2 activity can slow the progression of diabetic kidney injury.[16]
-
ACE2 Activators: Small molecules that enhance the activity of endogenous ACE2 represent another promising approach, though this area is less developed.
-
Gene Therapy: Adenovirus-mediated overexpression of ACE2 has been shown to downregulate pro-fibrotic factors in diabetic rats, suggesting the potential for gene-based therapies.[3]
A significant challenge for systemic rhACE2 therapy is its short plasma half-life. To address this, fusion proteins, such as linking rhACE2 to an immunoglobulin Fc segment (rACE2-Fc), have been developed to extend stability and duration of action, showing efficacy in lowering blood pressure and reducing albuminuria in animal models.
Conclusion
The Angiotensin-Converting Enzyme 2 (ACE2) is a critical negative regulator of the renin-angiotensin system, playing a fundamental protective role in the kidney. Its primary function—the degradation of pro-fibrotic and pro-inflammatory Angiotensin II into the protective peptide Angiotensin-(1-7)—is essential for maintaining renal health. A decrease in renal ACE2 expression or activity is a common pathological feature across multiple forms of chronic kidney disease, leading to an imbalance that favors progressive renal damage. The experimental evidence strongly supports the concept that ACE2 deficiency exacerbates kidney injury. Consequently, therapeutic strategies aimed at restoring or enhancing the activity of the ACE2/Ang-(1-7)/Mas axis, such as the administration of long-acting recombinant ACE2, hold significant promise for the future treatment of kidney disease. Further research and clinical trials are warranted to translate these preclinical findings into effective therapies for patients.
References
- 1. ACE and ACE2 in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Stimulation of Angiotensin Converting Enzyme 2: A Novel Treatment Strategy for Diabetic Nephropathy [frontiersin.org]
- 4. Targeting renal damage: The ACE2/Ang-(1-7)/mas axis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal ACE2 expression in human kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACE2 alterations in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANGIOTENSIN CONVERTING ENZYME 2 IN THE KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Recombinant ACE2 Reduces the Progression of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Epithelial DPP4 promotes Ang II-driven renal fibrosis by targeting ACE2 activity in the renin-angiotensin system [ijbs.com]
- 13. Kidney ACE2 expression: Implications for chronic kidney disease | PLOS One [journals.plos.org]
- 14. Kidney ACE2 expression: Implications for chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of Severe Acute Respiratory Syndrome (SARS) in 2002-2003, caused by a novel coronavirus (SARS-CoV), presented an urgent global health crisis. A critical breakthrough in understanding the virus's pathogenesis was the identification of its cellular entry receptor. Groundbreaking research published in 2003 identified Angiotensin-Converting Enzyme 2 (ACE2) as the functional receptor for SARS-CoV.[1][2][3] This discovery was pivotal, not only for explaining the tropism and pathology of SARS but also for laying the essential groundwork for future research into coronaviruses, including the later emergence of SARS-CoV-2. This technical guide provides an in-depth review of the early, foundational research that established ACE2 as a coronavirus receptor, detailing the key experiments, quantitative data, and the dual functionality of this critical protein.
The Landmark Discovery: Identifying the Gateway for SARS-CoV
In late 2003, the scientific community pinpointed ACE2 as the cellular receptor for SARS-CoV.[4][5][6] The primary research, led by Wenhui Li and colleagues, utilized a direct biochemical approach to identify the host cell protein that binds to the viral Spike (S) protein.[3][4] The S protein is responsible for mediating viral entry into host cells, and its S1 domain specifically handles receptor binding.[4][7][8]
The researchers used a soluble form of the S1 domain to probe lysates from Vero E6 cells, a cell line known to be highly susceptible to SARS-CoV infection.[3][4][7] This led to the co-immunoprecipitation of a 110-kDa protein, which was subsequently identified as ACE2 through mass spectrometry.[3][8] This initial finding was rigorously validated through a series of experiments demonstrating that ACE2 is not just a binding partner but a functional receptor necessary for viral entry and replication.[2][4][8]
Key Experimental Protocols and Methodologies
The confirmation of ACE2 as the SARS-CoV receptor rested on several key experimental pillars. The methodologies employed provided convincing, multi-faceted evidence for its functional role.
Co-immunoprecipitation and Mass Spectrometry
This experiment was the foundational step in identifying the receptor.
-
Objective: To isolate and identify the host cell protein that physically binds to the SARS-CoV S protein.
-
Methodology:
-
A recombinant, soluble form of the SARS-CoV S protein's S1 domain (S1-Ig) was produced.
-
Vero E6 cells, known to be permissive to SARS-CoV infection, were lysed to release their cellular proteins.[4]
-
The S1-Ig fusion protein was incubated with the Vero E6 cell lysate.
-
Protein A/G agarose (B213101) beads were used to pull down the S1-Ig protein and any proteins bound to it.
-
The precipitated proteins were separated by SDS-PAGE. A specific band corresponding to the ACE2 protein was observed when S1-Ig was present.[8]
-
This protein band was excised and analyzed using mass spectrometry, which definitively identified it as Angiotensin-Converting Enzyme 2 (ACE2).[3]
-
Cell Fusion (Syncytia Formation) Assay
This assay demonstrated that the interaction between the S protein and ACE2 is sufficient to mediate membrane fusion.
-
Objective: To determine if ACE2 and the S protein together can cause the fusion of cell membranes, a key step in viral entry.
-
Methodology:
-
One population of 293T cells (which are normally not susceptible to SARS-CoV) was transfected with a plasmid to express the full-length SARS-CoV S protein.[2][4]
-
A second population of 293T cells was transfected with a plasmid to express human ACE2.[2][4]
-
The two cell populations were mixed.
-
The formation of large, multinucleated cells (syncytia) was observed, indicating that the S protein on one cell was binding to ACE2 on an adjacent cell, causing their membranes to fuse.[1][2][4][8]
-
This fusion occurred at a neutral pH, an important finding suggesting that entry was not dependent on the acidic environment of endosomes.[3]
-
Viral Replication in Non-Permissive Cells
This experiment provided direct evidence that ACE2 renders cells susceptible to SARS-CoV infection.
-
Objective: To prove that the expression of ACE2 is the key factor that allows SARS-CoV to infect a host cell.
-
Methodology:
-
HEK293T cells, which do not normally support SARS-CoV replication, were used.[7]
-
One set of 293T cells was transfected with a plasmid to express ACE2, while a control group was mock-transfected.[4][7][8]
-
Both groups of cells were then infected with live SARS-CoV.
-
Viral replication was measured by quantifying viral RNA in the cell supernatant at different time points post-infection.
-
Results showed efficient and robust replication of SARS-CoV only in the ACE2-transfected cells, confirming ACE2's role as a functional entry receptor.[2][4][7][8]
-
Antibody-Mediated Blocking of Viral Infection
This experiment used antibodies to specifically block the ACE2 receptor, demonstrating its necessity for infection.
-
Objective: To show that preventing the S protein from accessing ACE2 would inhibit viral infection.
-
Methodology:
-
Permissive Vero E6 cells were pre-incubated with antibodies specifically raised against ACE2.
-
As a control, other cells were incubated with antibodies against the related enzyme ACE1 or with non-specific antibodies.[4][8]
-
The cells were then exposed to SARS-CoV.
-
Viral replication was significantly blocked in the cells treated with the anti-ACE2 antibody, but not in the control groups.[2][4][8] This demonstrated that the this compound is the specific and essential gateway for the virus.
-
Visualizing the Discovery and Mechanism
Diagrams help to clarify the logical flow of the research and the biological processes involved.
Caption: A flowchart of the key experimental steps that led to the identification and validation of ACE2.
Caption: The mechanism of SARS-CoV entry into a host cell mediated by the Spike protein and ACE2 receptor.
Quantitative Analysis of the ACE2-Spike Interaction
While the initial discovery paper focused on functional identification, subsequent early research quickly moved to quantify the binding affinity between the SARS-CoV S protein and the ACE2 receptor. This data is crucial for understanding viral infectivity and for the development of inhibitors. Later studies also compared these values to that of SARS-CoV-2.
| Interacting Proteins | Method | Dissociation Constant (KD) | Reference |
| SARS-CoV RBD and human ACE2 | Biolayer Interferometry | ~31 nM | [7] |
| SARS-CoV RBD and human ACE2 | Biolayer Interferometry | ~15.2 nM | [7] |
| SARS-CoV RBD and human ACE2 | Biolayer Interferometry | ~5.0 nM | [7] |
| SARS-CoV S Ectodomain and human ACE2 | Surface Plasmon Resonance | ~15 nM (approx. value, for comparison) | [7] |
Note: The variation in KD values reflects differences in experimental setups and protein constructs across different studies. The key takeaway from early quantitative work was the high-affinity nature of this interaction.
The Dual Role of ACE2: Receptor and Regulator
A critical aspect of ACE2 biology is its primary physiological function within the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.[1][9] This dual role has significant implications for the pathophysiology of SARS.
-
ACE (Angiotensin-Converting Enzyme): Converts Angiotensin I to Angiotensin II (Ang II). Ang II is a potent vasoconstrictor and has pro-inflammatory and pro-fibrotic effects.[1]
-
ACE2 (Angiotensin-Converting Enzyme 2): Acts as a counter-regulatory enzyme. It degrades Angiotensin II into Angiotensin-(1-7), which has vasodilatory and anti-inflammatory properties.[1][10]
The binding of the SARS-CoV S protein to ACE2 can lead to the downregulation of ACE2 on the cell surface.[2][7][11] This reduction in ACE2 activity can disrupt the delicate balance of the RAS, leading to an accumulation of Ang II.[2] This unopposed Ang II activity is hypothesized to contribute significantly to the severe acute lung injury seen in SARS patients.[2][7][11] Therefore, the virus not only uses ACE2 to enter cells but also disrupts its protective enzymatic function, exacerbating tissue damage.
Caption: The counter-regulatory roles of ACE and ACE2 in the RAS and the disruptive effect of SARS-CoV.
Conclusion and Significance
The identification of ACE2 as the functional receptor for SARS-CoV was a landmark achievement in virology and infectious disease research.[2][3] It was accomplished with remarkable speed during an ongoing epidemic and provided immediate, actionable insights into viral tropism, particularly the virus's predilection for the lungs, where ACE2 is expressed.[12][13] This foundational work directly enabled the rapid identification of the same receptor for SARS-CoV-2 nearly two decades later, accelerating the global research response to the COVID-19 pandemic.[12][14][15] The early research underscored the importance of understanding host-pathogen interactions at a molecular level and established ACE2 as a prime target for the development of therapeutics, including soluble decoy receptors, entry inhibitors, and vaccines.[7][11]
References
- 1. The discovery of angiotensin‐converting enzyme 2 and its role in acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in research on ACE2 as a receptor for 2019-nCoV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Secret Life of ACE2 as a Receptor for the SARS Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme 2 is a functional receptor for the SARS coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Li, W., et al. (2003) Angiotensin-Converting Enzyme 2 Is a Functional Receptor for the SARS Coronavirus. Nature, 426, 450-454. - References - Scientific Research Publishing [scirp.org]
- 6. scispace.com [scispace.com]
- 7. SARS-CoV-2 pandemic and research gaps: Understanding SARS-CoV-2 interaction with the ACE2 receptor and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A historical perspective on ACE2 in the COVID-19 era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACE-2 is shown to be the entry receptor for SARS-CoV-2: R&D Systems [rndsystems.com]
- 11. Angiotensin-converting enzyme 2: a functional receptor for SARS coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACE2: Evidence of role as entry receptor for SARS-CoV-2 and implications in comorbidities | eLife [elifesciences.org]
- 13. ACE2: Evidence of role as entry receptor for SARS-CoV-2 and implications in comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SARS-CoV-2 - Wikipedia [en.wikipedia.org]
Unveiling the Engine: A Technical Guide to the Foundational Studies of the ACE2 Catalytic Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) has emerged from a niche enzyme in the renin-angiotensin system to a molecule of intense global scientific scrutiny. Its pivotal role as the primary cellular receptor for SARS-CoV-2, the causative agent of COVID-19, has underscored the urgent need for a deep and functional understanding of its catalytic machinery. This technical guide provides a comprehensive overview of the foundational studies that have elucidated the structure, function, and enzymatic activity of the ACE2 catalytic domain. We will delve into the key structural features that define its carboxypeptidase activity, present quantitative data on its enzymatic kinetics, and provide detailed experimental protocols for its study. Furthermore, this guide will visualize the critical signaling pathways and experimental workflows to offer a clear and actionable understanding for researchers and drug development professionals.
The Architecture of the ACE2 Catalytic Domain
The ACE2 protein is a type I transmembrane glycoprotein, with its catalytically active ectodomain exposed to the extracellular space.[1] This ectodomain is comprised of a single zinc-metalloprotease domain that bears the characteristic HEXXH zinc-binding motif, a hallmark of this enzyme family.[2]
Key Structural Features:
-
Overall Fold: The crystal structure of the ACE2 catalytic domain reveals a deep cleft that houses the active site.[3] This structure is crucial for substrate binding and catalysis.
-
Active Site: The active site contains a single zinc ion coordinated by histidine residues (His374, His378) and a glutamate (B1630785) residue (Glu402) which are essential for catalysis.[4][5]
-
Substrate Binding Pockets: Unlike its homolog angiotensin-converting enzyme (ACE), which is a dipeptidyl carboxypeptidase, ACE2 functions as a carboxypeptidase, cleaving a single C-terminal amino acid from its substrates.[1] This functional distinction is attributed to key amino acid substitutions within the substrate-binding pockets. A critical residue, Arg273, in ACE2 obstructs the S2' subsite, preventing the binding of peptides with more than one C-terminal residue.[4][5]
Quantitative Analysis of ACE2 Catalytic Activity
The enzymatic efficiency of ACE2 has been characterized for various endogenous peptides, primarily those of the renin-angiotensin system. The Michaelis constant (K_m) and the catalytic rate constant (k_cat) are key parameters that define the enzyme-substrate interaction and turnover rate.
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Angiotensin I | 26.0 | 0.85 | 3.3 x 10⁴ | [6] |
| Angiotensin II | 2.2 | 4.8 | 2.2 x 10⁶ | [6] |
| Angiotensin-(1-9) | 12.0 | 0.82 | 6.8 x 10⁴ | [6] |
| Angiotensin-(1-7) | - | - | - | [6] |
| Mca-APK-Dnp (fluorogenic) | 76.6 | 60.9 | 7.9 x 10⁵ | [4] |
Note: Angiotensin-(1-7) is a product of Angiotensin II cleavage by ACE2 and not a substrate. The fluorogenic substrate Mca-APK-Dnp is a synthetic peptide used for in vitro activity assays.
Experimental Protocols
Recombinant Human ACE2 Expression and Purification
This protocol outlines the general steps for producing and purifying the soluble ectodomain of human ACE2 for in vitro studies.
Workflow for Recombinant ACE2 Production:
Caption: Workflow for recombinant ACE2 expression and purification.
Methodology:
-
Gene Synthesis and Cloning: The cDNA encoding the human ACE2 ectodomain (amino acids 18-740) is synthesized and cloned into a suitable expression vector, often with a C-terminal His-tag for purification.
-
Expression System: Mammalian cells, such as HEK293 or CHO cells, are commonly used for expression to ensure proper protein folding and post-translational modifications like glycosylation.
-
Transfection and Cell Culture: The expression vector is transfected into the host cells. The cells are then cultured in appropriate media to allow for protein expression and secretion into the culture supernatant.
-
Harvest and Clarification: The cell culture supernatant containing the secreted ACE2 is harvested. The supernatant is then clarified by centrifugation and filtration to remove cells and debris.
-
Affinity Chromatography: The clarified supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged ACE2 binds to the column, while other proteins are washed away. The bound ACE2 is then eluted using an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: The eluted fractions containing ACE2 are pooled and further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding a highly pure and active enzyme preparation.
ACE2 Activity Assay using a Fluorogenic Substrate
This protocol describes a common method to measure the enzymatic activity of ACE2 using an intramolecularly quenched fluorogenic substrate.
Caption: SARS-CoV-2 cellular entry mediated by ACE2 and TMPRSS2.
Conclusion
A thorough understanding of the ACE2 catalytic domain is paramount for the development of therapeutics targeting not only cardiovascular diseases but also viral infections like COVID-19. The structural insights, quantitative kinetic data, and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further explore the multifaceted roles of this critical enzyme. The visualization of its signaling and interaction pathways offers a clear framework for identifying novel points of intervention for future drug discovery efforts.
References
- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Frontiers | An update on angiotensin-converting enzyme 2 structure/functions, polymorphism, and duplicitous nature in the pathophysiology of coronavirus disease 2019: Implications for vascular and coagulation disease associated with severe acute respiratory syndrome coronavirus infection [frontiersin.org]
The Soluble ACE2 Protein: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a type I transmembrane protein that plays a crucial role in the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid and electrolyte balance.[1] Beyond its physiological functions, ACE2 has gained significant attention as the primary cellular entry receptor for coronaviruses, including SARS-CoV and SARS-CoV-2, the causative agent of COVID-19.[2][3] A soluble form of ACE2 (sACE2), which comprises the ectodomain of the membrane-bound protein, is generated through proteolytic cleavage and released into the circulation. This soluble form retains its enzymatic activity and the ability to bind to the coronavirus spike protein.[4] This technical guide provides an in-depth exploration of the soluble form of the ACE2 protein, covering its generation, biochemical properties, and its burgeoning role as a therapeutic agent.
Structure and Generation of Soluble ACE2
The full-length human this compound is composed of 805 amino acids and consists of an N-terminal peptidase domain, a C-terminal collectrin-like domain, a transmembrane domain, and a short intracellular tail.[1][5] The soluble form of ACE2 is generated by the proteolytic cleavage of the membrane-anchored form, a process known as ectodomain shedding.[4]
The primary enzyme responsible for this shedding is the metalloproteinase ADAM17 (a disintegrin and metalloproteinase 17), also known as TACE (tumor necrosis factor-alpha-converting enzyme).[4][6] This shedding can occur constitutively at a low level or can be induced by various stimuli, including inflammation and cellular stress.[4] The cleavage site is located in the juxtamembrane region, releasing the entire ectodomain into the extracellular space.[4]
Signaling Pathway for ADAM17-mediated ACE2 Shedding
The activity of ADAM17 is tightly regulated by a complex signaling network. Activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) like the angiotensin II type 1 receptor (AT1R) and the kinin B1 receptor (B1R), can lead to increased ADAM17 activity and subsequent ACE2 shedding.[7][8] Downstream signaling pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and reactive oxygen species (ROS) have been implicated in the activation of ADAM17.[8][9]
Quantitative Data on Soluble ACE2
Binding Affinity of Soluble ACE2 to SARS-CoV-2 Spike Protein
The affinity of sACE2 for the SARS-CoV-2 spike protein is a critical parameter for its potential as a neutralizing agent. Various studies have measured the dissociation constant (Kd) for this interaction, with values typically in the nanomolar range, indicating a strong binding affinity.[2][10] Engineered sACE2 variants have been developed with even higher affinities.
| sACE2 Variant | SARS-CoV-2 Spike Protein Variant | Dissociation Constant (Kd) | Reference |
| Wild-type human sACE2 | Wild-type | 14.7 nM | [2] |
| Wild-type human sACE2 | Wild-type | ~24 nM | [10] |
| Engineered sACE2 (High Affinity) | Wild-type | Picomolar range | [11] |
Enzymatic Activity of Soluble ACE2
Soluble ACE2 retains the carboxypeptidase activity of the membrane-bound form. It primarily converts angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties.[12] The kinetic parameters of this enzymatic reaction have been characterized.
| Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| Angiotensin II | 2.6 µM | 5.7 s-1 | 2.2 x 106 | [12] |
| Mca-APK-Dnp (fluorogenic substrate) | 76.6 µM | 60.9 s-1 | 7.9 x 105 | [12] |
| Angiotensin I | 29.8 µM | 0.98 s-1 | 3.3 x 104 | [12] |
Concentrations of Soluble ACE2 in Biological Fluids
The concentration of sACE2 in human plasma and other biological fluids can vary depending on the physiological and pathological state. Elevated levels of sACE2 have been observed in patients with COVID-19 and other inflammatory conditions.[13][14]
| Biological Fluid | Condition | sACE2 Concentration (median) | Reference |
| Serum | Healthy | 1.7 ng/mL | [13] |
| Serum | Moderate COVID-19 | 6.6 ng/mL | [13] |
| Serum | Severe COVID-19 | 17.9 ng/mL | [13] |
| Plasma | Healthy | 567.73 pg/mL (female), 695.52 pg/mL (male) | [14] |
| Plasma | COVID-19 | Significantly higher than healthy controls | [14] |
Experimental Protocols
Production and Purification of Recombinant Soluble ACE2
The production of high-quality recombinant sACE2 is essential for research and therapeutic development. Human embryonic kidney (HEK293) cells are commonly used for the expression of recombinant sACE2 due to their ability to perform human-like post-translational modifications.
Protocol:
-
Transfection: Transfect HEK293T cells with a mammalian expression vector encoding the human sACE2 ectodomain (e.g., amino acids 1-615 or 1-740) with a C-terminal purification tag (e.g., His-tag or Fc-tag). Use a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Culture: Culture the transfected cells in a serum-free medium to facilitate protein purification.
-
Harvesting: After a suitable incubation period (typically 3-5 days), harvest the cell culture supernatant containing the secreted sACE2.
-
Purification:
-
Affinity Chromatography: Purify the sACE2 from the supernatant using an appropriate affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Protein A/G agarose for Fc-tagged proteins).
-
Size-Exclusion Chromatography: Further purify the sACE2 using size-exclusion chromatography to remove aggregates and other impurities.
-
-
Quality Control: Assess the purity and integrity of the purified sACE2 by SDS-PAGE and Western blotting.
Measurement of Soluble ACE2 Enzymatic Activity
The enzymatic activity of sACE2 can be measured using a fluorogenic peptide substrate.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5).
-
Prepare a stock solution of a fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH) in a suitable solvent (e.g., DMSO).
-
Prepare a standard curve using known concentrations of recombinant sACE2.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the sACE2 sample or standard.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) over time using a fluorescence microplate reader.[15]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit time) for each sample and standard.
-
Determine the sACE2 activity in the samples by comparing their reaction rates to the standard curve.
-
Quantification of Soluble ACE2 by ELISA
An enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of sthis compound in biological samples.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human ACE2.
-
Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the biological samples (e.g., plasma, serum) and sACE2 standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on sACE2.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP will catalyze the conversion of TMB to a colored product.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of sACE2 in the samples by comparing their absorbance values to the standard curve.[16][17]
SARS-CoV-2 Neutralization Assay
The ability of sACE2 to neutralize SARS-CoV-2 can be assessed using a cell-based assay.
Protocol:
-
Cell Seeding: Seed a suitable cell line expressing ACE2 (e.g., Vero E6 or ACE2-overexpressing HEK293T cells) in a 96-well plate.[18][19]
-
Neutralization Reaction:
-
Prepare serial dilutions of the sthis compound.
-
Incubate the diluted sACE2 with a fixed amount of SARS-CoV-2 (either live virus or pseudovirus) for a specific period (e.g., 1 hour at 37°C) to allow for neutralization.
-
-
Infection: Add the sACE2-virus mixture to the cells and incubate for a period sufficient for viral entry and replication.
-
Readout:
-
For live virus assays, assess the cytopathic effect (CPE) or quantify viral replication by RT-qPCR or plaque assay.
-
For pseudovirus assays (e.g., lentivirus expressing the spike protein and a reporter gene like luciferase), measure the reporter gene activity (e.g., luminescence).
-
-
Data Analysis: Calculate the concentration of sACE2 that inhibits viral infection by 50% (IC50).[20][21]
Therapeutic Potential of Soluble ACE2
The ability of sACE2 to act as a decoy receptor, binding to and neutralizing SARS-CoV-2, forms the basis of its therapeutic potential.[9] Recombinant human sACE2 (rhsACE2) has been shown to inhibit SARS-CoV-2 infection in vitro and in animal models.[22] Furthermore, by supplementing the enzymatic activity of ACE2, rhsACE2 may also help to rebalance (B12800153) the RAS, which is often dysregulated during severe COVID-19, thereby mitigating inflammation and lung injury.[23]
Engineered sACE2 variants with enhanced binding affinity for the SARS-CoV-2 spike protein and a longer plasma half-life are being developed to improve their therapeutic efficacy.[22] These next-generation sACE2-based therapeutics hold promise as a broad-spectrum antiviral against current and future coronaviruses that utilize the ACE2 receptor for entry.
Conclusion
The soluble form of the this compound is a multifaceted molecule with important physiological functions and significant therapeutic potential. As a key enzyme in the renin-angiotensin system and the cellular receptor for SARS-CoV-2, sACE2 is a subject of intense research. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for scientists and researchers working to further unravel the complexities of sACE2 and harness its therapeutic capabilities. The continued exploration of engineered sACE2 variants is a promising avenue for the development of novel treatments for COVID-19 and other coronavirus-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Tumor Necrosis Factor-α Convertase (ADAM17) Mediates Regulated Ectodomain Shedding of the Severe-acute Respiratory Syndrome-Coronavirus (SARS-CoV) Receptor, Angiotensin-converting Enzyme-2 (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical Relevance and Role of Neuronal AT1 Receptors in ADAM17-Mediated ACE2 Shedding in Neurogenic Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Involvement of shedding induced by ADAM17 on the nitric oxide pathway in hypertension [frontiersin.org]
- 10. High affinity binding of SARS-CoV-2 spike protein enhances ACE2 carboxypeptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble ACE2 correlates with severe COVID-19 and can impair antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. abcam.cn [abcam.cn]
- 16. ELISA assay for soluble this compound in plasma [bio-protocol.org]
- 17. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Neutralizing Antibody and Soluble ACE2 Inhibition of a Replication-Competent VSV-SARS-CoV-2 and a Clinical Isolate of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thenativeantigencompany.com [thenativeantigencompany.com]
- 22. A Novel Soluble ACE2 Variant with Prolonged Duration of Action Neutralizes SARS-CoV-2 Infection in Human Kidney Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Engineered soluble ACE2 receptor: Responding to change with change [frontiersin.org]
Methodological & Application
Application Notes: Quantifying ACE2 Expression in Lung Tissue Samples
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical protein that serves as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells.[1][2][3] Its expression and distribution in lung tissue are of significant interest to researchers studying respiratory diseases and developing therapeutic interventions. ACE2 is a key regulator of the renin-angiotensin system (RAS), where it counterbalances the activity of angiotensin-converting enzyme (ACE).[4] Specifically, ACE2 converts angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties.[4][5] In the lungs, ACE2 is expressed in various cell types, including type II alveolar epithelial cells (AT2), ciliated cells, and endothelial cells, playing a protective role against acute lung injury.[2][5][6][7] Accurate quantification of ACE2 expression in lung tissue is essential for understanding disease pathogenesis, identifying susceptible cell populations, and evaluating the efficacy of novel drugs. This document provides detailed protocols for quantifying ACE2 expression at both the mRNA and protein levels.
Core Methodologies
Several well-established techniques can be employed to quantify ACE2 expression in lung tissue samples. The choice of method depends on the specific research question, the type of sample available (fresh, frozen, or fixed), and the desired level of quantification (relative or absolute).
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques are used to visualize the localization and distribution of ACE2 protein within the tissue architecture.[6][8]
-
Western Blotting: This method allows for the quantification of total this compound levels in a tissue lysate.[9]
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This is a highly sensitive method for quantifying ACE2 mRNA expression levels.[10]
-
Single-Cell RNA Sequencing (scRNA-seq): This advanced technique provides quantitative information on ACE2 expression at the single-cell level, allowing for the identification of specific cell types expressing the receptor.[6][11]
Data Presentation
The following tables summarize the relative expression of ACE2 in different lung cell types as determined by various methodologies.
Table 1: Relative ACE2 mRNA Expression in Human Lung Cell Types (scRNA-seq)
| Cell Type | Relative ACE2 Expression Level | Percentage of ACE2-Expressing Cells | Reference |
| Alveolar Type 2 (AT2) Cells | High | ~2.2% | [12] |
| Club/Secretory Cells | Moderate | ~2.4% | [12] |
| Ciliated Cells | Low to Moderate | Variable | [6] |
| Alveolar Type 1 (AT1) Cells | Low | Variable | [6] |
| Endothelial Cells | Low | Variable | [6] |
| Fibroblasts | Low | Variable | [6] |
| Macrophages | Low | Variable | [6] |
Data synthesized from multiple single-cell RNA sequencing studies.[6][12]
Table 2: Summary of ACE2 Quantification Methods
| Method | Target | Quantification | Advantages | Limitations |
| IHC/IF | Protein | Semi-quantitative | Provides spatial information on protein localization. | Quantification can be challenging and subjective.[6][11] |
| Western Blot | Protein | Relative | Good for comparing total protein levels between samples. | Does not provide spatial information. |
| RT-qPCR | mRNA | Relative/Absolute | Highly sensitive and specific for quantifying gene expression. | Does not measure protein levels, which can be affected by post-transcriptional modifications. |
| scRNA-seq | mRNA | Quantitative | High-resolution data at the single-cell level.[6][11] | Technically demanding and expensive. Can only analyze RNA levels.[11] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for ACE2 in Formalin-Fixed Paraffin-Embedded (FFPE) Lung Tissue
This protocol describes the chromogenic detection of this compound in FFPE human lung tissue sections.
Materials:
-
FFPE human lung tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-human ACE2 polyclonal antibody (e.g., Abcam ab15348) or a validated monoclonal antibody.[8]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Transfer to 100% ethanol for 2 x 3 minutes.
-
Transfer to 95% ethanol for 2 minutes.
-
Transfer to 70% ethanol for 2 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% Hydrogen Peroxide Block for 10 minutes at room temperature.[13]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary ACE2 antibody in Blocking Buffer (e.g., 1:100 to 1:500 dilution, optimize as needed).
-
Incubate slides with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Prepare DAB substrate according to the manufacturer's instructions and apply to the slides.
-
Monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for ACE2 in Lung Tissue Lysates
This protocol outlines the detection and quantification of this compound from total lung tissue lysates.
Materials:
-
Frozen lung tissue
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-human ACE2 polyclonal antibody or validated monoclonal antibody (e.g., Cell Signaling Technology #38241).[14]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Loading Control Antibody (e.g., anti-GAPDH, anti-β-actin)
-
ECL (Enhanced Chemiluminescence) Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen lung tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli Sample Buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary ACE2 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control.
-
RT-qPCR Protocol for ACE2 mRNA Expression
This protocol details the quantification of ACE2 mRNA from total RNA extracted from lung tissue.
Materials:
-
Frozen lung tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., SuperScript IV VILO, Invitrogen)
-
SYBR Green or TaqMan qPCR Master Mix
-
ACE2-specific primers and/or probe (Validated sequences are crucial)
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from lung tissue according to the kit manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers, and cDNA template.
-
Include no-template controls for each primer set.
-
-
Real-Time PCR:
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ACE2 and the reference gene(s).
-
Calculate the relative expression of ACE2 using the ΔΔCt method, normalizing to the reference gene(s).
-
Visualizations
Caption: Experimental workflow for quantifying ACE2 expression in lung tissue.
Caption: Simplified ACE2 signaling pathway and its role in viral entry.
References
- 1. Assessing ACE2 expression patterns in lung tissues in the pathogenesis of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme 2 in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Association Between ACE2 and Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACE2: the node connecting the lung cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Cell RNA Expression Profiling of ACE2, the Receptor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Angiotensin-converting enzyme 2 expression in COPD and IPF fibroblasts: the forgotten cell in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA expression of the severe acute respiratory syndrome-coronavirus 2 angiotensin-converting enzyme 2 receptor in the lung tissue of Wistar rats according to age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Single-Cell Expression Landscape of SARS-CoV-2 Receptor ACE2 and Host Proteases in Normal and Malignant Lung Tissues from Pulmonary Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ACE2 (E9G3S) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
Application Notes and Protocols for ACE2 Enzyme Activity Fluorometric Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring Angiotensin-Converting Enzyme 2 (ACE2) activity using a fluorometric assay. This assay is a robust and sensitive method for quantifying ACE2 enzymatic activity in various samples, including purified enzymes, cell lysates, and tissue homogenates. Furthermore, this protocol is readily adaptable for high-throughput screening of potential ACE2 inhibitors, a critical step in drug discovery for cardiovascular diseases and viral infections like COVID-19.
The assay principle is based on the cleavage of a specific, non-fluorescent peptide substrate by ACE2. This cleavage releases a fluorophore, 7-Methoxycoumarin-4-acetic acid (MCA), which results in a measurable increase in fluorescence intensity.[1][2][3][4][5] The rate of the fluorescence increase is directly proportional to the ACE2 activity in the sample.
Signaling Pathway of ACE2 Catalytic Activity
The diagram below illustrates the fundamental enzymatic reaction catalyzed by ACE2 that is exploited in this fluorometric assay.
References
Application Notes: Detection of ACE2 Protein by Western Blot
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a critical metalloprotease that plays a central role in the renin-angiotensin system (RAS), where it is instrumental in cardiovascular and renal regulation.[1] ACE2 has also been identified as the primary cellular receptor for the SARS-CoV and SARS-CoV-2 viruses, making it a key target of investigation in infectious disease research.[1][2] Western blotting is a widely used and powerful technique to detect and quantify ACE2 protein levels in various biological samples, including cell lysates and tissue homogenates.[1][3] These application notes provide a comprehensive protocol for the detection of ACE2 by Western blot, intended for researchers, scientists, and drug development professionals.
The calculated molecular weight of ACE2 is approximately 92 kDa.[2] However, due to post-translational modifications, particularly N-glycosylation, the full-length this compound typically migrates at a higher molecular weight of around 120 kDa on an SDS-PAGE gel.[1][2] Depending on the sample type and proteolytic activity, smaller cleaved fragments of ACE2 may also be detected at approximately 50-75 kDa.[2][4]
Quantitative Data Summary
For successful and reproducible detection of ACE2, several parameters must be optimized. The following table summarizes key quantitative data and recommended ranges derived from established protocols.
| Parameter | Recommended Value | Notes |
| Protein Loading Amount | 20 - 100 µg per lane | 20-30 µg is common for cell lysates; higher amounts may be needed for tissues.[1][5][6] |
| SDS-PAGE Gel | 4-20% Tris-Glycine Gradient Gel | A 10% polyacrylamide gel is also suitable.[1][5] |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST | Incubate for 1 hour at room temperature to prevent non-specific antibody binding.[1][5] |
| Primary Antibody Dilution | 1:500 to 1:5000 | This must be optimized for the specific antibody used.[1][2][5][7] |
| Primary Antibody Incubation | Overnight at 4°C or 1.5-2 hours at RT | Overnight incubation at 4°C is often recommended to enhance signal.[1][2] |
| Secondary Antibody Dilution | 1:5000 to 1:10000 | Dilution depends on the antibody and detection reagent sensitivity.[1] |
| Washing Steps | 3 to 5 washes, 5-10 minutes each in TBST | Thorough washing is crucial to minimize background noise.[1] |
Experimental Workflow
The diagram below illustrates the key steps in the Western blot protocol for detecting this compound.
Caption: A flowchart of the major steps for this compound detection by Western blot.
Detailed Experimental Protocols
This section provides a step-by-step protocol for performing a Western blot to detect this compound levels.
A. Sample Preparation (Cell and Tissue Lysates)
-
Cell Lysis :
-
Culture cells (e.g., Calu-3, Caco-2, Vero) to the desired confluency.[1][8][9]
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][5]
-
Scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Tissue Homogenization :
B. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.
-
Prepare a standard curve using a known concentration of a protein standard, like Bovine Serum Albumin (BSA), to accurately calculate the concentration of each sample.[1]
C. SDS-PAGE and Membrane Transfer
-
Sample Preparation for Loading :
-
Gel Electrophoresis :
-
Protein Transfer :
D. Immunoblotting
-
Blocking :
-
Primary Antibody Incubation :
-
Washing :
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove any unbound primary antibody.[1]
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG HRP) diluted in blocking buffer (e.g., 1:5000 to 1:10000) for 1 hour at room temperature.[1]
-
-
Final Washes :
-
Repeat the washing step as described in D.3 to remove unbound secondary antibody.[1]
-
E. Signal Detection and Data Analysis
-
Signal Development :
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[1]
-
-
Image Capture :
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[1]
-
-
Data Analysis :
References
- 1. benchchem.com [benchchem.com]
- 2. ACE2 antibody (28868-1-AP) | Proteintech [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin converting enzyme 2 is primarily epithelial and is developmentally regulated in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blotting of ACE, ACE2 and the MAS receptor [bio-protocol.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ACE2 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a pharmacological approach to reduce ACE2 expression and development of an in vitro COVID-19 viral entry model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of ACE2 in Paraffin-Embedded Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Angiotensin-converting enzyme 2 (ACE2) is a critical protein that serves as the primary cellular entry point for SARS-CoV-2, the virus responsible for COVID-19.[1] Its expression and distribution in various tissues are of significant interest for understanding the pathophysiology of the disease and for the development of therapeutic interventions. Immunohistochemistry (IHC) is a powerful technique to visualize the localization of ACE2 within the cellular context of formalin-fixed, paraffin-embedded (FFPE) tissues. This document provides a detailed protocol for the chromogenic detection of ACE2 in human FFPE tissue sections, based on established and optimized methods.[2][3]
Quantitative Data Summary
For successful and reproducible IHC staining, optimization of several parameters is crucial. The following table summarizes key quantitative data for the ACE2 IHC protocol.
| Parameter | Recommended Conditions | Notes |
| Tissue Section Thickness | 4 µm | A consistent thickness of 4µm is recommended for most tissue types to ensure optimal antibody penetration and visualization.[2] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) using a pressure cooker at 120°C for 2.5 minutes in an appropriate retrieval solution. Alternatively, a water bath at 97°C for 30 minutes can be used.[3][4] | The choice of antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) may need to be optimized depending on the specific antibody and tissue type.[5][6] |
| Primary Antibody | Rabbit monoclonal anti-ACE2 antibody | The performance of different primary antibodies can vary. It is essential to use a well-validated antibody for IHC. |
| Primary Antibody Dilution | 1:150 in an appropriate antibody diluent. | The optimal dilution should be determined by titration for each new antibody lot and tissue type to achieve a strong specific signal with low background.[3] |
| Primary Antibody Incubation | 1 hour at room temperature (20-22°C). | Incubation times may be adjusted (e.g., overnight at 4°C) to optimize signal intensity.[4] |
| Secondary Antibody | Goat anti-rabbit immunoglobulin coupled with dextran (B179266) and peroxidase. | The secondary antibody should be chosen based on the species of the primary antibody. |
| Secondary Antibody Incubation | 30 minutes at 37°C.[7] | Follow the manufacturer's recommendations for the specific secondary antibody and detection system used. |
| Chromogen | 3,3'-Diaminobenzidine (DAB) | DAB produces a stable brown precipitate at the site of the target antigen. |
| Counterstain | Hematoxylin (B73222) | Hematoxylin stains the cell nuclei blue, providing a morphological context to the brown DAB signal. |
Experimental Protocol: Chromogenic IHC for ACE2
This protocol describes the manual staining procedure for ACE2 in FFPE human tissue sections.
1. Deparaffinization and Rehydration:
-
Place slides in a slide rack.
-
Immerse the rack in three changes of xylene for 5 minutes each to remove paraffin.[3]
-
Rehydrate the sections by immersing the rack sequentially in:[8]
-
Two changes of 100% ethanol (B145695) for 5 minutes each.[3]
-
95% ethanol for 5 minutes.
-
70% ethanol for 5 minutes.
-
50% ethanol for 5 minutes.
-
-
Rinse the slides in deionized water.
2. Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) as specified in the quantitative data table. This step is crucial for unmasking the antigenic epitopes.[6][9]
-
Allow the slides to cool to room temperature.
-
Wash the slides with a wash buffer (e.g., PBST: PBS with 0.1% Tween-20).
3. Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[2][4]
-
Wash the slides twice with wash buffer.
4. Blocking:
-
Incubate the sections with a protein blocking solution (e.g., normal goat serum, if using a goat secondary antibody) for 30 minutes at room temperature to prevent non-specific antibody binding.[2]
5. Primary Antibody Incubation:
-
Dilute the primary anti-ACE2 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate for 1 hour at room temperature.[3]
6. Secondary Antibody Incubation:
-
Wash the slides three times with wash buffer.
-
Apply the horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at 37°C.[7]
7. Detection:
-
Wash the slides three times with wash buffer.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until a brown color develops (typically 5-10 minutes). Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
8. Counterstaining:
-
Immerse the slides in hematoxylin for 1-3 minutes to counterstain the nuclei.[4]
-
"Blue" the sections by rinsing in running tap water.
9. Dehydration and Mounting:
-
Dehydrate the sections by immersing the rack sequentially in:
-
70% ethanol for 1 minute.
-
95% ethanol for 1 minute.
-
Two changes of 100% ethanol for 1 minute each.
-
-
Clear the sections in two changes of xylene for 1 minute each.[4]
-
Mount the coverslips using a permanent mounting medium.
Visualizations
ACE2 Immunohistochemistry Workflow
Caption: Workflow for ACE2 Immunohistochemistry.
ACE2 Signaling Pathway in the Renin-Angiotensin System
Caption: ACE2's role in the Renin-Angiotensin System.
References
- 1. ACE2 chromogenic immunostaining protocol optimized for formalin-fixed paraffin-embedded human tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACE2 chromogenic immunostaining protocol optimized for formalin-fixed paraffin-embedded human tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.origene.com [cdn.origene.com]
- 5. sysy.com [sysy.com]
- 6. IHC antigen retrieval protocol | Abcam [abcam.com]
- 7. Immunohistochemical expression of angiotensin‐converting enzyme 2 in superficial and deep maxillofacial tissues: A cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 9. bosterbio.com [bosterbio.com]
Generating Stable Cell Lines Overexpressing Human ACE2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human Angiotensin-Converting Enzyme 2 (hACE2) is the primary receptor for the entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells. Stable cell lines that consistently overexpress hACE2 are indispensable tools for research into viral entry mechanisms, the screening of antiviral therapeutics, and the evaluation of vaccine efficacy. This document provides detailed protocols for the generation and validation of stable cell lines overexpressing hACE2 using both lentiviral transduction and plasmid transfection methods.
Introduction
The development of robust in vitro models is critical for studying the pathogenesis of SARS-CoV-2 and for the rapid evaluation of potential medical countermeasures. While several cell lines endogenously express ACE2, the expression levels can be heterogeneous or insufficient for consistent and reproducible experimental results.[1][2] Generating stable cell lines with high and uniform expression of hACE2 overcomes these limitations. This is typically achieved by integrating the hACE2 gene into the host cell genome using viral vectors, such as lentiviruses, or through plasmid transfection followed by drug selection.[3][4][5][6] The resulting stable cell lines serve as reliable platforms for a variety of applications, including viral infectivity assays, neutralizing antibody screening, and high-throughput drug screening.[7][8][9]
Choosing a Method: Lentiviral Transduction vs. Plasmid Transfection
The two most common methods for generating stable cell lines are lentiviral transduction and plasmid transfection.
-
Lentiviral Transduction: This method utilizes replication-incompetent lentiviruses to deliver the hACE2 gene into the host cell. The key advantage of this system is its ability to efficiently transduce a wide variety of cell types, including non-dividing cells, and to integrate the gene into the host genome, leading to long-term, stable expression.[4]
-
Plasmid Transfection: This method involves introducing a plasmid vector containing the hACE2 gene and a selectable marker into the host cells using chemical reagents or physical methods. While generally less efficient than lentiviral transduction, it is a more straightforward and cost-effective approach for many standard cell lines.
The choice of method will depend on the target cell line, the desired transduction/transfection efficiency, and laboratory biosafety considerations. Lentiviral work requires Biosafety Level 2 (BSL-2) facilities.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for consideration when planning experiments to generate hACE2-overexpressing stable cell lines.
Table 1: Common Cell Lines for hACE2 Overexpression
| Cell Line | Origin | Rationale for Use |
| HEK293T | Human Embryonic Kidney | High transfectability, robust protein production.[1][10][11] |
| A549 | Human Lung Carcinoma | Relevant for studying respiratory virus infections.[2][12] |
| Vero E6 | African Green Monkey Kidney | Highly permissive to SARS-CoV-2 infection, exhibits clear cytopathic effects.[13] |
| CHO-K1 | Chinese Hamster Ovary | Low endogenous receptor expression, suitable for creating a clean background for binding assays. |
| BEAS-2B | Human Bronchial Epithelium | A relevant model for the initial sites of respiratory infection.[2] |
| Caco-2 | Human Colorectal Adenocarcinoma | Expresses ACE2 and is used for viral replication studies.[14][15] |
Table 2: Selection Antibiotic Concentrations
| Antibiotic | Typical Concentration Range | Vector Resistance Gene |
| Puromycin | 1-10 µg/mL | puro |
| Blasticidin | 2-10 µg/mL | bsd or bla |
| Hygromycin B | 50-1000 µg/mL | hyg or hph |
| G418 (Geneticin) | 100-2000 µg/mL | neo |
Note: The optimal concentration of the selection antibiotic must be determined empirically for each cell line through a kill curve experiment.
Table 3: Example of Reported ACE2 Expression Increase
| Cell Line | Method | Fold Increase in mRNA | Fold Increase in Protein | Reference |
| BEAS-2B | Transfection | ~100x | ~12x | [2] |
Experimental Protocols
Protocol 1: Lentiviral Transduction for hACE2 Stable Cell Line Generation
This protocol outlines the steps for creating stable hACE2-overexpressing cell lines using lentiviral particles.
Materials:
-
Target cells (e.g., A549, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
hACE2-expressing lentiviral particles (commercially available or produced in-house)
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transduction, seed 2 x 10^5 target cells per well in a 6-well plate with complete growth medium.
-
Transduction:
-
On the day of transduction, allow the cells to reach 50-70% confluency.
-
Thaw the hACE2 lentiviral particles on ice.
-
Prepare the transduction medium by adding the lentiviral particles and polybrene (final concentration of 4-8 µg/mL) to the complete growth medium. The Multiplicity of Infection (MOI) should be optimized for the specific cell line.
-
Remove the existing medium from the cells and add the transduction medium.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Selection of Stable Cells:
-
After the incubation period, replace the transduction medium with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin).
-
Continue to culture the cells, replacing the selection medium every 3-4 days.
-
Non-transduced cells will be eliminated over a period of 1-2 weeks.
-
-
Expansion and Validation:
-
Once stable, antibiotic-resistant colonies are visible, expand them for further analysis.
-
Validate the overexpression of hACE2 using Western blot, flow cytometry, or immunofluorescence.
-
Perform a functional assay, such as a SARS-CoV-2 pseudovirus infection assay, to confirm the functionality of the expressed receptor.
-
Protocol 2: Plasmid Transfection for hACE2 Stable Cell Line Generation
This protocol describes the generation of stable hACE2-overexpressing cell lines via plasmid transfection.
Materials:
-
Target cells (e.g., HEK293T)
-
Complete growth medium
-
hACE2 expression plasmid containing a selectable marker (e.g., pUNO1-hACE2 with blasticidin resistance)[16]
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Selection antibiotic (e.g., blasticidin)
-
6-well tissue culture plates
-
PBS
Procedure:
-
Cell Seeding: Seed 5 x 10^5 cells per well in a 6-well plate the day before transfection to ensure they are actively dividing and at 70-90% confluency on the day of transfection.
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent.
-
Add the complexes to the cells in fresh, antibiotic-free medium.
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cells:
-
48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) at a low density (1:10 or 1:20 dilution).
-
Add complete growth medium containing the predetermined concentration of the selection antibiotic.
-
Replace the selection medium every 3-4 days until distinct, antibiotic-resistant colonies form. This may take 2-3 weeks.
-
-
Clonal Isolation and Expansion:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone separately.
-
-
Validation:
-
Screen the expanded clones for hACE2 expression using Western blot or flow cytometry to identify a high-expressing monoclonal cell line.
-
Confirm functional hACE2 expression with a viral entry assay.
-
Visualization of Workflows and Concepts
The following diagrams illustrate the key processes and components involved in generating hACE2-overexpressing stable cell lines.
Caption: Experimental workflow for generating stable cell lines.
Caption: Structure of a typical hACE2 expression vector.
Caption: SARS-CoV-2 entry pathway via ACE2 receptor.
Conclusion
The generation of stable cell lines overexpressing human ACE2 is a fundamental step for advancing research in the field of coronaviruses. The protocols and data presented here offer a comprehensive guide for researchers to establish reliable and reproducible cellular models. These models are crucial for understanding the molecular mechanisms of viral infection and for the development of effective therapeutics and vaccines against SARS-CoV-2 and other coronaviruses that utilize the ACE2 receptor. Careful selection of the host cell line, gene delivery method, and rigorous validation of hACE2 expression are paramount to the success of these endeavors.
References
- 1. ACE2 protein expression within isogenic cell lines is heterogeneous and associated with distinct transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE2 OVEREXPRESSION CHANGES THE SARS-COV-2 INFECTION PROFILE IN BEAS-2B CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE2-lentiviral transduction enables mouse SARS-CoV-2 infection and mapping of receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ACE2 / TMPSS2 and S Protein expression lentivirus [gentarget.com]
- 8. genscript.com [genscript.com]
- 9. innoprot.com [innoprot.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. abeomics.com [abeomics.com]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. researchgate.net [researchgate.net]
- 16. invivogen.com [invivogen.com]
Application Notes and Protocols for the Purification of Recombinant ACE2 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the purification of recombinant Angiotensin-Converting Enzyme 2 (ACE2), a critical protein in cardiovascular regulation and the primary receptor for SARS-CoV-2. The following sections offer a comprehensive guide to expressing and purifying ACE2 from various systems, ensuring high yield and purity for research and therapeutic development.
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a zinc-metalloproteinase that plays a vital role in the renin-angiotensin system (RAS), where it counteracts the activity of angiotensin-converting enzyme (ACE) by converting angiotensin II to the vasodilator angiotensin-(1-7).[1] ACE2 is a type I transmembrane protein expressed in various tissues, including the lungs, heart, kidneys, and intestines. Its ectodomain can be shed, resulting in a soluble, catalytically active form. Due to its role as the cellular entry receptor for SARS-CoV and SARS-CoV-2, recombinant soluble ACE2 has garnered significant interest as a potential therapeutic agent to neutralize the virus and mitigate lung injury.[2]
This document outlines robust methods for the purification of recombinant ACE2, focusing on common expression systems and chromatographic techniques to obtain high-purity protein suitable for structural, functional, and preclinical studies.
Data Presentation: Purification and Binding Affinity of Recombinant ACE2
The following tables summarize quantitative data from representative purification schemes and binding affinity measurements of recombinant ACE2.
Table 1: Summary of Recombinant ACE2 Purification from Different Expression Systems
| Expression System | Purification Method(s) | Purity | Yield | Molecular Weight (SDS-PAGE) | Reference |
| E. coli (truncated hACE2) | Affinity Chromatography (HisTrap HP) | > 95% | 75 mg/L | ~20 kDa | [3] |
| HEK293 Cells | Nickel-Affinity and Size-Exclusion Chromatography | > 95% | ~80 mg/mL (expressed) | ~75 kDa | [4][5] |
| Sf9 Insect Cells | Anion-Exchange Chromatography (QAE and MonoQ) | High | Not Specified | ~70-80 kDa | [6] |
| Nicotiana benthamiana (plant) | Not Specified | High | Up to 100 µg/g leaf fresh weight | Not Specified | [2] |
| Murine Mesangial Cells | Ion-Exchange Chromatography (Resource-Q) | 5.4-fold purification | Not Specified | ~60-70 kDa | [7] |
Table 2: Binding Affinity of Recombinant ACE2 Variants to SARS-CoV-2 Spike Protein
| ACE2 Variant | Binding Affinity (Kd) | Method | Reference |
| Truncated hACE2 (E. coli) | 15.7 nM | Surface Plasmon Resonance (SPR) | [3] |
| Monomeric ACE2 (HEK293) | 77 nM | Bio-layer Interferometry (BLI) | [8] |
| Dimeric ACE2-Fc (HEK293) | 12-22 nM | Bio-layer Interferometry (BLI) | [8] |
| Trimeric ACE2-foldon (HEK293) | ~60 pM | Bio-layer Interferometry (BLI) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments in recombinant ACE2 purification are provided below. These protocols can be adapted based on the specific expression system and protein construct.
Protocol 1: Expression and Purification of His-tagged Recombinant ACE2 from E. coli
This protocol is adapted for a truncated version of human ACE2 (trhACE2) expressed in a prokaryotic system.[3]
1. Expression:
- Transform E. coli BL21 (DE3) cells with the pET28a(+) plasmid containing the truncated ACE2 sequence.
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Incubate the culture at 18°C for 16-20 hours with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
2. Lysis and Clarification:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).
- Sonicate the cell suspension on ice to lyse the cells.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the soluble protein fraction.
3. Affinity Chromatography (His-tag):
- Equilibrate a HisTrap HP column (GE Healthcare) with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the clarified supernatant onto the column.
- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- Elute the bound protein with a linear gradient of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM imidazole).
- Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.
4. Refolding (if necessary):
- Pool the fractions containing the purified protein.
- Perform dialysis against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine) to allow for proper protein folding.
Protocol 2: Purification of Recombinant ACE2 from Mammalian Cell Culture (HEK293)
This protocol is suitable for full-length or ectodomain constructs of ACE2 expressed in mammalian cells, often as secreted proteins.[4][8]
1. Cell Culture and Transfection:
- Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS).
- Transfect the cells with an expression vector encoding the ACE2 construct (e.g., with a C-terminal His-tag or Fc-tag).
- After 48-72 hours post-transfection, harvest the cell culture supernatant containing the secreted recombinant ACE2.
2. Affinity Chromatography:
- For His-tagged ACE2:
- Clarify the supernatant by centrifugation and filtration (0.22 µm).
- Perform nickel-affinity chromatography as described in Protocol 1, step 3.[4]
- For Fc-tagged ACE2:
- Equilibrate a Protein A or Protein G affinity column with PBS.
- Load the clarified supernatant onto the column.
- Wash the column with PBS to remove unbound proteins.
- Elute the bound ACE2-Fc fusion protein using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and immediately neutralize the fractions with 1 M Tris-HCl, pH 8.5.
3. Size-Exclusion Chromatography (Polishing Step):
- Concentrate the pooled fractions from the affinity step.
- Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., PBS or HEPES-buffered saline).
- Load the concentrated protein onto the column.
- Collect fractions corresponding to the monomeric or desired oligomeric state of the ACE2 protein.[4]
- Analyze fractions by SDS-PAGE to confirm purity.
Protocol 3: Anion-Exchange Chromatography for ACE2 Purification
This protocol can be used as an intermediate or polishing step to separate ACE2 from other proteins based on charge.[6][7]
1. Buffer Preparation:
- Binding Buffer (Buffer A): 25 mM Tris-HCl, pH 8.0, containing 10 µM ZnCl₂.[7]
- Elution Buffer (Buffer B): 25 mM Tris-HCl, pH 8.0, containing 10 µM ZnCl₂ and 1 M NaCl.
2. Chromatography:
- Equilibrate a strong anion-exchange column (e.g., Resource-Q or MonoQ) with Buffer A.
- Load the protein sample (dialyzed into Buffer A) onto the column.
- Wash the column with Buffer A until the baseline is stable.
- Elute the bound proteins with a linear gradient of NaCl (0-100% Buffer B) over several column volumes.
- Collect fractions and assay for ACE2 activity or analyze by SDS-PAGE. ACE2 activity typically elutes as a distinct peak within the salt gradient.[7]
Visualizations
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) showing the dual roles of ACE and ACE2.
Experimental Workflow for Recombinant ACE2 Purification
Caption: General experimental workflow for recombinant this compound purification.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Development of Plant-Produced Recombinant ACE2-Fc Fusion Protein as a Potential Therapeutic Agent Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static.abclonal.com [static.abclonal.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A trimeric human angiotensin-converting enzyme 2 as an anti-SARS-CoV-2 agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the ACE2 Gene In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical type I transmembrane protein that plays a dual role in human physiology. It functions as a key negative regulator of the Renin-Angiotensin System (RAS) by converting angiotensin II to angiotensin-(1-7), thereby mitigating vasoconstriction and inflammation. Concurrently, ACE2 serves as the primary cellular entry receptor for several coronaviruses, including SARS-CoV and SARS-CoV-2, the causative agent of COVID-19. The pivotal role of ACE2 in both cardiovascular homeostasis and viral pathogenesis makes it a significant target for research and therapeutic development.
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of genes to study their function. By creating double-strand breaks at a specific genomic locus, the cell's error-prone non-homologous end joining (NHEJ) repair pathway can be exploited to introduce insertions or deletions (indels), leading to frameshift mutations and functional gene knockout.
These application notes provide a comprehensive guide for the in vitro knockout of the ACE2 gene using CRISPR/Cas9 technology. Detailed protocols for experimental design, execution, and validation are provided to facilitate the study of ACE2 function and its role in disease, as well as for the development of novel therapeutic strategies.
Data Presentation
Successful knockout of the ACE2 gene results in significant phenotypic changes, most notably the inhibition of SARS-CoV-2 cellular entry and alterations in cell proliferation. The following tables summarize quantitative data from various studies, demonstrating the efficacy and functional consequences of CRISPR/Cas9-mediated ACE2 knockout in different in vitro models.
Table 1: Efficiency of CRISPR/Cas9-Mediated ACE2 Knockout
| Cell Line | Delivery Method | Validation Method | Knockout Efficiency/Outcome | Reference |
| Human iPS Cells | Electroporation (RNP) | Western Blot, RNA-Seq | Undetectable ACE2 protein expression.[1] | [1] |
| HuH7 (Liver) | Lentiviral transduction | Flow Cytometry, Immunoblot | Significant reduction in ACE2 surface abundance and protein levels.[2][3][4][5] | [2][3][4][5] |
| Calu-3 (Lung) | Lentiviral transduction | Flow Cytometry, Immunoblot | Significant reduction in ACE2 surface abundance.[3][4][5] | [3][4][5] |
| HEK293T | Plasmid Transfection | Sanger Sequencing, T7E1 Assay | Successful introduction of indels at the target locus. | N/A |
Table 2: Phenotypic Effects of ACE2 Knockout in vitro
| Cell Line | Phenotypic Effect | Quantitative Measurement | Reference |
| iPS-derived airway and alveolar cells | Strongly suppressed SARS-CoV-2 replication | Viral titer significantly reduced in ACE2 KO cells compared to wild-type.[1][6][7] | [1][6][7] |
| HuH7 cells | Reduced susceptibility to SARS-CoV-2 infection | Decreased viral entry and propagation in ACE2 KO cells.[2] | [2] |
| Human limbal epithelial cells | Promoted cell proliferation | Increased BrdU incorporation in cells with reduced ACE2.[8][9] | [8][9] |
| Mouse β-cells | Reduced β-cell mass and proliferation | Significant reduction in β-cell mass and proliferation in ACE2 deficient mice.[10] | [10] |
Table 3: Off-Target Analysis of ACE2-Targeting sgRNAs
| Cell Line | Off-Target Analysis Method | Result | Reference |
| Human iPS Cells | Computational prediction (GGGenome) followed by Sanger sequencing of top potential off-target sites | No off-target mutations were detected at the predicted sites.[1] | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of CRISPR/Cas9-mediated ACE2 gene knockout in vitro.
Protocol 1: sgRNA Design and Cloning
-
sgRNA Design:
-
Utilize online design tools (e.g., CHOPCHOP, Synthego CRISPR Design Tool) to identify potent and specific sgRNA sequences targeting an early exon of the ACE2 gene.
-
Select sgRNAs with high on-target scores and low predicted off-target effects. The target sequence should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.
-
Example sgRNA sequence for human ACE2: ACCTGGGGAAGGGCGACTTC (targets exon 2).
-
-
Oligonucleotide Annealing:
-
Synthesize two complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector (e.g., lentiCRISPRv2).
-
Forward oligo example: 5'-CACCG[20-nt target sequence]-3'
-
Reverse oligo example: 5'-AAAC[reverse complement of 20-nt target]-3'
-
In a PCR tube, mix 1 µL of each oligo (100 µM), 1 µL of 10x T4 DNA Ligase Buffer, and 7 µL of nuclease-free water.
-
Anneal the oligos in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
-
-
Vector Preparation and Ligation:
-
Digest the sgRNA expression vector (e.g., lentiCRISPRv2) with the BsmBI restriction enzyme.
-
Dephosphorylate the linearized vector using a phosphatase (e.g., Calf Intestinal Phosphatase) to prevent self-ligation.
-
Set up the ligation reaction by mixing the digested vector, the annealed oligo duplex, T4 DNA Ligase, and T4 DNA Ligase Buffer.
-
Incubate the reaction at room temperature for 1-3 hours or at 16°C overnight.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli (e.g., Stbl3 for lentiviral vectors).
-
Plate the transformed bacteria on an appropriate antibiotic selection plate (e.g., ampicillin).
-
Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing using a primer flanking the cloning site (e.g., U6 promoter primer).
-
Protocol 2: Delivery of CRISPR/Cas9 Components
Choose one of the following methods for delivering the Cas9 nuclease and the ACE2-targeting sgRNA into the target cells.
A. Plasmid Transfection (for easy-to-transfect cells like HEK293T)
-
Cell Seeding: The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 500 ng of the ACE2-sgRNA-Cas9 plasmid in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000) in 50 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Add the 100 µL of the transfection complex dropwise to the cells.
-
Post-Transfection: Incubate the cells for 48-72 hours before proceeding with validation experiments.
B. Lentiviral Transduction (for difficult-to-transfect or primary cells)
-
Lentivirus Production:
-
In a 10 cm dish, co-transfect HEK293T cells with the ACE2-sgRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000 or PEI.
-
Change the medium 12-16 hours post-transfection.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The virus can be concentrated by ultracentrifugation if a higher titer is required.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
The next day, add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.
-
-
Selection: If the lentiviral vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic to the medium 48 hours post-transduction to select for cells that have been successfully transduced.
Protocol 3: Validation of ACE2 Knockout
A. Genomic Level Validation
-
Genomic DNA Extraction: Harvest a population of the edited cells and extract genomic DNA using a commercial kit.
-
T7 Endonuclease I (T7E1) Assay:
-
Amplify the genomic region surrounding the sgRNA target site using PCR (amplicon size ~500-800 bp).
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. Use the following thermocycler program: 95°C for 5 min, ramp down to 85°C at -2°C/s, ramp down to 25°C at -0.1°C/s.
-
Digest the re-annealed PCR products with T7 Endonuclease I for 15-20 minutes at 37°C.
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.
-
-
Sanger Sequencing:
-
PCR amplify the target genomic region from the edited cell population.
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the PAM site, which indicates the presence of indels. Tools like TIDE (Tracking of Indels by Decomposition) can be used to quantify the editing efficiency.
-
B. Protein Level Validation
-
Western Blotting:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ACE2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
-
C. mRNA Level Validation
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the cells and synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the ACE2 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ACE2 mRNA in knockout cells compared to control cells.
-
Visualizations
Diagram 1: Experimental Workflow for ACE2 Knockout
Caption: Workflow for CRISPR/Cas9-mediated ACE2 gene knockout.
Diagram 2: Mechanism of CRISPR/Cas9-Mediated Knockout
Caption: Mechanism of action for CRISPR/Cas9-mediated gene knockout.
Diagram 3: ACE2 in the Renin-Angiotensin System (RAS)
Caption: Simplified signaling pathway of the Renin-Angiotensin System.
References
- 1. ACE2 knockout hinders SARS-CoV-2 propagation in iPS cell-derived airway and alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cell type specific ACE2 modifiers by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cell type specific ACE2 modifiers by CRISPR screening | PLOS Pathogens [journals.plos.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Identification of cell type specific ACE2 modifiers by CRISPR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE2 knockout hinders SARS-CoV-2 propagation in iPS cell-derived airway and alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ACE2 deficiency reduces β-cell mass and impairs β-cell proliferation in obese C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Analysis of SARS-CoV-2 Spike Protein and Human ACE2 Interaction using Surface Plasmon Resonance
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical first step for infection, initiating the cascade of events leading to COVID-19. This process is mediated by the high-affinity interaction between the receptor-binding domain (RBD) of the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3] A thorough understanding of the binding kinetics of this interaction is paramount for the development of effective therapeutic strategies, such as neutralizing antibodies and small molecule inhibitors that can block this crucial protein-protein binding.[2][4]
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time quantitative analysis of biomolecular interactions.[5][6][7][8] It provides precise measurements of binding affinity (K D), as well as the association (k a ) and dissociation (k d ) rate constants, offering deep insights into the dynamics of the Spike-ACE2 interaction.[9][10] This application note provides a detailed protocol for studying the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor using SPR.
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, one of the interacting partners (the ligand) is immobilized on the sensor chip surface. The other partner (the analyte) is then flowed over the surface in a solution. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which in turn leads to a change in the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte. The resulting sensorgram, a plot of the response units (RU) versus time, is used to determine the kinetic parameters of the interaction.[7][8]
Materials and Reagents
-
Sensor Chips: CM5, NTA, or similar[1]
-
Recombinant Proteins:
-
Human ACE2 (extracellular domain), with an appropriate tag (e.g., His-tag, Fc-tag)
-
SARS-CoV-2 Spike Protein (full-length trimer or Receptor Binding Domain - RBD), with an appropriate tag (e.g., His-tag)
-
-
Immobilization Reagents:
-
Amine coupling kit (EDC, NHS, ethanolamine) for CM5 chips
-
Anti-His antibody for capture coupling
-
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) or similar physiological buffer.
-
Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 1.5)
-
Bovine Serum Albumin (BSA): For blocking non-specific binding.[11]
Experimental Protocols
Sensor Chip Preparation and Ligand Immobilization
The choice of which protein to immobilize (ligand) and which to use as the analyte depends on the experimental goals and the available reagents. A common approach is to immobilize the ACE2 receptor and flow the spike protein as the analyte.
Amine Coupling of ACE2 to a CM5 Sensor Chip:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the human ACE2 protein (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 25-100 RU).[12]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection to allow for reference subtraction of non-specific binding.[13]
Kinetic Binding Analysis
-
Dilute the SARS-CoV-2 Spike protein (analyte) in running buffer to a series of concentrations (e.g., 0.5 nM to 500 nM).[1][12]
-
Perform a startup cycle with several injections of running buffer to ensure a stable baseline.
-
Inject the different concentrations of the spike protein over the immobilized ACE2 surface, typically starting with the lowest concentration. Each injection cycle consists of:
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte. The duration and type of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
Data Analysis
-
Subtract the response from the reference flow cell from the response of the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the processed sensorgrams to a suitable binding model. For the Spike-ACE2 interaction, a 1:1 Langmuir binding model is often used as a first approximation.[12] However, more complex models, such as a two-state reaction model, may provide a better fit for the data, suggesting a conformational change upon binding.[14]
-
The fitting will yield the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ), where K D = k d /k a .
Quantitative Data Summary
The following table summarizes representative kinetic parameters for the interaction between different SARS-CoV-2 Spike protein constructs and human ACE2, as determined by SPR.
| Ligand (Immobilized) | Analyte | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) | Reference |
| hACE2-Fc | SARS-CoV-2 Trimer | 6.72 x 10⁵ | 4.7 x 10⁻³ | 0.16 (K D-total) | [14] |
| hACE2 | SARS-CoV-2 RBD (Prototype) | - | - | 24.63 | [15] |
| hACE2 | SARS-CoV-2 RBD (Alpha) | - | - | 13.84 | [15] |
| hACE2 | SARS-CoV-2 RBD (Beta) | - | - | 5.40 | [15] |
| hACE2 | SARS-CoV-2 RBD (Gamma) | - | - | 6.46 | [15] |
| hACE2 | SARS-CoV-2 RBD (Delta) | - | - | 15.11 | [15] |
| hACE2 | SARS-CoV-2 RBD (Omicron) | - | - | 12.89 | [15] |
Note: The binding affinities and kinetic rates can vary depending on the specific constructs used, experimental conditions, and the SPR platform.
Visualizations
Caption: SPR Experimental Workflow for ACE2-Spike Interaction Analysis.
Caption: SARS-CoV-2 Spike Protein and ACE2 Receptor Interaction Pathway.
Troubleshooting
-
Non-specific Binding: If high non-specific binding is observed in the reference flow cell, consider adding a small amount of BSA (e.g., 0.1 mg/mL) to the running buffer. Alternatively, using a different immobilization strategy, such as capture coupling with an anti-His antibody on an NTA chip, can reduce non-specific interactions.[1]
-
Incomplete Regeneration: If the baseline does not return to zero after regeneration, the regeneration solution may not be stringent enough. Test a matrix of different pH and salt concentrations to find the optimal regeneration conditions.
-
Poor Fitting: If the data does not fit well to a 1:1 binding model, it may indicate more complex binding kinetics, such as avidity effects with the trimeric spike protein or conformational changes upon binding.[12][14] In such cases, consider using alternative binding models.
Conclusion
SPR is an indispensable tool for the detailed kinetic characterization of the SARS-CoV-2 Spike-ACE2 interaction. The data generated from SPR studies, including binding affinity and rate constants, are crucial for the evaluation of potential therapeutic candidates and for a deeper understanding of the molecular mechanisms of viral entry. The protocol described in this application note provides a robust framework for researchers to conduct these critical investigations.
References
- 1. Measuring Coronavirus Spike: ACE2 Binding Affinity And Kinetics Using The Biacore 8K [peakproteins.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Interactions of angiotensin-converting enzyme-2 (ACE2) and SARS-CoV-2 spike receptor-binding domain (RBD): a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking Effect of Demethylzeylasteral on the Interaction between Human this compound and SARS-CoV-2 RBD Protein Discovered Using SPR Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 S-Protein–Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. journals.asm.org [journals.asm.org]
- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A So-Far Overlooked Secondary Conformation State in the Binding Mode of SARS-CoV-2 Spike Protein to Human ACE2 and Its Conversion Rate Are Crucial for Estimating Infectivity Efficacy of the Underlying Virus Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor binding and complex structures of human ACE2 to spike RBD from omicron and delta SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of ACE2 Expression in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical transmembrane protein with a dual role as a key regulator of the renin-angiotensin system (RAS) and as the primary cellular entry receptor for coronaviruses, including SARS-CoV-2. The ability to non-invasively visualize and quantify ACE2 expression in vivo is paramount for understanding disease pathogenesis, developing targeted therapeutics, and monitoring treatment responses. These application notes provide an overview of current in vivo imaging techniques for ACE2 in animal models, complete with detailed protocols for positron emission tomography (PET) and fluorescence imaging, alongside a summary of quantitative data from recent studies.
Imaging Modalities for In Vivo ACE2 Expression
Several imaging modalities have been successfully employed to visualize ACE2 expression in preclinical animal models. The most prominent among these are nuclear imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which offer high sensitivity and quantitative capabilities.[1][2] Optical imaging, particularly fluorescence imaging, provides a complementary approach, especially for superficial tissue visualization and cellular-level studies.
The development of specific imaging probes is central to these techniques. The majority of successful probes are based on either the ACE2 inhibitor DX600 or the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein.[3][4] Due to the low binding affinity of the SARS-CoV-2 spike protein to murine ACE2, transgenic mouse models expressing human ACE2 (hACE2) are predominantly used in this research area.[2]
Data Presentation: Quantitative Analysis of ACE2 Imaging Probes
The following table summarizes the biodistribution of various radiolabeled probes used for in vivo ACE2 imaging in animal models. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at a specified time point post-injection.
| Probe | Animal Model | Organ | Uptake (%ID/g) | Time Point | Reference |
| 68Ga-NOTA-PEP4 | hACE2 Transgenic Mice | Heart | ~1.5 | 1.5 h | [3] |
| Lung | ~1.0 | 1.5 h | [3] | ||
| Liver | ~1.2 | 1.5 h | [3] | ||
| Small Intestine | ~1.8 | 1.5 h | [3] | ||
| Kidney | ~15.0 | 1.5 h | [3] | ||
| 64Cu-HZ20 | HEK293-hACE2 Xenograft Mice | Tumor (hACE2+) | ~10.0 | 18 h | [4] |
| Tumor (WT) | ~2.0 | 18 h | [4] | ||
| Kidney | ~5.0 | 18 h | [4] | ||
| 68Ga-cyc-DX600 | HEK-293T/hACE2 Xenograft Mice | Tumor (hACE2+) | SUVmax: 2.12 ± 0.19 | 60 min | [5] |
| Tumor (WT) | SUVmax: 0.27 ± 0.09 | 60 min | [5] | ||
| 18F-MLN-4760 | Humanized ACE2 Mice | Heart | High | 30 min | [6] |
| Lung | High | 30 min | [6] | ||
| Kidney | High | 30 min | [6] | ||
| 124I-RBD | HepG2ACE2+ Xenograft Mice | Lung | High | Not Specified | [1][3] |
| Stomach | High | Not Specified | [1][3] |
Experimental Protocols
Protocol 1: In Vivo PET Imaging of ACE2 Expression using 68Ga-labeled DX600 Analogues
This protocol outlines the procedure for PET imaging of ACE2 expression in hACE2 transgenic mice using a 68Ga-labeled DX600-based peptide, such as 68Ga-NOTA-PEP4 or 68Ga-cyc-DX600.
1. Materials and Reagents:
-
68Ga-NOTA-PEP4 or 68Ga-cyc-DX600 (synthesized and radiolabeled as per established methods).
-
hACE2 transgenic mice.
-
Wild-type mice (as control).
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Saline solution.
-
Optional: Unlabeled DX600 peptide for blocking studies.
2. Radiotracer Preparation:
-
Radiolabeling of the DX600-based peptide with 68Ga is typically performed using a generator-eluted 68GaCl3 solution and a kit-based formulation or automated synthesis module.
-
The reaction is generally carried out at an acidic pH (around 4-5) and heated for a short period (5-15 minutes).
-
Purification is achieved using a C18 Sep-Pak cartridge.
-
Quality control is performed using radio-TLC or radio-HPLC to determine radiochemical purity.
3. Animal Preparation:
-
Fast the mice for 4-6 hours before imaging to reduce background signal.
-
Anesthetize the mice using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).
-
Place the anesthetized mouse on the scanner bed and maintain body temperature using a heating pad.
4. PET/CT Imaging Protocol:
-
Administer the 68Ga-labeled tracer (typically 3.7-7.4 MBq) via tail vein injection.
-
For blocking studies, co-inject a surplus of unlabeled DX600 peptide (e.g., 10-50 mg/kg) with the radiotracer.
-
Acquire a low-dose CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic or static PET scan. For dynamic scans, start acquisition immediately after tracer injection for up to 60-90 minutes. For static scans, acquire images at a specific time point post-injection (e.g., 60 minutes).
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
5. Data Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images for various organs (e.g., heart, lungs, kidneys, tumor).
-
Quantify the tracer uptake in each ROI and express the data as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare the tracer uptake in hACE2 transgenic mice versus wild-type mice and in blocked versus unblocked animals to demonstrate specificity.
Protocol 2: In Vivo Fluorescence Imaging of ACE2 Expression
This protocol provides a general framework for in vivo fluorescence imaging of ACE2, which is often used for validating the expression of fluorescently tagged ACE2 or for assessing the delivery of fluorescently labeled probes.
1. Materials and Reagents:
-
Animal model with fluorescently labeled ACE2 (e.g., transgenic mice expressing an ACE2-GFP fusion protein) or a fluorescent probe targeting ACE2.
-
In vivo fluorescence imaging system (e.g., IVIS).
-
Anesthesia (e.g., isoflurane).
-
Hair removal cream.
2. Animal Preparation:
-
Anesthetize the animal.
-
Remove fur from the area of interest to minimize light scattering and absorption.
-
If using a fluorescent probe, administer it via an appropriate route (e.g., intravenous injection).
3. Fluorescence Imaging Protocol:
-
Place the animal in the imaging chamber.
-
Select the appropriate excitation and emission filters for the fluorophore being used.
-
Acquire fluorescence images at various time points to monitor the biodistribution of the probe or the expression of the fluorescently tagged protein.
-
Acquire a photographic image of the animal for anatomical reference.
4. Data Analysis:
-
Use the imaging system's software to overlay the fluorescence signal on the photographic image.
-
Quantify the fluorescence intensity in regions of interest (ROIs) and express it as radiant efficiency or other appropriate units.
-
For longitudinal studies, track the changes in fluorescence intensity over time.
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a simplified ACE2 signaling pathway and a typical experimental workflow for in vivo PET imaging of ACE2.
Caption: Simplified ACE2 signaling pathway within the Renin-Angiotensin System.
Caption: Experimental workflow for in vivo PET imaging of ACE2 expression.
Conclusion
The methodologies and data presented herein provide a comprehensive resource for researchers embarking on in vivo imaging of ACE2 expression. The continued development of novel, highly specific imaging probes, coupled with advanced animal models, will further enhance our ability to study the multifaceted role of ACE2 in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Imaging of ACE2 Expression in Infectious Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular PET/CT Profiling of ACE2 Expression In Vivo: Implications for Infection and Outcome from SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68Ga-cyc-DX600 PET/CT in ACE2-targeted tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ACE2 PET imaging agent derived from 18F/Cl exchange of MLN-4760 under phase transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Quantitative Determination of Soluble ACE2 (sACE2) in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Angiotensin-converting enzyme 2 (ACE2) is a critical enzyme in the Renin-Angiotensin System (RAS). It exists as a membrane-bound protein (mACE2) and a soluble form (sACE2) that is released into circulation via proteolytic shedding of the membrane-bound form.[1] sACE2 plays a key role in cardiovascular physiology by converting angiotensin II to the vasodilatory and anti-inflammatory peptide angiotensin (1-7).[1] Furthermore, ACE2 is the functional receptor for the SARS-CoV-2 virus, making it a molecule of significant interest in infectious disease research.[2][3] Elevated levels of circulating sACE2 have been associated with several pathological conditions, including cardiovascular disease, diabetes, and severe COVID-19, highlighting its potential as a valuable biomarker.[1][4][5] This document provides a detailed protocol for measuring the concentration of soluble ACE2 in human plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ACE2 in the Renin-Angiotensin System and the general workflow for its measurement in plasma.
Caption: The Renin-Angiotensin System (RAS) showing ACE2's role.
Caption: Experimental workflow for plasma sACE2 measurement.
Principle of the Method
The sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive and specific method for quantifying protein levels.[3] In this assay, a microplate is pre-coated with a capture antibody specific to human ACE2.[3] When samples, standards, or controls are added to the wells, the sACE2 protein is bound by the immobilized antibody. After a washing step, a second, biotinylated detection antibody that also recognizes ACE2 is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (SA-HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody. A final wash removes unbound components, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of the resulting color is directly proportional to the amount of sACE2 captured in the well.[3] The reaction is terminated with a stop solution, and the absorbance is measured using a microplate reader.
Materials and Reagents
-
Human sACE2 ELISA Kit (containing pre-coated 96-well plate, recombinant human ACE2 standard, biotinylated detection antibody, SA-HRP conjugate, wash buffer, diluents, TMB substrate, and stop solution)[3][6]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated single- and multi-channel pipettes and disposable tips
-
Tubes for sample and standard dilutions
-
Deionized or distilled water
-
Absorbent paper
-
Automated plate washer (optional)
Experimental Protocol
1. Sample Collection and Preparation
-
Plasma Collection : Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[7][8]
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C to separate the plasma.[6][7]
-
Storage : Carefully collect the supernatant (plasma) and transfer it to clean tubes. For immediate use, store at 2-8°C. For long-term storage, aliquot the plasma to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][8]
-
Sample Dilution : Before the assay, thaw samples on ice. Depending on the expected concentration and the kit's assay range, samples may need to be diluted. For example, a 10-fold dilution is a common starting point.[9]
2. Reagent Preparation
-
Bring all kit components and samples to room temperature (18-25°C) before use.[8]
-
Wash Buffer : If provided as a concentrate (e.g., 25x), dilute it with deionized or distilled water to prepare a 1x working solution.[8]
-
Standard Preparation : Reconstitute the lyophilized ACE2 standard with the provided diluent to create a stock solution. Perform a series of serial dilutions according to the kit manual to generate a standard curve (e.g., from 20 ng/mL down to 0.31 ng/mL, plus a zero standard/blank).[7][10]
-
Detection Antibody and SA-HRP : Prepare working solutions of the biotinylated detection antibody and SA-HRP conjugate by diluting the concentrated stocks in their respective diluents as specified by the manufacturer (e.g., 1:100 dilution).[6]
3. Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all in duplicate.[10]
-
Add 100 µL of each standard, diluted sample, and blank into the appropriate wells of the pre-coated microplate.[7][8] Cover the plate and incubate for 1-2 hours at 37°C.[7][11]
-
Aspirate the liquid from each well. Wash the plate 3-5 times with 200-300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and blot it dry on absorbent paper.[8]
-
Add 100 µL of the prepared biotinylated detection antibody working solution to each well (except the blank). Cover and incubate for 1 hour at 37°C.[6][7]
-
Repeat the aspiration and wash steps as described above.[7]
-
Add 100 µL of the prepared SA-HRP working solution to each well. Cover and incubate for 30 minutes to 1 hour at 37°C.[6][11]
-
Repeat the aspiration and wash steps for a total of 5 times.[7]
-
Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[7]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[7]
-
Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
4. Data Analysis
-
Subtract the average OD of the blank from the OD of all other wells.
-
Plot a standard curve with the mean absorbance for each standard concentration on the Y-axis and the corresponding concentration on the X-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate the sACE2 concentration of the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final sACE2 concentration in the original plasma sample.
Quantitative Data Summary
The performance of sACE2 ELISA kits and the physiological concentrations of sACE2 can vary. The tables below summarize typical kit performance and reported concentrations in human plasma and serum.
Table 1: Typical Performance Characteristics of Commercial Human sACE2 ELISA Kits
| Parameter | Typical Value | Source |
| Assay Range | 0.31 - 20 ng/mL | [10] |
| 0.027 - 20 ng/mL | [3] | |
| Sensitivity | 0.19 ng/mL | [10] |
| 0.025 ng/mL | [3] | |
| Intra-Assay CV | < 10% | [3][10] |
| Inter-Assay CV | < 10-12% | [3][10] |
| Sample Type | Serum, Plasma, Cell Culture Medium | [3][6] |
Table 2: Reported Concentrations of Soluble ACE2 in Human Plasma/Serum
| Population | sACE2 Concentration | Method | Source |
| Healthy Adults | Median: 0.10 pmol/mL/min | Activity Assay | [5] |
| Men: 1.21 ng/mL; Women: 0.98 ng/mL | ELISA | [12] | |
| Cardiovascular Disease Risk | Median: 5.99 pmol/mL/min | Activity Assay | [5] |
| Severe COVID-19 | Median range: 8.5 to 15.1 ng/mL | ELISA/Activity | [4] |
| Adults with COVID-19 | Significantly higher than healthy controls | ELISA | [9] |
| Children with COVID-19 | Significantly higher than healthy controls, but lower than adults with COVID-19 | ELISA | [9] |
References
- 1. Plasma levels of soluble ACE2are associated with sex, Metabolic Syndrome, and its biomarkers in a large cohort, pointing to a possible mechanism for increased severity in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Human ACE2 ELISA Kit (EH489RB) - Invitrogen [thermofisher.com]
- 4. Soluble ACE2 correlates with severe COVID-19 and can impair antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Angiotensin Converting Enzyme 2 (ACE2) Activity in Healthy Controls and Patients with Cardiovascular Risk Factors and/or Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. ELISA assay for soluble this compound in plasma [bio-protocol.org]
- 12. tandfonline.com [tandfonline.com]
Application of Mass Spectrometry to Identify ACE2 Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a type I transmembrane metallocarboxypeptidase that plays a critical role in human physiology. It is a key component of the Renin-Angiotensin System (RAS), where it counteracts the activity of angiotensin-converting enzyme (ACE) by cleaving angiotensin II to produce angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory effects.[1][2] Beyond its established role in the RAS, ACE2 is also recognized as the primary cellular receptor for the SARS-CoV and SARS-CoV-2 viruses, making it a central focus in COVID-19 research.[3]
The identification of ACE2 substrates is crucial for a comprehensive understanding of its biological functions, its role in disease pathogenesis, and for the development of novel therapeutics. Mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for the unbiased, large-scale discovery and quantification of protease substrates, a field known as "degradomics."[4][5] These techniques enable the precise identification of cleavage sites and the quantification of proteolytic events, providing invaluable insights into the enzymatic activity of proteases like ACE2 in complex biological systems.
This document provides detailed application notes on the use of mass spectrometry for ACE2 substrate identification, protocols for common experimental workflows, and visualizations of key pathways and processes.
Application Notes
Mass spectrometry offers several powerful approaches for the global and targeted identification of protease substrates. For an ectoenzyme like ACE2, which cleaves extracellular or membrane-associated proteins, these methods are typically applied to cell culture supernatants (secretome) or cell lysates.
Key Methodologies:
-
N-Terminomics: This is a powerful set of techniques designed to enrich and identify the N-terminal peptides of proteins. When a protein is cleaved by a protease, a new N-terminus (a neo-N-terminus) is generated. N-terminomics methods, such as Terminal Amine Isotopic Labeling of Substrates (TAILS) or Combinatorial Fractional Diagonal Chromatography (COFRADIC) , are specifically designed to isolate these neo-N-terminal peptides from the vast excess of internal tryptic peptides generated during sample preparation for mass spectrometry.[6][7] By comparing samples with and without active ACE2, researchers can identify the specific neo-N-terminal peptides generated by ACE2 cleavage, thus revealing its substrates and precise cleavage sites.
-
Quantitative Proteomics (Label-based and Label-free):
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This metabolic labeling approach involves growing two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).[8][9] One population can be treated to have active ACE2, while the other serves as a control (e.g., with an ACE2 inhibitor or from ACE2 knockout cells). The samples are then mixed, and the relative abundance of "heavy" and "light" peptides is measured by mass spectrometry. An increase in a specific neo-N-terminal peptide in the "heavy" channel would indicate it is a product of ACE2 cleavage.
-
Isobaric Tagging (TMT, iTRAQ): These chemical labeling methods use tags that are identical in mass but produce different reporter ions upon fragmentation in the mass spectrometer. This allows for the multiplexed quantification of peptides from several samples simultaneously, enabling more complex experimental designs.[5]
-
Label-Free Quantification (LFQ): This method relies on comparing the signal intensity or spectral counts of identical peptides across different mass spectrometry runs. While technically simpler as it requires no special labeling, it demands high instrument stability and sophisticated data analysis.
-
Significance in Drug Development:
-
Understanding Disease Mechanisms: Identifying the full spectrum of ACE2 substrates can reveal its involvement in various physiological and pathological processes beyond the RAS, potentially uncovering new links to cardiovascular diseases, kidney disease, and viral pathogenesis.
-
Target Validation: Confirming that a protein is a substrate of ACE2 can validate it as a downstream effector of ACE2 activity.
-
Biomarker Discovery: The cleavage products of ACE2 can serve as potential biomarkers for disease activity or drug response. Mass spectrometry is highly suited for the sensitive and specific detection of these peptide biomarkers in biological fluids.
-
Inhibitor/Activator Screening: Mass spectrometry-based assays can be used in high-throughput screening campaigns to identify small molecules or biologics that inhibit or enhance ACE2 activity. These assays directly measure the generation of product from a known substrate.
Data Presentation: Known and Potential ACE2 Substrates
While the full substrate repertoire of ACE2 is still under investigation, several key substrates and potential candidates have been identified. The following table summarizes these, primarily focusing on those within the Renin-Angiotensin System, which have been extensively studied. A comprehensive, large-scale degradomics study to identify the complete ACE2 "substratome" is a key area for future research.
| Substrate Name | UniProt ID | Cleavage Product(s) | Biological Context | Reference(s) |
| Angiotensin II | P01019 (Angiotensinogen) | Angiotensin-(1-7) | Renin-Angiotensin System; Vasodilation, Anti-inflammatory | [1] |
| Angiotensin I | P01019 (Angiotensinogen) | Angiotensin-(1-9) | Renin-Angiotensin System | [1] |
| Apelin-13 | Q9ULZ1 | Apelin-12 | Cardiovascular regulation | [1] |
| Dynorphin A (1-13) | P01213 | Dynorphin A (1-12) | Opioid signaling | [1] |
| Des-Arg(9)-bradykinin | P01042 (Kininogen-1) | Cleaved peptide | Kinin-Kallikrein System | [2] |
Experimental Protocols
This section provides a detailed protocol for a representative experiment to identify novel ACE2 substrates using a quantitative N-terminomics (TAILS) approach combined with SILAC.
Protocol: SILAC-TAILS for ACE2 Substrate Discovery
Objective: To identify and quantify proteins cleaved by ACE2 in a cell-based model.
1. Cell Culture and SILAC Labeling:
-
Select a relevant human cell line that expresses ACE2 (e.g., Calu-3 lung epithelial cells or HEK293 cells overexpressing ACE2).
-
Culture one population of cells in "light" SILAC medium (containing normal L-Arginine and L-Lysine).
-
Culture a second population of cells in "heavy" SILAC medium (containing ¹³C₆,¹⁵N₄-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine) for at least 6 cell doublings to ensure >98% incorporation.
-
Confirm complete incorporation by mass spectrometry analysis of a small protein extract.
2. Experimental Treatment:
-
Treat the "heavy" labeled cells with a potent and specific ACE2 inhibitor (e.g., MLN-4760) to serve as the negative control where ACE2 activity is blocked.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Alternatively, for secreted substrates, collect the conditioned media from both "light" and "heavy" cell populations. For membrane-bound substrates, proceed with cell lysates.
3. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer compatible with downstream proteomics (e.g., RIPA buffer without primary amine-containing compounds like Tris). Include protease inhibitors, but exclude metalloprotease inhibitors that would inhibit ACE2 if the cleavage is to be performed in-lysate.
-
Determine protein concentration for both "light" and "heavy" lysates using a BCA assay.
4. TAILS Protocol:
-
Combine Samples: Mix equal amounts of protein (e.g., 1 mg) from the "light" (ACE2 active) and "heavy" (ACE2 inhibited) samples.
-
Block N-termini: Chemically block all primary amines (α-amines at protein N-termini and ε-amines of lysine (B10760008) side chains) using a reagent like formaldehyde (B43269) through reductive dimethylation. This step ensures that only the internal peptides generated by trypsin digestion will have a free primary amine.
-
Protein Digestion: Digest the combined, blocked protein sample into peptides using trypsin. Trypsin cleaves C-terminal to Arginine and Lysine, generating new N-termini on all internal peptides. The original and ACE2-generated N-termini remain blocked.
-
Negative Selection: The goal now is to remove the abundant, newly generated internal tryptic peptides. This is achieved by using a polymer with aldehyde groups that specifically binds to the free N-termini of the internal peptides.
- Add the amine-reactive polymer (e.g., HPG-ALD) to the peptide mixture.
- Allow the reaction to proceed to couple the internal peptides to the polymer.
- Separate the polymer (with the bound internal peptides) from the unbound, original N-terminal and neo-N-terminal peptides by centrifugation or filtration.
-
Collection of N-terminal Peptides: The supernatant/filtrate now contains the enriched population of original N-terminal and ACE2-generated neo-N-terminal peptides.
5. Mass Spectrometry Analysis:
-
LC-MS/MS: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Use a data-dependent acquisition (DDA) method, where the most intense peptide ions in a full MS scan are selected for fragmentation (MS/MS).
6. Data Analysis:
-
Database Search: Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.
-
Parameter Settings:
- Enzyme: Semi-tryptic (to allow for identification of non-tryptic neo-N-termini).
- Variable Modifications: Oxidation (M), N-terminal Acetylation, Dimethylation (N-term and K).
- Fixed Modifications: Carbamidomethylation (C) (if iodoacetamide (B48618) was used).
- SILAC Labels: Specify the "heavy" labels used.
-
Substrate Identification:
- Filter for peptides identified as neo-N-termini.
- Calculate the "light"/"heavy" (L/H) SILAC ratios for these peptides.
- True ACE2-generated neo-N-terminal peptides should show a significantly high L/H ratio, indicating their enrichment in the ACE2-active condition compared to the ACE2-inhibited control.
- Set a threshold for significant fold-change (e.g., L/H ratio > 3) and apply statistical tests to determine significance.
-
Cleavage Site Motif Analysis: Align the identified cleavage sites to determine if ACE2 has a preferred amino acid sequence motif.
Visualizations
Renin-Angiotensin System (RAS) Pathway
Caption: The classical and ACE2-dependent pathways of the Renin-Angiotensin System.
Experimental Workflow for ACE2 Substrate Identification
Caption: A quantitative proteomics workflow (SILAC-TAILS) for identifying ACE2 substrates.
References
- 1. The emerging role of ACE2 in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the angiotensin-converting enzyme 2 (ACE2), the main receptor for the SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradome analysis to identify direct protein substrates of small-molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane protease degradomics: proteomic identification and quantification of cell surface protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New mass spectrometric assay for angiotensin-converting enzyme 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a novel angiotensin converting enzyme 2 stimulator with broad implications in SARS-CoV2 and type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Identifying ACE2-Expressing Cell Types Using Single-Cell RNA Sequencing
Introduction
Angiotensin-converting enzyme 2 (ACE2) has been identified as the primary cellular receptor for the entry of coronaviruses, including SARS-CoV-2.[1][2][3][4] The expression and distribution of ACE2 in different tissues are critical determinants of virus tropism, pathogenesis, and potential clinical manifestations.[2] While bulk RNA sequencing can provide an overall view of ACE2 expression in a tissue, it masks the cellular heterogeneity.[2][5] Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful technology to dissect the gene expression profiles of individual cells, enabling the precise identification and quantification of ACE2-expressing cell types within complex tissues.[2][6][7] These application notes provide an overview of the findings, a summary of quantitative data, and detailed protocols for researchers utilizing scRNA-seq to map ACE2 expression.
Key Findings from scRNA-seq Studies
scRNA-seq analyses across various human organs have revealed that ACE2 expression is not uniform and is often concentrated in specific, sometimes rare, cell populations.[3] This targeted expression explains the multi-organ impact observed in some viral infections. In the respiratory system, ACE2 is notably expressed in a small subset of Type II Alveolar (AT2) cells in the lungs.[2][3][8] Beyond the lungs, significant ACE2 expression has been identified in various other tissues. The digestive system, particularly the epithelial cells of the ileum and esophagus, shows high levels of ACE2 expression.[6][9] Other organs identified as having notable ACE2-positive cell populations include the heart (myocardial cells), kidneys (proximal tubule cells), and bladder (urothelial cells).[6][10]
This detailed cellular map of ACE2 expression is invaluable for predicting potential viral reservoirs, understanding non-respiratory symptoms, and guiding the development of targeted therapeutic strategies.[1][6]
Data Presentation: ACE2-Expressing Cell Types Across Human Tissues
The following table summarizes the percentage of cells expressing ACE2 in various cell types, as identified by multiple scRNA-seq studies. The expression in lung AT2 cells is often used as a reference point for defining high-risk cell types.[6]
| Organ System | Organ | Cell Type | Percentage of ACE2+ Cells |
| Respiratory | Lung | Type II Alveolar (AT2) Cells | ~1.4%[11] |
| Respiratory Tract | Epithelial Cells | ~2%[6] | |
| Nose | Epithelial Cells | Comparable to lung[12] | |
| Cardiovascular | Heart | Myocardial Cells | ~7.5%[6] |
| Digestive | Ileum | Epithelial Cells | ~30%[6] |
| Gall Bladder | Primordium Cells | ~2.2%[7][9] | |
| Esophagus | Epithelial Cells | >1%[6] | |
| Urinary | Kidney | Proximal Tubule Cells | High Expression[6][10] |
| Kidney | Epithelial & Endothelial Cells | ~2.7%[13] | |
| Bladder | Urothelial Cells | Low but significant expression[6][10] | |
| Reproductive | Fallopian Tube | N/A | Identified as vulnerable[9] |
| Testis | N/A | Identified as high-risk[7][9] | |
| Nervous | Brain | N/A | Identified as vulnerable[9][14] |
Experimental Protocols
This section outlines a generalized, comprehensive workflow for identifying ACE2-expressing cells using scRNA-seq, from tissue acquisition to data analysis.
Tissue Processing and Single-Cell Suspension Preparation
This protocol is a general guideline and must be optimized for the specific tissue type.
-
Tissue Acquisition: Obtain fresh tissue samples (e.g., surgical resections or biopsies) and place them immediately in an ice-cold preservation solution (e.g., MACS Tissue Storage Solution or DMEM).
-
Mechanical Dissociation: Mince the tissue into small pieces (~1-2 mm³) using a sterile scalpel in a petri dish on ice.
-
Enzymatic Digestion: Transfer the minced tissue into a digestion buffer containing a cocktail of enzymes (e.g., collagenase, dispase, and DNase I) and incubate at 37°C with gentle agitation for a duration optimized for the tissue type (typically 30-90 minutes).
-
Cell Filtration: Stop the digestion by adding DMEM with 10% Fetal Bovine Serum (FBS). Pass the cell suspension through a series of cell strainers (e.g., 100 µm, 70 µm, and finally 40 µm) to remove cell clumps and undigested tissue.
-
Red Blood Cell Lysis (If necessary): If the sample has significant red blood cell contamination, resuspend the cell pellet in a lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes on ice.
-
Cell Washing and Counting: Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending in ice-cold PBS with 0.04% BSA. Count the cells using a hemocytometer or an automated cell counter and assess viability (viability should be >80%).
-
Final Resuspension: Resuspend the final cell pellet in the appropriate buffer at the target concentration for single-cell capture (e.g., 1,000 cells/µL for 10x Genomics platforms).
Single-Cell RNA Library Preparation and Sequencing
Commercial platforms like the 10x Genomics Chromium system are commonly used for this stage.
-
Single-Cell Capture: Load the single-cell suspension onto the microfluidic chip along with reverse transcription reagents and gel beads containing barcoded primers to capture individual cells in droplets (Gel Beads-in-emulsion, or GEMs).
-
Reverse Transcription: Inside each GEM, the cell is lysed, and its mRNA is reverse-transcribed into cDNA. During this step, each cDNA molecule is tagged with a unique molecular identifier (UMI) and a cell-specific barcode.
-
cDNA Amplification: After breaking the emulsion, the barcoded cDNA is pooled and amplified via PCR.
-
Library Construction: The amplified cDNA is fragmented, and sequencing adapters are ligated to generate a final library compatible with next-generation sequencers.
-
Sequencing: Sequence the prepared libraries on a compatible platform, such as the Illumina NovaSeq 6000, ensuring sufficient sequencing depth to capture the transcriptome of rare cell populations.[8]
Bioinformatics Data Analysis
The following workflow outlines the key steps for processing scRNA-seq data to identify ACE2-expressing cells, commonly performed using packages like Seurat in R.[6][11]
-
Data Pre-processing: Use tools like Cell Ranger to demultiplex the raw sequencing data, align reads to the human reference genome (GRCh38), and generate a feature-barcode matrix.[8]
-
Quality Control (QC): Filter out low-quality cells and potential doublets from the matrix. Common QC metrics include the number of unique genes per cell, the total number of molecules (UMIs) per cell, and the percentage of mitochondrial gene expression.
-
Data Normalization: Normalize the gene expression data to account for differences in sequencing depth among cells. A common method is log-normalization.[6]
-
Feature Selection: Identify the most highly variable genes (HVGs) in the dataset. These genes are used for downstream dimensionality reduction.
-
Dimensionality Reduction: Perform Principal Component Analysis (PCA) on the scaled data using the identified HVGs.
-
Cell Clustering: Use the significant principal components to construct a nearest-neighbor graph and apply a community detection algorithm (e.g., Louvain algorithm) to cluster cells based on their expression profiles.
-
Visualization: Visualize the cell clusters using non-linear dimensionality reduction techniques like Uniform Manifold Approximation and Projection (UMAP) or t-distributed Stochastic Neighbor Embedding (t-SNE).[11]
-
Cell Type Annotation: Identify the biological identity of each cluster by finding differentially expressed marker genes and comparing them against known canonical markers for various cell types.
-
ACE2 Expression Analysis: Once all cell clusters are annotated, visualize the expression of the ACE2 gene across all identified cell types using violin plots or feature plots to pinpoint which cell types express the receptor and at what level. Quantify the percentage of cells within each cluster that have a non-zero UMI count for ACE2.[6]
Mandatory Visualizations
// Diagram settings graph [label="Overall scRNA-seq Experimental Workflow", labelloc="t", fontsize="14", fontcolor="#202124"]; } .dot Caption: Overall scRNA-seq Experimental Workflow.
// Nodes RawData [label="Raw Sequencing Data\n(FASTQ files)", fillcolor="#FBBC05"]; Alignment [label="Alignment & UMI Counting\n(e.g., Cell Ranger)"]; Matrix [label="Gene Expression Matrix"]; QC [label="Quality Control\n(Filter low-quality cells)"]; Normalization [label="Log Normalization"]; HVG [label="Identify Highly\nVariable Genes"]; Scaling [label="Data Scaling"]; PCA [label="Dimensionality Reduction\n(PCA)"]; Clustering [label="Graph-based Clustering"]; UMAP [label="Visualization\n(UMAP / t-SNE)"]; Markers [label="Find Cluster Markers\n(Differential Expression)"]; Annotation [label="Cell Type Annotation"]; ACE2_Viz [label="Visualize ACE2 Expression\n(Violin Plots, Feature Plots)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify ACE2+ Cells\nper Cell Type", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RawData -> Alignment; Alignment -> Matrix; Matrix -> QC; QC -> Normalization; Normalization -> HVG; HVG -> Scaling; Scaling -> PCA; PCA -> Clustering; Clustering -> UMAP; Clustering -> Markers; Markers -> Annotation; Annotation -> ACE2_Viz; ACE2_Viz -> Quantify;
// Diagram settings graph [label="Bioinformatics Pipeline for ACE2+ Cell Identification", labelloc="t", fontsize="14", fontcolor="#202124"]; } .dot Caption: Bioinformatics Pipeline for ACE2+ Cell Identification.
References
- 1. Single-cell RNA-seq data analysis on the receptor ACE2 expression reveals the potential risk of different human organs vulnerable to 2019-nCoV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Cell RNA Expression Profiling of ACE2, the Receptor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of cell type specific ACE2 modifiers by CRISPR screening | PLOS Pathogens [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Single-Cell Expression Landscape of SARS-CoV-2 Receptor ACE2 and Host Proteases in Normal and Malignant Lung Tissues from Pulmonary Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Single-cell RNA-seq data analysis on the receptor ACE2 expression reveals the potential risk of different human organs vulnerable to 2019-nCoV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The scRNA-seq Expression Profiling of the Receptor ACE2 and the Cellular... [wisdomlib.org]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Flow Cytometry Analysis of ACE2 Surface Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical cell surface receptor with key roles in cardiovascular regulation and as the primary entry point for coronaviruses, including SARS-CoV-2.[1][2] Accurate quantification of ACE2 surface expression is crucial for understanding viral tropism, developing therapeutic interventions, and screening for modulators of ACE2 expression. Flow cytometry offers a robust and high-throughput method for the quantitative analysis of ACE2 on the surface of single cells. These application notes provide detailed protocols and data presentation guidelines for the analysis of ACE2 surface expression using flow cytometry.
Data Presentation
Quantitative analysis of ACE2 surface expression can be effectively summarized to compare different cell types, treatment conditions, or genetic modifications. The following tables provide examples of how to structure such data.
Table 1: Relative ACE2 Surface Expression in Various Cell Lines
| Cell Line | Description | Mean Fluorescence Intensity (MFI) of ACE2 Staining | Percentage of ACE2-Positive Cells (%) | Reference |
| HEK293T | Human embryonic kidney | Low / Negative | < 1% | [3] |
| HuH7 | Human hepatoma | Moderate | 3-10% | [1] |
| Calu-3 | Human lung adenocarcinoma | High | > 10% | [1] |
| Caco-2 | Human colorectal adenocarcinoma | High | Not specified | [3] |
| Vero E6 | African green monkey kidney | High | Not specified | [3] |
Table 2: Effect of Gene Targeting on ACE2 Surface Expression in HuH7 Cells
| Target Gene | Effect on ACE2 Expression | Fold Change in MFI (vs. Non-targeting control) | Percentage of ACE2-Positive Cells (%) | Reference |
| Non-targeting control | - | 1.0 | 5.8% | [1] |
| ACE2 | Knockout | 0.2 | < 1% | [1] |
| MOGS | Negative Regulator | 0.6 | 2.5% | [1] |
| UGP2 | Positive Regulator | 1.8 | 12.1% | [1] |
Experimental Protocols
Protocol 1: Staining for ACE2 Surface Expression in Cultured Cells
This protocol outlines the steps for preparing and staining adherent or suspension cells for flow cytometry analysis of ACE2 surface expression.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation buffer (e.g., Trypsin-EDTA)
-
FACS Buffer (PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% Sodium Azide)
-
Primary antibody: Anti-ACE2 antibody (validated for flow cytometry)
-
Secondary antibody: Fluorochrome-conjugated secondary antibody specific for the primary antibody's host species
-
Isotype control antibody
-
Viability dye (e.g., SYTOX Blue, Propidium Iodide)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer.
-
For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.
-
Add the primary anti-ACE2 antibody at the manufacturer's recommended concentration to the sample tubes.
-
Add the corresponding isotype control antibody to the control tubes.
-
Incubate on ice for 30-60 minutes in the dark.[4]
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the fluorochrome-conjugated secondary antibody at the recommended dilution.
-
Incubate on ice for 30 minutes in the dark.[4]
-
Wash the cells twice with 1 mL of cold FACS buffer as described in step 2.5.
-
-
Viability Staining & Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of cold FACS buffer.
-
Add a viability dye according to the manufacturer's instructions to distinguish live from dead cells.
-
Analyze the samples on a flow cytometer. It is recommended to acquire at least 10,000-20,000 events for the gated population.
-
Protocol 2: Fixation and Permeabilization for Total ACE2 Expression (Optional)
To assess total cellular ACE2 (surface and intracellular), a fixation and permeabilization step can be included.
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., FACS buffer with 0.1% saponin (B1150181) or Triton X-100)
Procedure:
-
Follow steps 1.1-1.5 of Protocol 1 for cell preparation.
-
After the initial washes, resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and proceed with the primary antibody staining (Step 2.2 of Protocol 1), ensuring all subsequent antibody dilutions and washes are performed with Permeabilization Buffer.
Visualizations
Experimental Workflow for ACE2 Surface Expression Analysis
Caption: Workflow for ACE2 surface expression analysis by flow cytometry.
Gating Strategy for ACE2 Flow Cytometry
Caption: A typical gating strategy for identifying ACE2-positive cells.
Simplified TGF-β/SMAD4 Signaling Pathway and ACE2 Regulation
Caption: TGF-β/SMAD4 signaling pathway's potential regulation of ACE2 expression.
References
- 1. Identification of cell type specific ACE2 modifiers by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE2 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 3. This compound expression within isogenic cell lines is heterogeneous and associated with distinct transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a pharmacological approach to reduce ACE2 expression and development of an in vitro COVID-19 viral entry model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Recombinant ACE2 as a Research Tool for Viral Entry Studies
Introduction
The entry of several coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), into host cells is initiated by the binding of the viral spike (S) protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the cell surface.[1][2][3][4] This critical interaction makes ACE2 a focal point for research into viral pathogenesis and the development of therapeutic interventions. Recombinant ACE2 (rACE2), particularly in its soluble form, has emerged as a powerful research tool for studying these viral entry mechanisms.[1][2][3] Soluble rACE2 can act as a "decoy," competitively binding to the viral S protein and neutralizing the virus by preventing its engagement with the membrane-bound ACE2 on host cells.[1][5] This application note provides an overview of the use of rACE2 in viral entry studies, including detailed protocols for key experiments and a summary of relevant quantitative data.
Engineered variants of soluble ACE2 (sACE2) with high affinity for the spike protein can minimize infection.[1] These variants compete with the native ACE2 on cells by binding to the S protein of SARS-CoV-2.[1] This makes the native ACE2 on cell surfaces more available to convert angiotensin II to angiotensin-1,7, which may help to reduce the exaggerated inflammatory response associated with COVID-19 infection.[1]
Key Applications of Recombinant ACE2:
-
Viral Neutralization Assays: Quantifying the ability of soluble rACE2 and its variants to inhibit viral infection of susceptible cells.
-
Viral Entry Inhibition Studies: Investigating the mechanism of viral entry and the efficacy of potential inhibitors that target the S protein-ACE2 interaction.
-
Binding Affinity and Kinetics Analysis: Characterizing the binding strength and kinetics between the viral S protein and ACE2, including engineered variants with enhanced affinity.
-
Development of Therapeutic Decoys: Using engineered rACE2 proteins as potential therapeutic agents to neutralize the virus.[6]
Data Presentation
The following tables summarize quantitative data from studies utilizing recombinant ACE2 to inhibit SARS-CoV-2 entry.
Table 1: Neutralization Potency of Recombinant ACE2 Variants against SARS-CoV-2
| Recombinant ACE2 Variant | Assay Type | Cell Line | Neutralization Endpoint (EC50/IC50) | Reference |
| Truncated ACE2 (trACE2) | Microneutralization | Vero | ~2.70 µM (EC50) | [7] |
| trACE2-Fc-WT | Microneutralization | Vero | 283 nM (EC50) | [7] |
| ACE2-IgG4-Fc | Competition ELISA | - | 2.5 to 3.5 nM (IC50) | [8] |
| Dimeric sACE22.v2.4 | Microneutralization | VeroE6 | Subnanomolar (IC50) | [9] |
Table 2: Binding Affinity of Recombinant ACE2 to SARS-CoV-2 Spike Protein
| Recombinant ACE2 Variant | Binding Partner | Method | Binding Affinity (KD) | Reference |
| Soluble ACE2 (sACE2) | SARS-CoV S protein | - | 1.70 nM | [2] |
| Wild-type ACE2 | SARS-CoV-2 Spike RBD | Biolayer Interferometry | ~15 nM | [6] |
| Engineered sACE2 variants | SARS-CoV-2 Spike RBD | - | Mid- to low-picomolar | [6] |
Experimental Protocols
Protocol 1: SARS-CoV-2 Neutralization Assay Using Recombinant ACE2
This protocol details a microneutralization assay to determine the ability of a recombinant ACE2 protein to inhibit SARS-CoV-2 infection of a susceptible cell line, such as Vero E6 cells.
Materials:
-
Recombinant ACE2 (rACE2) protein
-
SARS-CoV-2 virus stock of known titer
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-glutamine, MEM-NEAA, and sodium-pyruvate
-
96-well cell culture plates
-
4% paraformaldehyde (PFA) for fixation
-
Phosphate-Buffered Saline (PBS)
-
Apparatus for quantifying viral infection (e.g., fluorescence microscope for GFP-expressing virus, or reagents for in-cell ELISA)
Methodology:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1.4 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.[8]
-
Preparation of rACE2 Dilutions: Prepare serial dilutions of the rthis compound in DMEM.
-
Virus-rACE2 Incubation: Mix the diluted rACE2 with a fixed amount of SARS-CoV-2 (e.g., at a Multiplicity of Infection of 0.03).[8] Incubate this mixture at 37°C for 1 hour to allow the rACE2 to bind to the virus.[8]
-
Infection of Cells: Remove the culture medium from the Vero E6 cells and add the virus-rACE2 mixture to the wells.[8] Incubate at 37°C for 1 hour.[8]
-
Post-Infection Incubation: Remove the virus-rACE2 inoculum and add fresh culture medium to the cells.[8] Incubate for 24-48 hours at 37°C with 5% CO2.[8]
-
Quantification of Infection:
-
For GFP-expressing virus: After the incubation period, fix the cells with 4% PFA. Viral infection can be quantified by counting GFP-positive cells using a fluorescence microscope.
-
For in-cell ELISA: Fix the cells with 4% PFA.[8] The level of viral protein expression (e.g., nucleocapsid protein) can be quantified using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
-
Data Analysis: Determine the concentration of rACE2 that results in a 50% reduction in viral infection (IC50) by plotting the percentage of infection inhibition against the log of the rACE2 concentration and fitting the data to a dose-response curve.
Protocol 2: ACE2-RBD Binding Inhibition Assay (ELISA-based)
This protocol describes an ELISA-based assay to measure the ability of a test compound (e.g., a small molecule or antibody) to block the interaction between recombinant ACE2 and the Receptor Binding Domain (RBD) of the SARS-CoV-2 S protein.
Materials:
-
Recombinant SARS-CoV-2 RBD protein
-
Recombinant human this compound, potentially HRP-labeled
-
High-binding 96-well ELISA plates
-
Test inhibitor compounds
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (if ACE2 is not labeled)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with 1 µg/ml of recombinant SARS-CoV-2 RBD in a suitable coating buffer (e.g., DPBS).[10] Incubate overnight at 4°C or for 1 hour at ambient temperature.[10]
-
Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[10]
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor compound to the wells and incubate for 1 hour at 37°C.
-
ACE2 Incubation: Add a fixed concentration of HRP-labeled rACE2 to the wells and incubate for 1 hour at 37°C.[10] This allows the rACE2 to bind to the RBD that is not blocked by the inhibitor.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[10]
-
Detection: Add TMB substrate to the wells and incubate in the dark until a blue color develops.[10]
-
Stopping the Reaction: Add the stop solution to the wells, which will turn the color to yellow.[10]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Caption: SARS-CoV-2 entry via ACE2 and its inhibition by recombinant ACE2.
Caption: Workflow for a cell-based viral neutralization assay.
References
- 1. Soluble ACE2 as a potential therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An immunotherapeutic method for COVID-19 patients: a soluble ACE2-Anti-CD16 VHH to block SARS-CoV-2 Spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of SARS-CoV-2 infection by recombinant soluble ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme 2 (ACE2) as a SARS-CoV-2 receptor: molecular mechanisms and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal soluble ACE2 improves survival and prevents brain SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered ACE2 receptor traps potently neutralize SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fc engineered ACE2-Fc is a potent multifunctional agent targeting SARS-CoV2 [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Engineering human ACE2 to optimize binding to the spike protein of SARS coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thenativeantigencompany.com [thenativeantigencompany.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in ACE2 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in ACE2 western blotting experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during ACE2 western blotting that can lead to weak or no signal.
Question 1: I am not detecting any ACE2 band, or the signal is extremely weak. What are the most common initial checks I should perform?
Answer:
When faced with a low or absent ACE2 signal, it's crucial to systematically evaluate each stage of the western blotting process. Here are the primary checkpoints:
-
Confirm Protein Expression: The first step is to ensure that your chosen cell line or tissue type expresses ACE2 at a detectable level. ACE2 expression varies significantly across different biological samples.[1] For instance, cell lines like Caco-2 and Calu-3 are known to have detectable ACE2 levels, while others such as A549 and HEK293T have been reported to have low to undetectable expression.[1][2] It is highly recommended to include a positive control, such as a lysate from a known ACE2-expressing cell line or tissue, to validate your experimental setup.[3]
-
Verify Antibody Performance: The quality and specificity of the primary antibody are paramount. Ensure you are using an antibody validated for western blotting and that it recognizes the ACE2 protein from your sample's species. It is also good practice to perform a dot blot to confirm the antibody is active.
-
Check Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a frequent cause of low signal. You can verify the transfer efficiency by staining the membrane with Ponceau S after the transfer. The presence of visible protein bands across the molecular weight range indicates a successful transfer.
Question 2: My positive control is working, but I still see a weak signal in my experimental samples. What aspects of my protocol should I optimize?
Answer:
If your positive control is detectable, the issue likely lies within the specifics of your experimental sample preparation or the detection parameters. Consider the following optimizations:
-
Increase Protein Loading: The abundance of ACE2 in your sample may be low. Try increasing the amount of protein loaded per well. A typical starting point is 20-30 µg of total protein, but for low-expression samples, you may need to load more.[4]
-
Optimize Antibody Concentrations: The concentrations of both the primary and secondary antibodies are critical. If the signal is weak, you may need to increase the concentration of your primary antibody or incubate it for a longer period, such as overnight at 4°C. Similarly, ensure your secondary antibody is used at an optimal dilution.
-
Enhance Detection Sensitivity: The choice of detection reagent can significantly impact signal strength. If you are using a standard ECL substrate, switching to a more sensitive substrate can amplify a weak signal. Also, optimize the exposure time when imaging the blot; a longer exposure may be necessary to capture a faint signal.
Question 3: I see a band, but it's not at the expected molecular weight for ACE2. What could be the reason?
Answer:
The theoretical molecular weight of ACE2 is approximately 90 kDa.[5][6] However, in western blotting, ACE2 often migrates at a higher molecular weight, typically around 120-135 kDa.[7][8][9] This discrepancy is due to post-translational modifications, primarily N-linked glycosylation.[9][10] The presence of multiple bands could also be due to different isoforms or cleavage products of ACE2.[7][9][11]
If you observe a band at a significantly different and unexpected molecular weight, consider these possibilities:
-
Protein Degradation: If you see bands at a lower molecular weight, your protein sample may have degraded. Always use fresh samples and include protease inhibitors in your lysis buffer.
-
Non-specific Antibody Binding: The band you are observing might be a result of your primary antibody binding to another protein. Ensure you are using a highly specific and validated ACE2 antibody. Running appropriate negative controls (e.g., lysates from cells known not to express ACE2) can help rule this out.
Quantitative Data Summary
For successful ACE2 western blotting, careful attention to quantitative parameters is essential. The following tables provide recommended ranges for key experimental variables.
Table 1: Recommended Antibody Dilutions and Protein Loading
| Parameter | Recommendation | Notes |
| Protein Load | 20-50 µg of total cell lysate | For tissues or cells with low ACE2 expression, loading up to 100 µg may be necessary.[4] |
| Primary Antibody Dilution | 1:500 - 1:2000 | This is a general range; always refer to the manufacturer's datasheet for your specific antibody.[9] |
| 1-2 µg/mL | For purified antibodies, this concentration range is a good starting point.[5] | |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | The optimal dilution depends on the specific antibody and the detection system used. |
Table 2: Expected Molecular Weights of ACE2
| Form of ACE2 | Expected Molecular Weight (kDa) | Reason for Variation |
| Theoretical (unglycosylated) | ~90 kDa | Based on the amino acid sequence.[5][6] |
| Glycosylated (full-length) | 120-135 kDa | Due to extensive N-linked glycosylation.[7][8][9] |
| Cleaved/Isoforms | 52 kDa, 75-80 kDa | Can be observed in certain tissues and cell lines.[7][9][11] |
Table 3: ACE2 Expression in Common Cell Lines
| Cell Line | Origin | ACE2 Expression Level | Reference |
| Caco-2 | Human colorectal adenocarcinoma | High | [1][2] |
| Calu-3 | Human lung adenocarcinoma | High | [1] |
| Vero E6 | African green monkey kidney | Moderate to High | [1][12] |
| Huh-7 | Human hepatoma | Moderate | [1] |
| HepG2 | Human hepatoma | Low to Moderate | [1][13] |
| HEK293T | Human embryonic kidney | Very Low / Undetectable | [1][3] |
| A549 | Human lung carcinoma | Very Low / Undetectable | [2][3] |
Detailed Experimental Protocol: ACE2 Western Blotting
This protocol provides a step-by-step guide for performing a western blot to detect this compound.
I. Sample Preparation (Cell Lysate)
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
II. SDS-PAGE
-
Prepare protein samples by mixing 20-50 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
III. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For the large this compound, a wet transfer at 100V for 90-120 minutes at 4°C is recommended.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST before blocking.
IV. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary ACE2 antibody (diluted in the blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
V. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Visualizations
Diagram 1: ACE2 Western Blotting Workflow
Caption: A flowchart illustrating the key stages of the ACE2 western blotting protocol.
Diagram 2: Troubleshooting Logic for Low ACE2 Signal
Caption: A decision tree for troubleshooting low signal in ACE2 western blotting.
References
- 1. This compound expression within isogenic cell lines is heterogeneous and associated with distinct transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SARS-CoV-2 infection and replication kinetics in different human cell types: The role of autophagy, cellular metabolism and ACE2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. ACE-2 Antibody - BSA Free (NBP1-76611): Novus Biologicals [novusbio.com]
- 6. ACE-2 Antibodies: Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ACE2 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 9. ACE2 antibody (28868-1-AP) | Proteintech [ptglab.com]
- 10. Analysis of the Role of N-Linked Glycosylation in Cell Surface Expression, Function, and Binding Properties of SARS-CoV-2 Receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ACE2 (E9G3S) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing ACE2 Activity Assays for High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Angiotensin-Converting Enzyme 2 (ACE2) activity assays for high-throughput screening (HTS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during ACE2 activity assays.
High Background Fluorescence
Q1: Why is my background fluorescence signal excessively high?
High background fluorescence can obscure the true signal from ACE2 activity, thereby reducing the assay's sensitivity and dynamic range.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Autofluorescence of samples/compounds | Run a control with your sample or compound in the assay buffer without the fluorescent substrate to quantify its intrinsic fluorescence. Subtract this value from your experimental wells.[1] |
| Contaminated reagents or buffer | Use high-purity water and fresh buffer components. Filter-sterilize buffers if necessary.[2] |
| Substrate degradation | Avoid repeated freeze-thaw cycles of the fluorescent substrate.[2] Aliquot the substrate upon receipt and store protected from light at -20°C or -80°C.[2] Do not use a substrate that has been stored for extended periods after reconstitution.[2] |
| Excessive reagent concentrations | Optimize the concentrations of both the enzyme and the substrate. High concentrations can lead to non-specific signal. |
| Unsuitable microplate | Use black plates with clear bottoms for fluorescence assays to minimize background and crosstalk between wells.[3] |
Low or No Signal
Q2: I am not detecting any significant fluorescence signal, or the signal is too low.
A lack of signal can indicate a problem with one or more components of the assay or the reaction conditions.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive or degraded enzyme | Ensure the ACE2 enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2][4] Use a fresh aliquot of the enzyme. Include a positive control with a known active ACE2 enzyme to validate assay components.[4] |
| Suboptimal assay conditions | Verify that the pH, temperature, and buffer composition are optimal for ACE2 activity.[2] Most commercial assay buffers are optimized, but custom buffers should be validated. Ensure the assay buffer is at room temperature before use.[3] |
| Incorrect filter settings on the plate reader | Confirm that the excitation and emission wavelengths on the microplate reader are set correctly for the fluorophore being used (e.g., Ex/Em = 320/420 nm for MCA-based substrates).[4] |
| Inhibitors present in the sample | Samples may contain endogenous inhibitors of ACE2. Try diluting the sample or using a sample preparation method that removes potential inhibitors. |
| Omission of a step in the protocol | Carefully review the protocol to ensure all steps were followed correctly and all reagents were added in the proper order.[3] |
Inconsistent Readings and High Variability
Q3: My replicate wells show high variability in fluorescence readings.
Inconsistent results can make data interpretation difficult and unreliable.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pipetting errors | Avoid pipetting very small volumes.[3] Prepare a master mix of reagents to be added to multiple wells to ensure consistency.[3] Pipette gently against the wall of the wells to avoid air bubbles.[3] Use calibrated pipettes.[3] |
| Temperature gradients across the plate | Allow the plate and all reagents to equilibrate to room temperature before starting the assay.[2] Avoid placing the plate on a cold or hot surface. |
| Evaporation from wells | Use plate sealers, especially for kinetic assays with long incubation times.[2] Consider not using the outer wells of the plate, as they are more prone to evaporation.[2] |
| Incomplete mixing of reagents | Ensure thorough mixing of reagents in each well after addition, without introducing bubbles. |
| Precipitation of substrate or compounds | Visually inspect the wells for any precipitation. If the substrate or a test compound is precipitating, you may need to adjust the buffer composition or reduce the concentration.[2] |
Issues with Data Interpretation
Q4: My standard curve is not linear, or my results are not reproducible.
A non-linear standard curve or lack of reproducibility can indicate fundamental issues with the assay setup.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inner Filter Effect | At high concentrations of the fluorophore, the signal may become non-linear due to the reabsorption of emitted light.[1] Dilute your samples or use a lower concentration range for your standard curve.[1] |
| Enzyme saturation | At very high substrate concentrations, the enzyme may become saturated, and the reaction rate will no longer be proportional to the enzyme concentration.[2] |
| Incorrect calculation | Double-check all calculations for dilutions and standard curve generation.[3] |
| Reagent variability | Use fresh components from the same kit lot to ensure consistency.[3] |
| Instrumental issues | Check the performance of the microplate reader, including lamp intensity and detector sensitivity.[3] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for optimizing an ACE2 activity assay.
Table 1: Reagent and Sample Recommendations
| Parameter | Recommended Range/Value | Notes |
| Sample (Cell/Tissue Lysate) | 1-5 µL per well | The optimal amount may vary depending on the ACE2 expression level and should be determined empirically.[4] |
| ACE2 Substrate (MCA-based) | 15 µM - 50 µM | Higher concentrations may be needed depending on the specific activity of the enzyme preparation.[5][6][7] |
| ACE2 Inhibitor (e.g., MLN-4760) | 1 µM - 10 µM | Used as a negative control to confirm that the measured activity is specific to ACE2.[5] |
| MCA Standard for Calibration Curve | 0 - 250 pmol/well | A standard curve is essential for quantifying ACE2 activity.[4] |
| Final Reaction Volume | 50 µL - 100 µL | Depends on the plate format (e.g., 96-well or 384-well). |
Table 2: Typical Assay Conditions and Parameters
| Parameter | Recommended Setting | Notes |
| Plate Type | Black, 96-well or 384-well | Minimizes background fluorescence and well-to-well crosstalk.[3] |
| Incubation Temperature | Room Temperature or 37°C | Refer to the specific protocol; consistency is key.[4][8] |
| Incubation Time | 30 minutes - 2 hours (kinetic) | The optimal time depends on the enzyme activity and should be within the linear range of the reaction.[4] |
| Excitation Wavelength | ~320-325 nm | For MCA-based fluorogenic substrates.[4][8] |
| Emission Wavelength | ~395-420 nm | For MCA-based fluorogenic substrates.[4][8] |
| Assay Mode | Kinetic or Endpoint | Kinetic mode is generally preferred for measuring reaction rates. |
Experimental Protocols
Detailed Methodology for a Fluorometric ACE2 Activity Assay
This protocol provides a general workflow for measuring ACE2 activity in cell or tissue lysates using a fluorogenic substrate. Specific volumes and concentrations should be optimized for your particular experimental setup.
1. Reagent Preparation:
-
ACE2 Assay Buffer: Prepare according to the manufacturer's instructions. Ensure the buffer is at room temperature before use.
-
ACE2 Substrate: Thaw the substrate on ice, protected from light. Dilute to the desired final concentration in ACE2 Assay Buffer. Prepare this solution fresh for each experiment.
-
ACE2 Enzyme (Positive Control): If using a purified enzyme as a positive control, dilute it in ACE2 Assay Buffer to a working concentration. Keep on ice.
-
ACE2 Inhibitor (Negative Control): Prepare a working solution of a specific ACE2 inhibitor (e.g., MLN-4760) in ACE2 Assay Buffer.
-
MCA Standard: Prepare a series of dilutions of the MCA standard in ACE2 Assay Buffer to generate a standard curve (e.g., 0, 50, 100, 150, 200, 250 pmol/well).[4]
2. Sample Preparation (Cell/Tissue Lysates):
-
Homogenize tissue (~100 mg) or pelleted cells (1-2 x 10^6) in 400 µL of ACE2 Lysis Buffer.[4]
-
Incubate on ice for 10-15 minutes.[4]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant, which contains the soluble ACE2 enzyme, and keep it on ice.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
3. Assay Procedure (96-well plate format):
-
Standard Curve: Add the prepared MCA standard dilutions to separate wells. Adjust the final volume in each well to 100 µL with ACE2 Assay Buffer.[4]
-
Sample Wells: Add 1-5 µL of your cell/tissue lysate to the designated wells.
-
Positive Control Well: Add a pre-determined amount of active ACE2 enzyme.
-
Negative Control (Inhibitor) Wells: Add the same amount of sample or positive control as in the other wells, and also add the ACE2 inhibitor solution.
-
Background Control Wells: Add the same volume of lysis buffer as used for the samples. This accounts for any background from the sample buffer.
-
Adjust the volume in all sample, positive control, negative control, and background control wells to 50 µL with ACE2 Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes to allow any inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add 50 µL of the ACE2 substrate solution to all wells except the standard curve wells. Mix gently.
-
Measurement: Immediately begin measuring the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) for 30 to 120 minutes at room temperature.[4]
4. Data Analysis:
-
Plot the fluorescence values of the MCA standards against their concentrations to generate a standard curve.
-
For the kinetic readings, determine the rate of increase in fluorescence (slope) for each well within the linear portion of the reaction.
-
Subtract the slope of the background control from the slopes of the sample and positive control wells.
-
Confirm that the slope of the negative control (with inhibitor) is significantly lower than the sample and positive control slopes.
-
Use the standard curve to convert the rate of fluorescence increase (RFU/min) into the amount of substrate cleaved per unit of time (e.g., pmol/min).
-
Normalize the ACE2 activity to the amount of protein in each sample (e.g., pmol/min/mg of protein).
Visualizations
Caption: ACE2's role in the Renin-Angiotensin System.
Caption: High-throughput screening workflow for ACE2 activity.
Caption: Troubleshooting logic for ACE2 activity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. abcam.cn [abcam.cn]
- 5. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Technical Support Center: Recombinant ACE2 Protein Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of recombinant Angiotensin-Converting Enzyme 2 (ACE2) protein, ultimately improving final yields and protein quality.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues.
Issue 1: Low or No Yield of ACE2 Protein After Purification
Question: I am getting very low or no this compound in my final eluate. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue in recombinant protein purification and can stem from problems at various stages of the workflow.[1][2][3] A systematic approach to troubleshooting is crucial for identifying the bottleneck.
Possible Causes & Troubleshooting Steps:
-
Poor Expression Levels:
-
Verify Expression: Before starting purification, confirm that the this compound is being expressed. Analyze a small fraction of your cell lysate via SDS-PAGE and Western blot using an anti-ACE2 or anti-tag antibody to confirm the presence and size of your target protein.[4]
-
Optimize Expression Conditions:
-
Expression System: Eukaryotic systems like mammalian cells (e.g., HEK293F, Expi293F) or insect cells are often preferred for ACE2 due to the need for proper folding and post-translational modifications.[1] While expression in E. coli is possible, it may lead to insoluble inclusion bodies.[3][5]
-
Culture Conditions: Optimize parameters such as temperature, induction time, and media composition to enhance protein expression levels.[1] For mammalian cells, transient transfection is a common method.[6][7]
-
-
-
Inefficient Cell Lysis:
-
Lysis Buffer Composition: Ensure your lysis buffer is appropriate for your expression system and the location of the protein (intracellular vs. secreted). Include protease inhibitors to prevent degradation.[2]
-
Lysis Method: Inadequate cell disruption will result in a significant loss of protein. Optimize your lysis method (e.g., sonication, high-pressure homogenization) to ensure efficient release of the protein.[2]
-
-
Protein Insolubility and Aggregation:
-
Inclusion Bodies (E. coli): If expressing in E. coli, your this compound may be forming insoluble aggregates known as inclusion bodies.[2][3] Consider optimizing expression at lower temperatures or using solubility-enhancing tags.[2][3]
-
Aggregation (Eukaryotic Systems): Even in eukaryotic systems, ACE2 can be prone to aggregation.[6] Analytical size-exclusion chromatography (SEC) can be used to assess the aggregation state of the purified protein.[6][8] To mitigate aggregation, consider optimizing buffer conditions (pH, ionic strength) and adding stabilizing agents.
-
-
Problems with Affinity Chromatography:
-
Inaccessible Affinity Tag: The affinity tag (e.g., His-tag, Fc-tag) may be buried within the folded protein, preventing it from binding to the resin.[4][9] You can test this by performing a small-scale purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride).[9]
-
Incorrect Buffer Conditions: The pH and composition of your binding, wash, and elution buffers are critical.[10] For His-tagged proteins, ensure the binding buffer pH is optimal (typically 7.5-8.0) and that it does not contain high concentrations of chelating agents like EDTA.[9]
-
Column Overloading: Exceeding the binding capacity of your affinity resin will cause the target protein to flow through without binding.[10]
-
Issue 2: this compound is Present in the Lysate but Does Not Bind to the Affinity Column
Question: My Western blot confirms the presence of ACE2 in the crude lysate, but it's all in the flow-through fraction of my affinity column. Why is this happening?
Answer: This is a classic purification problem that almost always points to an issue with the interaction between the affinity tag and the chromatography resin.[4][9]
Possible Causes & Troubleshooting Steps:
-
Hidden Affinity Tag: As mentioned previously, the protein's tertiary structure might be obscuring the affinity tag.[9]
-
Troubleshooting: Perform a trial purification under denaturing conditions. If the protein binds, a hidden tag is the likely culprit. You can then choose to purify under denaturing conditions and refold the protein later, or re-engineer your construct with a different tag or a longer linker.[9]
-
-
Non-Optimal Buffer Composition:
-
pH: For His-tags, a pH below 7.0 can lead to protonation of histidine residues, preventing efficient binding to the nickel or cobalt resin.[9] Ensure your buffer is at the correct pH.
-
Competing Molecules: High concentrations of imidazole (B134444) in the binding buffer (for His-tags) or the presence of other molecules that can interact with the resin will reduce binding efficiency. Prepare fresh buffers and double-check their composition.
-
Chelating and Reducing Agents: Agents like EDTA and DTT can strip the metal ions from IMAC resins, inhibiting binding.
-
-
Loss of Affinity Tag:
Issue 3: this compound Elutes with Many Contaminants
Question: I am able to purify my this compound, but the final product has low purity with many contaminating proteins. How can I improve this?
Answer: Achieving high purity often requires a multi-step purification strategy. Relying solely on a single affinity step is often insufficient.
Possible Causes & Troubleshooting Steps:
-
Non-Specific Binding to Affinity Resin:
-
Optimize Wash Steps: Increase the stringency of your wash steps. For His-tagged proteins, this can be achieved by including a low concentration of imidazole (e.g., 20-40 mM) in the wash buffer to remove weakly bound contaminants.
-
Add Detergents or Salt: Including a mild non-ionic detergent (e.g., Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers can help disrupt non-specific hydrophobic or ionic interactions.
-
-
Co-purification of Interacting Proteins:
-
High Salt Washes: Use wash buffers with high salt concentrations to disrupt protein-protein interactions.
-
-
Insufficient Purification Power:
-
Add Additional Purification Steps: A multi-step purification protocol is standard for achieving high purity.[1]
-
Ion-Exchange Chromatography (IEX): This separates proteins based on their net charge. ACE2 has been successfully purified using anion exchange columns like QAE and MonoQ.[5]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this step separates proteins based on size and is excellent for removing aggregates and smaller contaminants.[5][8] It is often used as a final "polishing" step.
-
-
Issue 4: Purified this compound is Unstable or Aggregates Over Time
Question: My purified ACE2 looks good initially, but it precipitates or loses activity upon storage. What can I do to improve its stability?
Answer: Protein stability is critical for downstream applications. ACE2, being a glycoprotein, can be sensitive to its environment.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Buffer Conditions:
-
pH and Buffer Type: The pH of the storage buffer is crucial. An optimal pH is often around 6.5-7.5 for ACE2 activity.[11] Experiment with different buffering systems (e.g., phosphate, Tris, HEPES) to find the most stabilizing one.
-
Ionic Strength: The salt concentration can influence protein stability. While some salt is often necessary, excessively high concentrations can sometimes promote aggregation.
-
-
Presence of Proteases:
-
Add Protease Inhibitors: Even trace amounts of co-purified proteases can degrade your protein over time. Consider adding a protease inhibitor cocktail to your final purified protein if compatible with downstream applications.
-
-
Oxidation and Disulfide Bond Issues:
-
Reducing Agents: Including a low concentration of a reducing agent like DTT or TCEP can help prevent oxidation and incorrect disulfide bond formation, but be mindful of their potential impact on protein structure and activity.
-
-
Storage Conditions:
-
Temperature: Store your purified protein at an appropriate temperature. For short-term storage, 4°C is often suitable. For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Cryoprotectants: Adding cryoprotectants like glycerol (B35011) (10-50%) or sucrose (B13894) to your buffer before freezing can help maintain protein integrity.
-
Quantitative Data Summary
Table 1: Typical Buffer Conditions for ACE2 Purification
| Purification Step | Buffer Component | Typical Concentration | Purpose |
| Lysis (Mammalian) | Tris-HCl, pH 7.5 | 20 mM | Buffering agent |
| NaCl | 300 mM | Reduce non-specific ionic interactions | |
| Protease Inhibitors | 1x Cocktail | Prevent protein degradation | |
| IMAC (His-tag) - Binding | Tris-HCl, pH 7.5-8.0 | 20 mM | Buffering agent |
| NaCl | 300-500 mM | Reduce non-specific binding | |
| Imidazole | 10-20 mM | Reduce binding of contaminants | |
| IMAC (His-tag) - Elution | Tris-HCl, pH 7.5-8.0 | 20 mM | Buffering agent |
| NaCl | 300-500 mM | Maintain ionic strength | |
| Imidazole | 100-300 mM | Compete for binding to elute protein | |
| SEC (Final Polishing) | Tris-HCl or HEPES, pH 7.5 | 20-50 mM | Buffering agent for final formulation |
| NaCl | 150 mM | Mimic physiological ionic strength |
Table 2: Example Purification Yields for Soluble ACE2
| Expression System | Purification Steps | Final Yield | Purity | Reference |
| SF9 Insect Cells | QAE Anion Exchange, MonoQ, SEC | Not specified | >95% | [5] |
| HEK 293F Cells | Ni-NTA Affinity, Gel Filtration | Not specified | High | [7] |
| Murine Mesangial Cells | Ion-Exchange Chromatography | 5.4-fold purification | Single band on SDS-PAGE | [11] |
Experimental Protocols
Protocol 1: Expression and Lysis of His-tagged ACE2 in HEK293F Cells
-
Transient Transfection: Culture HEK293F cells in an appropriate serum-free medium. Transfect the cells with an expression vector encoding the soluble ectodomain of human ACE2 with a C-terminal 6xHis tag.
-
Expression: Incubate the transfected cells for 4 days at 37°C with 5.5% CO2.[7]
-
Harvesting: Pellet the cells by centrifugation at approximately 2,500 x g for 30 minutes.[7]
-
Lysis: If the protein is secreted, the supernatant is collected. For intracellular protein, resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 300 mM NaCl, 1x Protease Inhibitor Cocktail).
-
Cell Disruption: Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[12] Collect the clarified supernatant for purification.
Protocol 2: Two-Step Purification of His-tagged ACE2
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose (B213101) column with binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM Imidazole).
-
Load the clarified cell lysate onto the column.
-
Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the this compound with elution buffer containing a high concentration of imidazole (e.g., 100-300 mM).[7]
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions from the IMAC step.
-
Equilibrate a gel filtration column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Load the concentrated protein onto the column.
-
Collect fractions corresponding to the expected molecular weight of monomeric ACE2.
-
Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions.
-
Visualizations
Caption: A typical workflow for recombinant this compound purification.
Caption: A decision tree for troubleshooting low ACE2 purification yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering human ACE2 to optimize binding to the spike protein of SARS coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A trimeric human angiotensin-converting enzyme 2 as an anti-SARS-CoV-2 agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Disrupting ACE2 Dimerization Mitigates the Infection by SARS-CoV-2 Pseudovirus [frontiersin.org]
Technical Support Center: ACE2 Immunohistochemistry Staining
Welcome to the technical support center for ACE2 immunohistochemistry (IHC) staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the immunohistochemical detection of Angiotensin-Converting Enzyme 2 (ACE2).
Troubleshooting Guide
This guide addresses common issues encountered during ACE2 IHC experiments.
Issue 1: Weak or No Staining
If you are observing weak or no staining for ACE2, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Issues | - Concentration: Increase the primary antibody concentration incrementally. A recommended starting dilution for a rabbit monoclonal ACE2 antibody is 1:150.[1] - Activity: Ensure the antibody has been stored correctly and has not expired. Use a new antibody vial if necessary. - Validation: Confirm the antibody is validated for IHC applications on your specific tissue type and fixation method.[2] |
| Antigen Retrieval | - Method: Heat-Induced Epitope Retrieval (HIER) is commonly recommended for ACE2 IHC.[3] - Buffer: Citrate buffer (pH 6.0) is often used for HIER in ACE2 staining.[1][4] Some protocols may benefit from Tris-EDTA (pH 9.0).[5] Optimization may be required. - Temperature & Time: A common HIER protocol involves heating at 97°C for 30 minutes.[1] Ensure the retrieval solution is pre-warmed.[1] |
| Tissue Fixation | Prolonged or inadequate fixation can mask the antigen. Ensure a standardized fixation protocol is followed. |
| Detection System | - Sensitivity: Use a high-sensitivity detection system, such as a polymer-based detection kit, for potentially low-expression tissues.[6] - Reagent Activity: Check the expiration dates and proper storage of all detection reagents. |
| Low ACE2 Expression | ACE2 expression can be low or absent in some tissues, such as the respiratory system, and expression levels can vary between individuals.[7][8] Include a positive control tissue known to express ACE2, such as the small intestine, kidney, or testis, to validate the staining procedure.[1][7] |
Troubleshooting Workflow for Weak/No Staining
Caption: Troubleshooting workflow for weak or no ACE2 IHC staining.
Issue 2: High Background or Non-Specific Staining
High background can obscure specific staining. Here are common causes and solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody | - Concentration: The primary antibody concentration may be too high. Perform a titration to find the optimal dilution. - Cross-reactivity: Use a monoclonal antibody or a polyclonal antibody with high specificity for ACE2. |
| Blocking | - Inadequate Blocking: Ensure proper blocking of non-specific sites. Use a blocking serum from the same species as the secondary antibody. - Endogenous Peroxidase: If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution.[1][6] |
| Secondary Antibody | - Non-specific Binding: Run a control with only the secondary antibody. If staining occurs, the secondary antibody may be binding non-specifically. Use a pre-adsorbed secondary antibody.[2][9] |
| Tissue Handling | - Drying Out: Do not allow tissue sections to dry out at any stage of the staining process.[2] - Inadequate Washing: Ensure thorough but gentle washing between steps to remove unbound reagents. |
| Antigen Retrieval | Overly aggressive antigen retrieval can sometimes lead to increased background. If other factors are ruled out, consider reducing the heating time or temperature.[10] |
Workflow for Reducing High Background
Caption: Workflow for troubleshooting high background in ACE2 IHC.
Frequently Asked Questions (FAQs)
Q1: Which antibody should I use for ACE2 IHC?
A1: The choice of a primary antibody is critical for successful ACE2 IHC. It is highly recommended to use an antibody that has been extensively validated for immunohistochemistry. Both monoclonal and polyclonal antibodies are available.[4][11] For example, a rabbit monoclonal ACE2 primary antibody has been successfully used at a 1:150 dilution.[1] Always check the manufacturer's datasheet for validation data and recommended applications.
Q2: What are the best positive and negative controls for ACE2 IHC?
A2:
-
Positive Controls: Tissues known to have high ACE2 expression are ideal positive controls. These include the small intestine (enterocytes), kidney (proximal tubules), testis (Sertoli and Leydig cells), and gallbladder.[7][8]
-
Negative Controls:
-
Isotype Control: An important negative control involves incubating a slide with an isotype control antibody of the same class and concentration as the primary antibody to assess non-specific binding.[1]
-
Antigen Blocking: Pre-incubating the primary antibody with the peptide used to generate it can be used to confirm specificity.[1]
-
Secondary-Only Control: A slide incubated without the primary antibody but with all subsequent reagents helps to identify non-specific binding of the secondary antibody.[2]
-
Q3: What is the expected staining pattern for ACE2?
A3: The subcellular localization of ACE2 can vary depending on the cell type. In epithelial cells of the small intestine and kidney tubules, a strong apical membrane staining is often observed.[11] Cytoplasmic staining has also been reported in various tissues.[3] In cardiomyocytes, membranous positivity may be seen.[11] The expression pattern can be heterogeneous even within the same tissue.[12]
Q4: Why is there so much variability in reported ACE2 expression, especially in the lungs?
A4: There are several reasons for the reported variability in ACE2 expression:
-
Low Expression Levels: ACE2 expression is generally low in the respiratory system compared to other tissues like the gut or kidneys.[8]
-
Individual Variation: ACE2 expression can differ significantly between individuals.[13]
-
Antibody Specificity: Not all commercially available ACE2 antibodies perform equally well in IHC, leading to discrepancies in results.
-
Pathological Conditions: ACE2 expression can be altered in certain disease states. For example, some studies report increased ACE2 expression in the lungs of patients with severe COVID-19.[14][15]
Q5: Can I use RNA-seq data to predict ACE2 protein expression?
A5: While RNA sequencing data can provide valuable information about ACE2 gene expression, it does not always directly correlate with protein levels.[3] Post-transcriptional and post-translational modifications, as well as protein turnover rates, can all influence the final amount of detectable protein. Therefore, IHC is essential to confirm the presence and localization of the this compound in tissues.[8]
Experimental Protocol: ACE2 Staining in FFPE Tissue
This is a generalized protocol for chromogenic IHC of ACE2 in formalin-fixed paraffin-embedded (FFPE) human tissue sections. Optimization may be required for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 5 minutes each.
-
Transfer to 100% Ethanol: 2 times for 3 minutes each.
-
Transfer to 95% Ethanol: 2 minutes.
-
Transfer to 70% Ethanol: 2 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity.[1]
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate slides with a blocking serum (e.g., normal goat serum) for 1 hour at room temperature to block non-specific binding sites.[3]
-
-
Primary Antibody Incubation:
-
Detection:
-
Rinse slides in wash buffer.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) or an HRP-polymer-conjugated secondary antibody.
-
Incubate according to the manufacturer's instructions.
-
Rinse slides in wash buffer.
-
If using a biotin-based system, apply Streptavidin-HRP and incubate. Rinse.
-
-
Chromogen Development:
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin.
-
Rinse in water.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathway
ACE2 is a key component of the Renin-Angiotensin System (RAS), where it counteracts the actions of Angiotensin-Converting Enzyme (ACE).
Caption: The role of ACE2 in the Renin-Angiotensin System (RAS).
References
- 1. ACE2 chromogenic immunostaining protocol optimized for formalin-fixed paraffin-embedded human tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Immunohistochemical expression of angiotensin‐converting enzyme 2 in superficial and deep maxillofacial tissues: A cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-ACE2 antibody - rabbit polyclonal (ab15348) | Abcam [abcam.com]
- 5. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. Anti-ACE2 Human Protein Atlas Antibody [atlasantibodies.com]
- 8. The protein expression profile of ACE2 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. documents.cap.org [documents.cap.org]
- 11. ACE2 Monoclonal Antibody (CL4035) (MA5-31395) [thermofisher.com]
- 12. SARS-CoV-2 Host Receptor this compound Expression Atlas in Human Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACE2 - Rabbit Monoclonal antibody(Mab) IHC-P - Buy Now! |Abcepta [abcepta.com]
- 14. This compound expression in lung tissues of severe COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
avoiding non-specific binding in ACE2 co-immunoprecipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Angiotensin-Converting Enzyme 2 (ACE2) co-immunoprecipitation (co-IP) experiments, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of non-specific binding in ACE2 co-IP experiments?
A1: Non-specific binding in ACE2 co-IP can arise from several sources. Primarily, proteins can non-specifically adhere to the immunoprecipitation antibody, the protein A/G beads, or the experimental tubes. This is often exacerbated by inappropriate lysis buffer composition, insufficient washing, or the inherent "stickiness" of certain proteins within the cell lysate.
Q2: How can I be sure that the protein I co-immunoprecipitated is a true interacting partner of ACE2?
A2: Confirming a true protein-protein interaction requires rigorous controls. A key negative control is performing the co-IP with a non-specific IgG antibody of the same isotype as your anti-ACE2 antibody.[1] Any proteins that are pulled down in this control are likely non-specific binders. Additionally, performing a "reverse" co-IP, where the antibody against the putative interacting protein is used to pull down ACE2, can strengthen the evidence for a genuine interaction.
Q3: Can the choice of antibody affect the level of non-specific binding?
A3: Absolutely. The specificity and quality of the primary antibody are critical. High-quality, validation-tested monoclonal or polyclonal antibodies are recommended. Using an antibody that has been previously validated for IP applications is crucial.[1] Furthermore, using an excess of the primary antibody can lead to increased non-specific binding.
Q4: What is the purpose of pre-clearing the cell lysate?
A4: Pre-clearing is a step designed to reduce non-specific binding of proteins to the Protein A/G beads.[2] Before adding the specific antibody, the cell lysate is incubated with beads alone. These beads, along with any proteins that have non-specifically bound to them, are then discarded. This removes a population of proteins that are prone to non-specific interactions with the beads, leading to a cleaner final immunoprecipitate.
Troubleshooting Guides
Issue 1: High Background in Western Blot After ACE2 Co-IP
High background, characterized by numerous non-specific bands in your Western blot, can obscure the identification of true ACE2 interacting partners.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Optimize Wash Buffer | Increase the stringency of your wash buffer by incrementally increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) and/or adding a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100).[1] | Reduction of weak, non-specific protein interactions, leading to fewer background bands. |
| Increase Number and Duration of Washes | Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10 minutes). | More thorough removal of non-specifically bound proteins. |
| Block Beads | Before adding the antibody-lysate mixture, incubate the Protein A/G beads with a blocking agent such as 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at 4°C. | Saturation of non-specific binding sites on the beads, reducing background from proteins binding directly to the beads. |
| Reduce Antibody Concentration | Perform a titration experiment to determine the optimal, lowest concentration of your anti-ACE2 antibody that still efficiently pulls down ACE2. | Minimized non-specific binding caused by excess antibody. |
| Pre-clear Lysate | Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C before the immunoprecipitation step. Centrifuge and transfer the supernatant to a new tube for the co-IP.[2] | Removal of proteins that non-specifically bind to the beads, resulting in a cleaner background. |
Issue 2: Putative Interacting Protein Appears in the Negative Control Lane (Isotype IgG)
If a protein of interest is detected in your isotype control co-IP, it indicates that the interaction is likely non-specific.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Increase Wash Stringency | As described above, increase the salt and/or detergent concentration in your wash buffer. This is often the most effective method to eliminate non-specific IgG binding. | The non-specifically bound protein should be washed away, eliminating the band in the negative control lane. |
| Use a Different Isotype Control | Ensure your isotype control antibody is of the exact same isotype and from the same host species as your primary anti-ACE2 antibody. | A properly matched isotype control will accurately reflect non-specific binding to the immunoglobulin. |
| Crosslink Antibody to Beads | Covalently crosslinking the anti-ACE2 antibody to the beads before incubation with the lysate can reduce the amount of antibody that leaches during elution, which can sometimes contribute to background. | Reduced antibody-related background, though this may not directly address the non-specific binding of the protein . |
Experimental Protocols
Optimized ACE2 Co-Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for specific cell types and interacting proteins.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Cell Lysis Buffer (can be modified with higher salt or detergent concentrations for increased stringency).
-
Elution Buffer: 1x Laemmli sample buffer.
-
Anti-ACE2 Antibody (IP-validated).
-
Isotype Control IgG.
-
Protein A/G Magnetic Beads.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Recommended):
-
Add 20-30 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the optimized amount of anti-ACE2 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate with rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Incubate with rotation for 5 minutes at 4°C.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and collect the supernatant for analysis by Western blotting or mass spectrometry.
-
Visualizations
References
Technical Support Center: Optimizing Fixation for ACE2 Antigenicity
Welcome to the technical support center for optimizing your ACE2 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results when detecting the Angiotensin-Converting Enzyme 2 (ACE2).
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixation method for detecting ACE2 in human tissues?
For formalin-fixed paraffin-embedded (FFPE) tissues, the most widely documented and optimized method involves fixation with 4% paraformaldehyde (or 10% neutral buffered formalin).[1][2] This cross-linking fixation preserves tissue morphology excellently, which is crucial for identifying the specific cellular localization of ACE2.[3][4][5] However, this method causes protein cross-linking that masks the ACE2 epitope, making a subsequent antigen retrieval step mandatory for successful immunostaining.[6]
Q2: Formaldehyde (B43269) vs. Methanol/Acetone: Which fixative is better for preserving ACE2 antigenicity?
The choice between a cross-linking fixative (formaldehyde) and a precipitating/denaturing fixative (methanol, acetone) depends on the specific antibody and the experimental goal.
-
Formaldehyde is the standard for immunohistochemistry (IHC) on tissue sections as it provides the best preservation of structural integrity.[2][7] However, it chemically modifies proteins and creates methylene (B1212753) bridges that mask epitopes, necessitating Heat-Induced Epitope Retrieval (HIER).[8][9]
-
Methanol or Acetone are organic solvents that work by dehydrating the cell and precipitating proteins.[1][10] This action can sometimes expose epitopes that are hidden by formaldehyde fixation, potentially yielding a stronger signal for certain antibodies without the need for HIER.[7] However, they are less effective at preserving tissue architecture and may not be suitable for soluble proteins.[2][11]
For most applications involving ACE2 in FFPE tissues, formaldehyde fixation followed by optimized antigen retrieval is the recommended starting point.[3][12]
Q3: Why is antigen retrieval essential for ACE2 detection in FFPE tissues?
Formaldehyde fixation creates a network of cross-linked proteins within the tissue.[9] This process, while excellent for preserving morphology, masks the antigenic sites (epitopes) that the primary antibody needs to recognize.[6] Antigen retrieval is a critical step that uses heat (HIER) or enzymes (PIER) to break these methylene bridges, effectively unmasking the ACE2 epitope and allowing the antibody to bind.[8] Without proper antigen retrieval, staining in FFPE tissues will likely be weak or completely absent.[13]
Q4: How do I choose the right antigen retrieval buffer and heating method?
Heat-Induced Epitope Retrieval (HIER) is the most common method for ACE2.[3][14] The choice of buffer is critical and should be optimized for your specific primary antibody.
-
Sodium Citrate (B86180) Buffer (pH 6.0): This is a commonly used, effective buffer for many antigens and is a good starting point for ACE2 optimization.[6]
-
Tris-EDTA Buffer (pH 9.0): For some antibodies, a higher pH buffer like Tris-EDTA can result in superior epitope unmasking and stronger staining.[6][14]
Heating can be performed using a microwave, pressure cooker, or water bath.[14] An optimized protocol for ACE2 suggests using a microwave with 1X citrate buffer, heating for 7 minutes at 600 watts, and allowing the slides to cool for 20 minutes.[3] It is crucial to ensure slides remain submerged in the buffer during heating and cooling to prevent tissue drying.[15]
Troubleshooting Guide
This guide addresses common problems encountered during ACE2 immunostaining.
Problem 1: Weak or No ACE2 Staining
This is a frequent issue that can arise from multiple factors in the protocol.
| Potential Cause | Recommended Solution | Citation |
| Improper Fixation | Tissue may be under- or over-fixed. Optimize fixation time based on tissue size. For most tissues, 24 hours in 10% NBF is standard. | [11] |
| Suboptimal Antigen Retrieval | The ACE2 epitope remains masked. Verify the pH of your retrieval buffer. Test both Citrate (pH 6.0) and Tris-EDTA (pH 9.0). Ensure proper heating time and temperature (e.g., 95-100°C for 20-40 minutes). | [13][14] |
| Primary Antibody Issues | The antibody concentration may be too low. Perform a titration to find the optimal dilution. Ensure the antibody is validated for the application (e.g., IHC-P) and stored correctly. Always run a positive control tissue known to express ACE2 (e.g., kidney, small intestine). | [13][16][17] |
| Inactive Detection System | The secondary antibody or detection reagents (e.g., HRP-DAB) may be expired or inactive. Test the detection system independently and ensure the secondary antibody is compatible with the primary antibody's host species. | [13][18] |
DOT script for the troubleshooting workflow for weak or no ACE2 staining.
Problem 2: High Background Staining
High background obscures specific staining, making interpretation difficult.
| Potential Cause | Recommended Solution | Citation |
| Endogenous Peroxidase/Biotin | Endogenous enzymes in tissues like the kidney can cause background. Block endogenous peroxidase with a 3% H₂O₂ solution. If using a biotin-based detection system, use an avidin/biotin blocking kit. | [3][13][19] |
| Primary Antibody Concentration Too High | Excess primary antibody can bind non-specifically. Titrate the antibody to find the lowest concentration that gives a specific signal with low background. | [16] |
| Insufficient Blocking | Non-specific protein binding sites were not adequately blocked. Block with 2% normal goat serum (or serum from the secondary antibody host species) for at least 30 minutes. | [3][19] |
| Tissue Drying | Allowing sections to dry out at any stage can cause high background. Keep slides in a humidified chamber during incubations and ensure they are always covered in buffer/reagent. | [15][16] |
Problem 3: Non-Specific Staining
Staining is observed in cellular compartments where ACE2 is not expected.
| Potential Cause | Recommended Solution | Citation |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample. | [16][18] |
| Hydrophobic Interactions | Antibodies may aggregate and bind non-specifically due to hydrophobic interactions. Ensure all washing steps are thorough. Adding a detergent like Tween 20 to your wash buffers can help. | [16] |
| Over-Fixation | Excessive cross-linking from over-fixation can create artificial binding sites. Adhere to standardized fixation times. | [11] |
| Over-amplification of Signal | The detection system may be too sensitive or incubation times too long. Reduce the incubation time for the secondary antibody or the chromogen (e.g., DAB). | [16] |
Data Presentation: Comparison of Fixation & Antigen Retrieval Methods
Table 1: Comparison of Common Fixatives for ACE2 Detection
| Fixative | Mechanism | Advantages | Disadvantages | Best For | Citation |
| 4% Paraformaldehyde (PFA) / 10% NBF | Cross-linking | Excellent preservation of tissue morphology; suitable for FFPE workflow. | Masks epitopes, requiring mandatory antigen retrieval; can damage nucleic acids. | IHC on tissue sections where morphology is critical. | [5][7][9] |
| Cold Methanol | Precipitating / Denaturing | Rapid fixation; permeabilizes cells simultaneously; can expose some epitopes without HIER. | Can alter/destroy some epitopes; poor preservation of morphology compared to PFA; can extract soluble proteins. | Immunofluorescence (IF) on cultured cells; antibodies that work poorly with PFA. | [1][7][10] |
| Cold Acetone | Precipitating / Denaturing | Stronger dehydration than methanol; good for some cytological preparations. | Can cause significant tissue shrinkage and distortion; extracts lipids, affecting membrane integrity. | Frozen sections; specific cytological applications. | [1][5][11] |
Table 2: Comparison of Heat-Induced Epitope Retrieval (HIER) Buffers
| HIER Buffer | pH | Typical Use & Comments | Citation |
| Sodium Citrate | 6.0 | A widely used, effective "gold standard" buffer. Excellent starting point for most antibodies, including those for ACE2. | [3] |
| Tris-EDTA | 9.0 | Often provides superior retrieval for nuclear or difficult-to-detect antigens. Recommended to test in parallel with citrate during optimization. | [6][14] |
Experimental Protocols & Visualized Workflows
Optimized Protocol for ACE2 Immunohistochemistry on FFPE Sections
This protocol is adapted from validated methods for ACE2 detection in human tissues.[3][12]
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 3 changes, 5 minutes each.[12] b. Immerse in 100% Ethanol: 2 changes, 5 minutes each. c. Immerse in 95%, 75%, and 50% Ethanol: 5 minutes each.[3] d. Rinse in deionized water: 2 changes, 2 minutes each.[3]
2. Antigen Retrieval (HIER): a. Place slides in a coplin jar with 1X Citrate Buffer (pH 6.0). b. Microwave at 600 watts for 7 minutes. Ensure the solution does not boil over.[3] c. Let slides cool in the hot buffer on the benchtop for at least 20 minutes.[3] d. Rinse slides in deionized water.
3. Blocking: a. Peroxidase Block: Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer. b. Protein Block: Block non-specific binding by incubating with 2% normal goat serum for 30 minutes.[3]
4. Primary Antibody Incubation: a. Dilute the primary anti-ACE2 antibody to its optimal concentration in antibody diluent. (e.g., 1:150).[3] b. Apply the diluted antibody to the sections and incubate in a humidified chamber for 1 hour at room temperature.[3] c. Wash slides with wash buffer (e.g., TBS with Tween 20): 3 changes, 5 minutes each.
5. Secondary Antibody & Detection: a. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit, diluted 1:200) and incubate for 30 minutes.[3] b. Wash slides as in step 4c. c. Apply ABC reagent (avidin-biotin complex) and incubate for 30 minutes.[3] d. Wash slides as in step 4c. e. Apply DAB chromogen solution and monitor color development under a microscope. f. Stop the reaction by immersing slides in water.
6. Counterstaining, Dehydration, and Mounting: a. Lightly counterstain with Hematoxylin. b. Dehydrate sections through graded alcohols (70%, 95%, 100%). c. Clear in xylene and coverslip with permanent mounting medium.
DOT script for the ACE2 IHC workflow.
References
- 1. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. ACE2 chromogenic immunostaining protocol optimized for formalin-fixed paraffin-embedded human tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE2 chromogenic immunostaining protocol optimized for formalin-fixed paraffin-embedded human tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Protease-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 14. bosterbio.com [bosterbio.com]
- 15. documents.cap.org [documents.cap.org]
- 16. origene.com [origene.com]
- 17. The protein expression profile of ACE2 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. qedbio.com [qedbio.com]
reducing variability in ACE2 quantitative PCR results
Welcome to the technical support center for ACE2 quantitative PCR (qPCR). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their ACE2 qPCR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in ACE2 qPCR results?
Variability in ACE2 qPCR results can stem from multiple sources throughout the experimental workflow. Key factors include:
-
Pre-analytical and Analytical Variability:
-
Sample Collection and Processing: Inconsistent sample collection methods, storage conditions, and processing can introduce significant variability. For instance, nasopharyngeal swab sample quality can vary, impacting viral and host nucleic acid recovery.[1]
-
RNA Extraction Method: The choice of RNA extraction method, such as column-based versus magnetic bead-based, can significantly impact RNA yield and purity, thereby affecting the efficiency of subsequent RT-qPCR assays.[2][3]
-
RNA Integrity and Purity: Poor RNA quality, including degradation and the presence of inhibitors, can lead to suboptimal reaction efficiency and variable results.[4]
-
-
qPCR Assay Variability:
-
Primer and Probe Design: Suboptimal primer and probe design can result in non-specific amplification and primer-dimer formation, leading to inaccurate quantification.[4] Primer specificity should be validated to avoid off-target amplification.[5][6]
-
Reverse Transcription (RT) Efficiency: The efficiency of the reverse transcription step is critical. Factors such as the choice of reverse transcriptase, priming strategy (random primers, oligo(dT), or gene-specific primers), and reaction temperature can all influence the cDNA yield and introduce variability.[7][8]
-
Pipetting and Technical Errors: Inconsistent pipetting and other manual errors can lead to variations in template concentrations across reactions, causing shifts in Ct values.[4]
-
-
Biological Variability:
-
Genetic Variants: Genetic variations in the ACE2 gene can affect its expression levels and have been associated with differing susceptibility to viral infections.[6][9][10][11][12]
-
Physiological Conditions: ACE2 expression can be influenced by factors such as age, sex, and disease state.[5] For example, ACE2 expression has been observed to be significantly reduced in individuals infected with SARS-CoV-2.[5]
-
Q2: How do I choose the right reference gene for normalizing ACE2 expression?
The selection of a stable reference gene is crucial for accurate normalization of qPCR data. The expression of commonly used housekeeping genes can vary under different experimental conditions.
-
Validation is Key: It is essential to validate the stability of candidate reference genes across all experimental groups.[13]
-
Commonly Used but Variable Genes: Genes like GAPDH and β-ACTIN are frequently used but have shown significant expression variability in studies related to viral infections, making them potentially unsuitable.[14][15][16][17]
-
Recommended Stable Genes: Studies have identified Cyclophilin A (CypA) and TATA-box binding protein (TBP) as more stable reference genes for normalizing gene expression in the context of respiratory viral infections.[14][15][16][17]
-
Multiple Reference Genes: Using the geometric mean of multiple validated reference genes can provide more robust normalization.[18]
Q3: What is the impact of RNA extraction on ACE2 qPCR variability?
The method of nucleic acid extraction can significantly influence the outcome of your qPCR assay.
-
Method-Dependent Efficiency: Different RNA extraction methods (e.g., column-based vs. magnetic bead-based) can have varying efficiencies, which may also depend on the specific RT-qPCR kit being used.[2][3]
-
Impact on Low Viral Load Samples: The choice of extraction method is particularly critical for samples with low target abundance, where it can affect the detection sensitivity.[2][3]
-
RNA Purity: The purity of the extracted RNA is vital, as contaminants can inhibit the reverse transcription and PCR steps.[19]
Troubleshooting Guide
Issue 1: High Variation in Ct Values Among Technical Replicates
Question: I'm observing significant differences in Ct values for my technical replicates of the same ACE2 sample. What could be the cause and how can I fix it?
Answer:
High variation among technical replicates is often due to technical errors or suboptimal reaction conditions.
-
Potential Cause: Pipetting errors leading to inconsistent volumes of template RNA, primers, or master mix.[4][20]
-
Solution: Ensure your pipettes are calibrated. Use low-retention pipette tips. When preparing reactions, create a master mix to minimize pipetting variability between wells. For high-throughput experiments, consider using an automated liquid handling system.[4]
-
-
Potential Cause: Incomplete mixing of reaction components.
-
Solution: Gently vortex and centrifuge the master mix before aliquoting it into PCR plate wells. After adding the template, seal the plate, vortex briefly, and centrifuge to ensure all components are at the bottom of the wells.
-
-
Potential Cause: Poor quality of RNA or cDNA template.
-
Solution: Assess RNA integrity using a method like the RNA Integrity Number (RIN) from an Agilent Bioanalyzer. Ensure your RNA samples are free of contaminants by checking the A260/280 and A260/230 ratios.
-
-
Potential Cause: Suboptimal primer/probe concentrations.
-
Solution: Perform a primer/probe concentration matrix to determine the optimal concentrations that give the lowest Ct value and highest fluorescence signal without non-specific amplification.
-
Issue 2: Inconsistent Amplification or No Amplification in Some Samples
Question: My ACE2 qPCR is showing delayed or no amplification for some of my samples, while others amplify well. What's going on?
Answer:
This issue often points to problems with the RNA template, the reverse transcription step, or the presence of inhibitors.
-
Potential Cause: Low abundance of ACE2 transcript in the sample.[20]
-
Solution: Increase the amount of input RNA for the reverse transcription reaction. If the target is still not detected, you may need to consider a pre-amplification step, but this should be carefully validated.
-
-
Potential Cause: Inefficient reverse transcription.[20]
-
Solution: Optimize the reverse transcription step. This includes selecting a suitable reverse transcriptase, optimizing the reaction temperature, and choosing the appropriate priming strategy (gene-specific primers can increase sensitivity for low-abundance targets).[8]
-
-
Potential Cause: Presence of PCR inhibitors in the RNA sample.
-
Solution: Re-purify the RNA samples using a column-based cleanup kit or ethanol (B145695) precipitation.[20] You can test for inhibition by running a dilution series of the problematic sample; inhibitors will often be diluted out, leading to an expected change in Ct values at lower concentrations.
-
Issue 3: Non-Specific Amplification or Primer-Dimers
Question: My melt curve analysis shows multiple peaks, or I see amplification in my no-template controls (NTCs). How can I ensure my ACE2 primers are specific?
Answer:
Non-specific amplification and primer-dimers can lead to inaccurate quantification.
-
Potential Cause: Suboptimal primer design.[4]
-
Potential Cause: Incorrect annealing temperature.
-
Solution: Optimize the annealing temperature by running a gradient PCR. A higher annealing temperature can increase the specificity of primer binding.[4]
-
-
Potential Cause: Primer-dimer formation.
-
Potential Cause: Contamination of reagents with template DNA or amplicons.
-
Solution: Use dedicated pipettes and filtered tips for qPCR setup. Physically separate pre-PCR and post-PCR work areas. Prepare reagents in a clean hood and aliquot master mixes to avoid repeated freeze-thaw cycles and potential contamination.
-
Experimental Protocols & Data
Table 1: Example ACE2 Primer Sequences for Human Samples
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| ACE2 | CAGGGAACAGGTAGAGGACATT | CAGAGGGTGAACATACAGTTGG | [21] |
| ACE2 | TCCATTGGTCTTCTGTCACCCG | AGACCATCCACCTCCACTTCTC | [22] |
Table 2: Recommended Reference Genes for Normalization
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Comments | Reference |
| CypA | (Not provided) | (Not provided) | Demonstrated high stability across COVID-19 disease severities. | [15][16][17] |
| TBP | (Not provided) | (Not provided) | Showed moderate and consistent expression. | [15][17] |
| RPL13a | (Not provided) | (Not provided) | Used for normalization in a study of ACE2 expression in nasopharyngeal cells. | [5] |
| β-Actin | AGGAAGGAAGGCTGGAAGAG | GGAAATCGTGCGTGACATTA | Commonly used, but stability should be validated for specific experimental conditions. | [21] |
Protocol: Two-Step RT-qPCR for ACE2 Expression Analysis
This is a generalized protocol. Optimal conditions, especially temperatures and times, may need to be adjusted based on the specific reagents and equipment used.
1. RNA Isolation:
-
Isolate total RNA from cells or tissues using a reputable column-based or magnetic bead-based kit, following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0 and A260/230 ratios of 2.0-2.2.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
2. First-Strand cDNA Synthesis (Reverse Transcription):
-
In a nuclease-free tube, combine the following on ice:
-
Total RNA (e.g., 1 µg)
-
Primer (Oligo(dT), random hexamers, or gene-specific primers)
-
Nuclease-free water to a final volume (e.g., 10 µL)
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute. This step helps to denature RNA secondary structures.
-
Prepare a reverse transcription master mix containing:
-
5X RT Buffer
-
dNTP mix
-
RNase Inhibitor
-
Reverse Transcriptase
-
-
Add the RT master mix to the RNA/primer mixture.
-
Incubate according to the reverse transcriptase manufacturer's recommendations (e.g., 25°C for 10 minutes for random hexamers, followed by 50°C for 50-60 minutes, and then 70°C for 15 minutes to inactivate the enzyme).
3. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix in a nuclease-free tube on ice. For each reaction, include:
-
2X qPCR Master Mix (containing SYBR Green or compatible with TaqMan probes)
-
Forward Primer (final concentration typically 100-500 nM)
-
Reverse Primer (final concentration typically 100-500 nM)
-
(If using TaqMan) Probe (final concentration typically 100-250 nM)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA template (e.g., 1-5 µL) to the respective wells.
-
Seal the plate, mix gently, and centrifuge briefly.
-
Run the qPCR on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
(For SYBR Green) Melt curve analysis: 65°C to 95°C, with fluorescence readings at small temperature increments.
-
Visualizations
Caption: ACE2 qPCR Experimental Workflow.
Caption: Troubleshooting High Ct Variation.
References
- 1. Normalization of SARS-CoV-2 viral load via RT-qPCR provides higher-resolution data for comparison across time and between patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the Nucleic Acid Extraction Method and the RT-qPCR Assay on SARS-CoV-2 Detection in Low-Viral Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the Nucleic Acid Extraction Method and the RT-qPCR Assay on SARS-CoV-2 Detection in Low-Viral Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
- 5. Expression of ACE2 and TMPRSS2 and the severity of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. quantabio.com [quantabio.com]
- 9. Association of Single-Nucleotide Variants in ACE2 with the Persistence of Positive qPCR Test for SARS-CoV-2 in Healthcare Professionals During the First Wave of the COVID-19 Pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Real-time RT-PCR normalisation; strategies and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Selection of Ideal Reference Genes for Gene Expression Analysis in COVID-19 and Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Selection of Ideal Reference Genes for Gene Expression Analysis in COVID-19 and Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pcrbio.com [pcrbio.com]
- 21. Expression of ACE2, Soluble ACE2, Angiotensin I, Angiotensin II and Angiotensin-(1-7) Is Modulated in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
troubleshooting ACE2 lentiviral transduction inefficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ACE2 lentiviral transduction inefficiency.
Troubleshooting Guides
This section addresses common problems encountered during ACE2 lentiviral transduction experiments in a question-and-answer format.
Q1: Why is my ACE2 lentiviral transduction efficiency low?
Low transduction efficiency is a frequent issue. Several factors can contribute to this problem. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Low Viral Titer | Concentrate the viral supernatant using methods like ultracentrifugation.[1][2][3] Determine the infectious titer by transducing target cells with serial dilutions of the virus.[1] Ensure the viral titer is sufficiently high, ideally >10^8 IFU/ml.[1][4] |
| Suboptimal Multiplicity of Infection (MOI) | The optimal MOI is cell-line dependent.[5] It is crucial to determine the ideal ratio of viral particles to target cells for your specific cell line.[3] A range of MOIs should be tested to find the optimal concentration. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and free from contamination like mycoplasma.[1] Cells should be at an optimal confluency (typically 50-80%) at the time of transduction.[1] Avoid using cells that have been passaged too many times.[3] |
| Difficult-to-Transduce Cell Lines | Some cell lines, such as primary cells and certain suspension cells, are inherently more resistant to transduction.[3] Consider using a different, more permissible cell line if possible (e.g., HEK293T, HeLa, HT1080).[3] |
| Presence of Inhibitory Factors in Serum | The type and source of serum in the culture medium can impact transduction efficiency.[6] It may be beneficial to test different serum lots or sources. |
| Electrostatic Repulsion | The negative charges on both the lentiviral particles and the cell membrane can cause repulsion, hindering transduction. |
Q2: How can I improve the transduction of difficult-to-transduce cells?
For cell lines that are known to have low transduction efficiency, several strategies can be employed to enhance viral entry.
-
Use of Transduction Enhancers: Polycations like Polybrene® or DEAE-dextran can neutralize the negative charges on the cell surface and the virus, thereby promoting their interaction.[3][6] The optimal concentration of these reagents should be empirically determined for each cell type to avoid toxicity.[3]
-
Alternative Enhancers: For cells sensitive to traditional polycations, other enhancers might be more suitable.[1]
-
Spinoculation: This technique involves centrifuging the cells with the lentivirus, which can increase the proximity of the virus to the cells and enhance transduction.
Q3: My cells are showing toxicity after transduction. What could be the cause?
Cell death following lentiviral transduction can be attributed to several factors.
| Potential Cause | Recommended Solution |
| High Viral Concentration | An excessively high MOI can be toxic to cells.[3] Use a lower amount of lentivirus.[1] |
| Toxicity of Transduction Enhancers | Some cells are sensitive to reagents like Polybrene®. Determine the optimal, non-toxic concentration for your specific cells or consider using a different enhancer.[1] |
| Contaminants in Viral Preparation | Impurities from the virus production and concentration process can be cytotoxic. Ensure high-purity viral preparations. |
| Expression of a Toxic Transgene | The ACE2 protein itself, if overexpressed to very high levels, might have physiological effects on certain cell types. |
| Prolonged Exposure | Leaving the virus and enhancers on the cells for an extended period can lead to toxicity. Change the growth media 4 to 24 hours after transduction.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended Multiplicity of Infection (MOI) for ACE2 lentivirus?
The optimal MOI is highly dependent on the target cell line.[5] It is always recommended to perform a titration experiment to determine the best MOI for your specific cells. However, the following table provides suggested starting MOIs for some commonly used cell lines.[5]
| Cell Line | Suggested MOI |
| HEK293 | 5 |
| HeLa | 3 |
| HCT116 | 5 |
| Jurkat | 10 |
| MCF7 | 2 |
| MDA-MB-231 | 1 |
| A549 | 5 |
Q2: Which cell lines are recommended for ACE2 lentiviral transduction?
For studying the interaction between the SARS-CoV-2 Spike protein and ACE2, cells with high endogenous or engineered ACE2 expression are ideal.[5] Cell lines such as ACE2-overexpressing HEK293, HeLa, and CHO cells are recommended for achieving high transduction rates.[5] While Vero E6 cells endogenously express ACE2, HEK293 cells engineered to overexpress ACE2 have shown greater transduction efficiency.[5]
Q3: What are the key components of the ACE2 lentiviral vectors?
ACE2 lentiviruses are typically replication-incompetent, HIV-based particles.[7][8] They are often pseudotyped with the Vesicular Stomatitis Virus G (VSV-G) protein, which allows them to infect a broad range of mammalian cells.[5][7] The ACE2 gene is commonly driven by a strong constitutive promoter like EF1α.[7][9] These vectors may also contain a selection marker, such as puromycin (B1679871) resistance, to enable the generation of stable cell lines.[7][9]
Q4: How should I store my ACE2 lentivirus?
Lentiviruses are sensitive to temperature fluctuations. For long-term storage, it is recommended to store them at -80°C.[7][10] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly decrease the viral titer.[7][10] Aliquoting the virus into single-use volumes upon receipt is a good practice.
Experimental Protocols
Protocol 1: Determining Optimal MOI for ACE2 Lentiviral Transduction
This protocol outlines a method to determine the optimal MOI for your target cell line using a reporter lentivirus (e.g., expressing GFP).
Materials:
-
Target cells
-
ACE2 Lentivirus (or a reporter lentivirus like GFP)
-
Complete growth medium
-
96-well plate
-
Transduction enhancer (e.g., Polybrene®)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Plating: The day before transduction, seed your target cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Prepare Viral Dilutions: Prepare a series of dilutions of your lentiviral stock in complete growth medium.
-
Transduction:
-
On the day of transduction, remove the old media from the cells.
-
Add fresh media containing the transduction enhancer at its optimal concentration.
-
Add the different viral dilutions to the wells to achieve a range of MOIs (e.g., 0.1, 0.5, 1, 2, 5, 10).
-
Include a "no virus" control well.
-
-
Incubation: Incubate the plate at 37°C. After 18-24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Analysis: After 48-72 hours, analyze the percentage of GFP-positive cells in each well using a flow cytometer or fluorescence microscope.
-
Determine Optimal MOI: The optimal MOI is the lowest concentration of virus that results in the desired transduction efficiency (e.g., >80% GFP-positive cells) without causing significant cytotoxicity.
Visualizations
References
- 1. go.zageno.com [go.zageno.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 4. Tips for successful lentiviral transduction [takarabio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Strategies to Enhance ACE2 Expression in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing Angiotensin-Converting Enzyme 2 (ACE2) expression in cell culture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to increase ACE2 expression.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no ACE2 expression after transient transfection | 1. Suboptimal transfection reagent or protocol: The chosen reagent may not be suitable for your cell line, or the protocol may need optimization.[1][2] | a. Optimize reagent-to-DNA ratio: Perform a titration to find the optimal ratio for your specific cell line.[3] b. Use a cell-line specific reagent: Research and select a transfection reagent known to work well with your cells. c. Ensure high-quality plasmid DNA: Use endotoxin-free plasmid preparation kits. Verify DNA concentration and purity (A260/A280 ratio of ~1.8).[4] |
| 2. Low cell viability after transfection: Transfection reagents can be toxic to some cell lines, especially sensitive primary cells.[5] | a. Reduce reagent concentration: Use the lowest effective concentration of the transfection reagent. b. Decrease incubation time: Shorten the exposure of cells to the transfection complex.[3] c. Change medium after transfection: Replace the medium containing the transfection complex with fresh growth medium 4-6 hours post-transfection. | |
| 3. Poor cell health: Cells that are unhealthy, too confluent, or have a high passage number may not transfect well.[6] | a. Use healthy, low-passage cells: Ensure cells are actively dividing and at an optimal confluency (typically 70-90%) at the time of transfection.[2] b. Test for mycoplasma contamination: Mycoplasma can negatively impact cell health and transfection efficiency. | |
| Loss of ACE2 expression in a stable cell line over time | 1. Lack of continuous selection pressure: Without the selective antibiotic, cells that lose the integrated plasmid may outgrow the ACE2-expressing cells. | a. Maintain antibiotic selection: Culture the stable cell line in a medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin).[7] b. Perform periodic re-selection: If expression is lost, re-introduce the selection antibiotic to eliminate non-expressing cells. |
| 2. Gene silencing: The integrated transgene can be epigenetically silenced over time. | a. Re-clone the stable cell line: Isolate single-cell clones and screen for high ACE2 expression.[8] b. Treat with epigenetic modifiers: In some cases, treatment with inhibitors of DNA methylation or histone deacetylation may reactivate the silenced gene, though some histone deacetylase inhibitors have been shown to suppress ACE2 expression.[9][10][11] | |
| Inconsistent ACE2 expression levels between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect ACE2 expression. | a. Standardize cell culture protocols: Use cells within a narrow passage number range and seed at a consistent density for each experiment.[1] b. Ensure consistent media and supplements: Use the same batch of serum and other reagents whenever possible. |
| 2. Inconsistent transfection or transduction efficiency: Variations in the delivery of the ACE2 gene will lead to variable expression levels. | a. Follow a standardized protocol: Precisely follow the optimized protocol for transfection or lentiviral transduction for each experiment. b. Use a positive control: Include a reporter gene (e.g., GFP) to monitor the efficiency of gene delivery. | |
| Unexpected decrease in ACE2 expression with chemical inducers | 1. Compound- and cell-type-specific effects: The effect of a chemical inducer can vary depending on the cell line, concentration, and treatment duration. For example, some studies report that retinoic acid upregulates ACE2, while others show a down-regulation.[12][13] | a. Perform a dose-response and time-course experiment: Determine the optimal concentration and incubation time for your specific cell line. b. Consult the literature for your specific cell type: The effect of many compounds on ACE2 expression is cell-context dependent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to enhance ACE2 expression in cell culture?
A1: The most common methods include:
-
Transient Transfection: Introducing a plasmid containing the ACE2 gene into cells for temporary, high-level expression. This is useful for short-term experiments.[14]
-
Stable Transfection: Integrating the ACE2 gene into the host cell genome, often using a selection marker like puromycin, for long-term, stable expression.[7][8][15]
-
Lentiviral Transduction: Using a lentiviral vector to deliver the ACE2 gene. This method is highly efficient, even in hard-to-transfect and non-dividing cells, and can be used to create stable cell lines.[16][17][18][19]
-
Chemical Induction: Treating cells with small molecules that can upregulate endogenous ACE2 expression. The effects can be cell-type specific.
Q2: How do I choose the best method for my experiment?
A2: The choice of method depends on your experimental needs:
-
For short-term, high-level expression (e.g., for protein production or initial screening), transient transfection is often suitable.
-
For long-term studies, generating a consistent cell model, or for reproducible assays , creating a stable cell line is recommended.
-
For hard-to-transfect cells, primary cells, or when high efficiency is critical , lentiviral transduction is the preferred method.[20]
-
If you want to study the regulation of the endogenous ACE2 gene , chemical induction is the appropriate approach.
Q3: How can I verify that ACE2 expression has been successfully enhanced?
A3: You can verify ACE2 expression at both the mRNA and protein levels:
-
Quantitative PCR (qPCR): To measure the relative abundance of ACE2 mRNA.[21][22][23]
-
Western Blotting: To detect the ACE2 protein and confirm its expected molecular weight.[24][25][26][27]
-
Flow Cytometry: To quantify the percentage of cells expressing ACE2 on their surface.[28]
-
Immunofluorescence (IF) or Immunohistochemistry (IHC): To visualize the localization of the this compound within the cells or tissue.
Q4: I have heard that some compounds can either increase or decrease ACE2 expression. Why is that?
A4: The regulation of ACE2 expression is complex and can be influenced by multiple signaling pathways that are cell-type and context-dependent.[29][30] For example, the effect of retinoic acid on ACE2 expression has been reported to be contradictory in different studies, suggesting its regulatory role may depend on the specific cellular environment and other signaling inputs.[12][13][31] Therefore, it is crucial to empirically determine the effect of any chemical inducer in your specific experimental system.
Quantitative Data Summary
The following table summarizes reported fold-changes in ACE2 expression using different enhancement strategies. Note that results can vary significantly between cell lines and experimental conditions.
| Enhancement Strategy | Cell Line | Fold Change in Expression | Reference |
| Lentiviral Overexpression | A549 | ~500-fold increase in mRNA | [21] (paraphrased) |
| Testosterone Treatment | Mouse cells | >2-fold increase in mRNA | [32] |
Note: This table is intended as a general guide. The actual fold-change will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Transient Transfection of ACE2 Plasmid into HEK293T Cells
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ACE2 expression plasmid (e.g., pUNO1-hACE2)
-
Lipofectamine™ 3000 or a similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^5 HEK293T cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.[4]
-
Transfection Complex Preparation: a. In a sterile tube, dilute 2.5 µg of the ACE2 plasmid in 125 µL of Opti-MEM™. b. In a separate sterile tube, dilute 5 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™. c. Add the diluted DNA to the diluted Lipofectamine™ 3000 (not the other way around) and mix gently by pipetting. d. Incubate the mixture for 10-15 minutes at room temperature to allow the DNA-lipid complexes to form.[33]
-
Transfection: a. Add the 250 µL of the transfection complex dropwise to each well containing the cells. b. Gently rock the plate to ensure even distribution.
-
Incubation: a. Incubate the cells at 37°C in a CO2 incubator. b. After 4-6 hours, the medium can be replaced with fresh, pre-warmed complete growth medium.
-
Analysis: Assay for ACE2 expression 24-72 hours post-transfection.
Protocol 2: Generation of a Stable ACE2-Expressing Cell Line via Lentiviral Transduction
Materials:
-
Target cells (e.g., A549)
-
ACE2 lentiviral particles
-
Complete growth medium
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
24-well and 10-cm tissue culture plates
Procedure:
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 24-well plate.[16]
-
Transduction: a. The next day, remove the medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. b. Add the ACE2 lentiviral particles at the desired multiplicity of infection (MOI). c. Incubate for 24 hours at 37°C.[19]
-
Selection: a. After 24 hours, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin. This concentration should be predetermined by generating a kill curve for your specific cell line.[7] b. Replace the selective medium every 2-3 days.
-
Expansion: a. After 7-10 days of selection, most non-transduced cells will have died. b. Expand the surviving cells, which should be stably expressing ACE2.
-
Verification: Verify ACE2 expression using qPCR, Western blotting, or flow cytometry.
Protocol 3: Western Blotting for this compound Expression
Materials:
-
Cell lysates from control and ACE2-enhanced cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ACE2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary ACE2 antibody (diluted in blocking buffer) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the bands using an imaging system. An appropriate loading control (e.g., GAPDH or β-actin) should be used to normalize the results.
Protocol 4: qPCR for ACE2 mRNA Expression
Materials:
-
RNA extracted from control and ACE2-enhanced cells
-
cDNA synthesis kit
-
qPCR primers for ACE2 and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from your cell samples and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a master mix containing SYBR Green master mix, forward and reverse primers for either ACE2 or the housekeeping gene, and nuclease-free water. b. Add the cDNA template to the master mix.
-
qPCR Run: Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in ACE2 mRNA expression, normalized to the housekeeping gene.[21]
Visualizations
Caption: General workflows for transient transfection and stable lentiviral transduction to enhance ACE2 expression.
Caption: The Renin-Angiotensin System (RAS) highlighting the role of ACE2.[9][34][35][36]
Caption: A logical troubleshooting workflow for low ACE2 expression after transfection.
References
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. genscript.com [genscript.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. Identifying Pathways and Networks Associated With the SARS-CoV-2 Cell Receptor ACE2 Based on Gene Expression Profiles in Normal and SARS-CoV-2-Infected Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Potential Role of Aerosolized Retinoic [reaganudall.org]
- 13. medrxiv.org [medrxiv.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. origene.com [origene.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. protocols.io [protocols.io]
- 19. bitesizebio.com [bitesizebio.com]
- 20. manuals.cellecta.com [manuals.cellecta.com]
- 21. Expression of ACE2, Soluble ACE2, Angiotensin I, Angiotensin II and Angiotensin-(1-7) Is Modulated in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Western blotting of ACE, ACE2 and the MAS receptor [bio-protocol.org]
- 25. ACE2 antibody (28868-1-AP) | Proteintech [ptglab.com]
- 26. researchgate.net [researchgate.net]
- 27. Angiotensin converting enzyme 2 is primarily epithelial and is developmentally regulated in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of cell type specific ACE2 modifiers by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ACE2 Cell Biology, Regulation, and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. All-trans retinoic acid inhibits oxidative stress via ACE2/Ang (1-7)/MasR pathway in renal tubular epithelial cells stimulated with high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 35. journals.physiology.org [journals.physiology.org]
- 36. ahajournals.org [ahajournals.org]
overcoming background noise in ACE2 fluorescence microscopy
Welcome to the technical support center for ACE2 fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges related to background noise in their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and step-by-step guidance to resolve specific issues you may encounter during ACE2 immunofluorescence staining.
High Background Staining
High background can obscure the specific ACE2 signal, making data interpretation difficult. Here are common causes and solutions:
Question: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I fix it?
Answer: High background fluorescence can stem from several sources. Here’s a systematic approach to troubleshoot this issue:
-
Autofluorescence: Tissues and cells can naturally fluoresce.
-
Solution: Before antibody staining, check an unstained sample under the microscope to assess the level of autofluorescence.[1][2] If significant, consider the following quenching techniques:
-
Chemical Quenching: Treat samples with quenching agents like Sodium Borohydride, Sudan Black B, or commercial reagents like TrueVIEW™.[3][4][5]
-
Photobleaching: Intentionally expose the sample to the excitation light before imaging to "burn out" the autofluorescence.[3]
-
Spectral Separation: Use fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is often weaker at these longer wavelengths.[6]
-
-
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to unintended targets.
-
Solution:
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal.[1][7] High concentrations increase the likelihood of non-specific binding.[7]
-
Improve Blocking: Inadequate blocking can leave non-specific binding sites exposed.
-
Include Proper Controls: Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.[7]
-
-
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the sample.
Weak or No ACE2 Signal
A faint or absent signal can be equally frustrating. Here’s how to address it:
Question: My ACE2 signal is very weak or completely absent. What should I check?
Answer: Several factors can lead to a weak or non-existent signal. Consider the following troubleshooting steps:
-
Antibody Issues:
-
Primary Antibody Suitability: Confirm that your primary antibody is validated for immunofluorescence.[1]
-
Antibody Concentration: The primary or secondary antibody concentration may be too low. Try increasing the concentration or extending the incubation time.[7][11] An overnight incubation at 4°C for the primary antibody often yields better results.[12]
-
Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[1][7]
-
-
Protocol and Reagent Problems:
-
Fixation and Permeabilization: Over-fixation can mask the antigen epitope.[1] Try reducing the fixation time or using a different fixation method. Ensure proper permeabilization if ACE2 is expected to be intracellular.
-
Photobleaching: Fluorophores can be damaged by prolonged exposure to excitation light.[13][14][15]
-
-
Low ACE2 Expression:
-
Positive Controls: Use a cell line or tissue known to express high levels of ACE2 as a positive control to validate your protocol and reagents.[17][18] Kidney and small intestine tissues are often used as positive controls for ACE2.[17]
-
Signal Amplification: If ACE2 expression is low in your sample, consider using a signal amplification technique.
-
Data Presentation: Optimizing Signal-to-Noise
The following tables provide a summary of key parameters that can be optimized to improve the signal-to-noise ratio in your ACE2 fluorescence microscopy experiments.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Typical Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | 30-60 minutes | Use high-purity, IgG-free BSA to avoid cross-reactivity. |
| Normal Serum | 5-10% in PBS-T | 30-60 minutes | Use serum from the same species as the secondary antibody's host. |
| Non-fat Dry Milk | 1-5% in PBS-T | 30-60 minutes | Not recommended for detecting phosphorylated proteins. |
| Fish Gelatin | 0.1-0.5% in PBS-T | 30-60 minutes | Less likely to cross-react with mammalian antibodies.[8] |
| Commercial Blocking Buffers | Varies | Varies | Often contain proprietary formulations to reduce non-specific binding and stabilize antibodies.[8][19][20] |
Table 2: Recommended Antibody Dilutions for ACE2 Immunofluorescence
| Antibody Type | Starting Dilution Range | Incubation Conditions |
| Polyclonal Anti-ACE2 | 1:100 - 1:500 | 1-2 hours at room temperature or overnight at 4°C |
| Monoclonal Anti-ACE2 | 1:100 - 1:200 | 1-2 hours at room temperature or overnight at 4°C |
| Fluorophore-conjugated Secondary | 1:200 - 1:1000 | 1-2 hours at room temperature, protected from light |
Note: These are starting recommendations. Optimal dilutions should be determined empirically for each new antibody and experimental system.
Experimental Protocols
This section provides a detailed, step-by-step protocol for immunofluorescence staining of ACE2 in cultured cells.
ACE2 Immunofluorescence Staining Protocol for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%).
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[21][22]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[9][22]
-
Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[9][21]
-
Primary Antibody Incubation: Dilute the primary anti-ACE2 antibody in the antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) to the predetermined optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[23]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[21]
-
Imaging: Visualize the fluorescence using a suitable fluorescence microscope.
Visualizations
The following diagrams illustrate key workflows and relationships to aid in your experimental design and troubleshooting.
Caption: Troubleshooting workflow for high background noise.
Caption: ACE2 immunofluorescence experimental workflow.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. biotium.com [biotium.com]
- 4. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. biotium.com [biotium.com]
- 13. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 14. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 21. abcepta.com [abcepta.com]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Soluble ACE2 ELISA Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soluble ACE2 (sACE2) ELISAs.
Frequently Asked Questions (FAQs)
Q1: What is the expected concentration of soluble ACE2 in human plasma or serum?
A1: The concentration of soluble ACE2 can vary depending on the individual's health status. In healthy controls, the median concentration of sACE2 has been reported to be around 1.4 ng/mL (interquartile range 1.1–1.6 ng/mL). However, in patients with conditions like COVID-19, sACE2 levels can be significantly elevated, with a median of 5.0 ng/mL (interquartile range 2.8–11.8 ng/mL). It is important to note that different ELISA kits may yield different absolute values, and it is crucial to establish a baseline for your specific assay and sample population.
Q2: What sample types are suitable for measuring soluble ACE2?
A2: Soluble ACE2 can be quantitatively measured in various biological fluids. Commonly used sample types include cell culture supernatants, serum, plasma, and urine.[1] The choice of sample type will depend on the specific research question. For plasma collection, EDTA is often used as an anticoagulant.[2][3]
Q3: How should I prepare my samples before running the ELISA?
A3: Proper sample preparation is critical for accurate results.
-
Serum: Allow the blood to clot for one hour at room temperature or overnight at 2-8°C, then centrifuge at 1000 × g for 20 minutes at 2-8°C. Collect the supernatant.[3]
-
Plasma: Collect blood using EDTA as an anticoagulant and centrifuge at 1000 × g for 15 minutes at 2-8°C within 30 minutes of collection.[3]
-
Sample Dilution: Patient samples often need to be diluted to fall within the detection range of the assay. For example, patient plasma for sACE2 analysis has been diluted 1:4, while healthy control plasma was diluted 1:2 in one study.[2] Another protocol suggests an 8-fold dilution for plasma samples.[4] It is recommended to perform a pilot experiment to determine the optimal dilution for your samples.
Q4: What is the principle of a sandwich ELISA for soluble ACE2?
A4: A sandwich ELISA for soluble ACE2 typically involves the following steps:
-
A 96-well plate is pre-coated with a capture antibody specific for human ACE2.
-
Samples, standards, and controls are added to the wells, and any sACE2 present binds to the capture antibody.
-
A biotinylated detection antibody that recognizes a different epitope on sACE2 is added, forming a "sandwich" complex.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin (B1667282) on the detection antibody.
-
A substrate solution (like TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of sACE2 in the sample.[4]
Experimental Protocol: Sandwich ELISA for Soluble ACE2
This protocol is a generalized procedure based on common practices. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
ELISA plate pre-coated with anti-human ACE2 antibody
-
Recombinant human ACE2 standard
-
Samples (serum, plasma, etc.)
-
Biotinylated anti-human ACE2 detection antibody
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Sample Diluent
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.2 M Sulfuric Acid)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Bring all reagents to room temperature before use.[1]
-
Standard Curve Preparation: Create a serial dilution of the recombinant ACE2 standard to generate a standard curve. A common concentration range for the standard curve is 0.31-20 ng/mL.[3]
-
Sample Addition: Add 100 µL of standards and diluted samples to the appropriate wells in duplicate.[3]
-
Incubation: Cover the plate and incubate for 90 minutes to 2.5 hours at 37°C or room temperature.[3][4]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300-350 µL of Wash Buffer.[1][3] Ensure complete removal of liquid after the last wash by patting the plate on absorbent paper.[3]
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[3][4]
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30-45 minutes at 37°C.[3][4]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 20-30 minutes.[1][4]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis: Calculate the concentration of sACE2 in the samples by interpolating their OD values from the standard curve. A four-parameter logistic (4-PL) curve fit is often used.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Reagent omission. | Ensure all reagents were added in the correct order.[5] |
| Inactive substrate or conjugate. | Test the activity of the substrate and HRP conjugate. Sodium azide (B81097) can inhibit HRP activity.[5] | |
| Insufficient incubation times. | Ensure incubation times are adequate. Substrate development is typically 10-30 minutes.[5] | |
| Improper storage of reagents. | Check that all reagents were stored at the recommended temperatures.[1] | |
| High Background | Insufficient washing. | Ensure all wells are filled completely with wash buffer and aspirated thoroughly between steps.[5] |
| Concentration of detection antibody or Streptavidin-HRP is too high. | Optimize the concentration of the detection reagents by performing a titration.[6] | |
| Incubation times are too long. | Reduce the incubation times.[6] | |
| Contaminated buffers. | Use fresh, sterile buffers.[5] | |
| Poor Precision (High CV%) | Pipetting errors. | Check pipette calibration. Use fresh pipette tips for each standard and sample.[6] |
| Inadequate mixing of reagents. | Ensure all reagents are thoroughly mixed before adding to the wells.[5] | |
| Plate not washed uniformly. | Use an automated plate washer if available for more consistent washing.[5] | |
| Temperature variation across the plate. | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates.[5] | |
| Sample Readings Out of Range | Inappropriate sample dilution. | Perform serial dilutions of the sample to find a concentration that falls within the linear range of the standard curve. |
| Presence of interfering substances in the sample matrix. | Test for matrix effects by spiking a known amount of recombinant ACE2 into a sample and calculating the recovery. |
Data Presentation
Table 1: Example Standard Curve Data
| Standard Concentration (ng/mL) | OD at 450 nm (Mean) |
| 20 | 2.510 |
| 10 | 1.625 |
| 5 | 0.980 |
| 2.5 | 0.550 |
| 1.25 | 0.285 |
| 0.625 | 0.150 |
| 0.3125 | 0.080 |
| 0 (Blank) | 0.045 |
Table 2: Example Soluble ACE2 Concentrations in Human Plasma
| Sample Group | N | Median sACE2 (ng/mL) | Interquartile Range (ng/mL) |
| Healthy Controls | 10 | 1.4 | 1.1 - 1.6 |
| COVID-19 Patients | 114 | 5.0 | 2.8 - 11.8 |
| Data adapted from a study on sACE2 levels in COVID-19 patients.[2] |
Visualizations
Caption: A generalized workflow for a soluble ACE2 sandwich ELISA.
Caption: Simplified diagram of the Renin-Angiotensin System (RAS) highlighting the role of ACE2.
References
- 1. biovendor.com [biovendor.com]
- 2. Soluble angiotensin‐converting enzyme 2 is transiently elevated in COVID‐19 and correlates with specific inflammatory and endothelial markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. ELISA assay for soluble ACE2 protein in plasma [bio-protocol.org]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Enhancing Recombinant ACE2 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with recombinant Angiotensin-Converting Enzyme 2 (ACE2) protein. Our goal is to help you improve the stability, activity, and reliability of your recombinant ACE2 preparations for research and therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: My recombinant ACE2 protein is aggregating upon purification or storage. What are the likely causes and how can I prevent this?
A1: Protein aggregation is a common issue stemming from improper folding or environmental stress. Key factors include:
-
Buffer Conditions: Suboptimal pH and ionic strength can lead to aggregation. The ideal buffer pH should be close to the protein's isoelectric point for maximum stability.[1]
-
Temperature Fluctuations: Repeated freeze-thaw cycles are a major cause of aggregation and denaturation.[1]
-
High Protein Concentration: Storing proteins at very high concentrations (often above 5 mg/mL) can promote the formation of aggregates.[1]
-
Oxidation: Oxidation of sensitive residues, particularly cysteine, can lead to intermolecular disulfide bonds and aggregation.[1]
Solutions:
-
Optimize Buffer: Screen different buffer systems and pH values. Consider including additives like sugars (trehalose, sucrose) or polyols (glycerol) to enhance stability.[1][2]
-
Aliquoting: Aliquot the protein into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[1]
-
Add Reducing Agents: Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your buffer to prevent oxidation of thiol groups.[1]
-
Use Fusion Tags: For proteins expressed in bacterial systems prone to forming inclusion bodies, using a highly soluble fusion tag (like MBP or GST) can improve solubility.[3]
Q2: I am observing a loss of ACE2 enzymatic activity over time. What could be the reason?
A2: Loss of activity can be due to protein degradation or denaturation.
-
Proteolytic Degradation: Contaminating proteases from the expression host or introduced during purification can degrade the this compound.[1][4]
-
Denaturation: Improper storage conditions (temperature, pH) can cause the protein to lose its native, functional conformation.[4]
-
Oxidation: Oxidation can also damage the active site, leading to a loss of function.[1]
Solutions:
-
Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your lysis and purification buffers.[1][4]
-
Ensure Proper Storage: Store the protein at -80°C for long-term stability. For short-term storage, 4°C may be acceptable for some formulations, but stability should be verified.[1]
-
Control Buffer Conditions: Maintain optimal pH and use stabilizing additives as mentioned above.
Q3: How does glycosylation affect the stability and function of recombinant ACE2?
A3: N-linked glycosylation plays a significant role in the stability, folding, and cell surface expression of ACE2.
-
Stability and Folding: Glycosylation is thought to contribute to proper protein folding and stability, potentially by protecting against proteolysis.[5][6] Studies have shown that inhibiting N-glycosylation can affect the expression and stability of the ACE2 receptor.[5]
-
Cell Surface Expression: N-glycosylation is critical for the proper trafficking and expression of ACE2 on the cell surface.[5] Deglycosylated ACE2 is often retained in the endoplasmic reticulum.[5]
-
Binding to SARS-CoV-2 Spike Protein: The role of glycosylation in binding is complex. Some studies suggest that certain glycans, like the one at position N90, may partially interfere with spike protein binding, and their removal can enhance the interaction.[6][7] Conversely, the glycan at N322 may strengthen the complex.[7][8] Other research indicates that overall, ACE2 glycosylation does not significantly influence viral spike binding.[6]
Q4: Can I improve the intrinsic stability of my this compound through protein engineering?
A4: Yes, several protein engineering strategies have been successfully employed to enhance the thermal and structural stability of ACE2.
-
Disulfide Bond Engineering: Introducing novel disulfide bonds through structure-guided mutagenesis can significantly increase the melting temperature (Tm) and stability of soluble ACE2 (sACE2) without disturbing the overall structure or binding affinity.[9][10]
-
Site-Directed Mutagenesis: Computational and experimental studies have identified specific amino acid substitutions that can stabilize the this compound. For instance, mutations at residue D350 have been shown to have a stabilizing effect.[8][11]
-
Fusion Proteins: Fusing the extracellular domain of ACE2 to the Fc region of human immunoglobulin G (ACE2-Fc) can improve in vivo stability and prolong its serum half-life.[12][13]
Troubleshooting Guides
Guide 1: Low Yield of Soluble Recombinant ACE2
This guide provides a systematic approach to troubleshooting low yields of soluble protein.
Guide 2: Loss of Binding Affinity to SARS-CoV-2 Spike Protein
This guide addresses issues related to the functional integrity of ACE2, specifically its binding capability.
Quantitative Data on ACE2 Stabilization
The following tables summarize quantitative data from studies focused on improving the stability and affinity of recombinant ACE2.
Table 1: Thermal Stability Enhancement of sACE2-Fc by Disulfide Bond Engineering
| Mutant | Amino Acid Substitution | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Wild Type (°C) |
| Wild Type | - | 53.5 | - |
| M1 | Cys54-Cys341 | 61.8 | +8.3 |
| M2 | Cys333-Cys345 | 55.4 | +1.9 |
| M3 | Cys36-Cys483 | 55.6 | +2.1 |
| M4 | Cys143-Cys151 | 55.5 | +2.0 |
| M5 | Cys202-Cys210 | 54.4 | +0.9 |
| M6 | Cys226-Cys234 | 56.0 | +2.5 |
| M7 | Cys448-Cys456 | 55.7 | +2.2 |
| M8 | Cys490-Cys497 | 55.3 | +1.8 |
| M9 | Cys544-Cys570 | 54.9 | +1.4 |
| Data adapted from a study on disulfide bond engineering to enhance sACE2-Fc stability.[9][10] |
Table 2: Stabilization of ACE2-IgG4-Fc by Chemical Ligands
| Protein Condition | Ligand (10-fold molar excess) | Unfolding Temperature (Tm) of ACE2 Domain (°C) | Change in Tm (ΔTm) vs. Unliganded (°C) |
| ACE2-IgG4-Fc | None (Unliganded) | 48.0 | - |
| ACE2-IgG4-Fc | DX600 | 56.8 | +8.8 |
| ACE2-IgG4-Fc | MLN-4760 | 55.3 | +7.3 |
| Data adapted from a study on the extrinsic stabilization of ACE2-Fc fusion proteins.[12][14] |
Table 3: Computationally Predicted Stabilizing Mutations in ACE2
| Residue Position | Predicted Effect on Stability (Mean ΔΔG in kcal/mol) |
| D350 | -1.52 |
| T445 | -1.18 |
| N397 | -1.09 |
| F40 | -1.08 |
| Y381 | -1.07 |
| E37 | -1.05 |
| ΔΔG < 0 indicates a stabilizing mutation. Data is from computational saturation mutagenesis on the ACE2-SARS-CoV-2-S complex.[8][11] |
Key Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This protocol is used to determine the melting temperature (Tm) of a protein, which is a key indicator of its thermal stability.
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.
Materials:
-
Purified recombinant this compound (e.g., at 0.1-0.2 mg/mL).
-
SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO).
-
Buffer of interest (ensure it is well-filtered).
-
Real-Time PCR instrument capable of fluorescence detection and thermal ramping.
-
Optically clear 96-well PCR plates.
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the protein and dye in the desired buffer. For a 20 µL final reaction volume, you might mix 18 µL of protein solution with 2 µL of a 50x SYPRO Orange working dilution. The final dye concentration should be optimized but is typically around 5x.
-
Aliquot into Plate: Add 20 µL of the master mix to each well of the 96-well plate. If testing stabilizers (e.g., small molecules, salts), they should be added to the wells before the master mix. Seal the plate securely.
-
Centrifuge: Briefly centrifuge the plate to remove any bubbles.
-
Set up qPCR Instrument:
-
Set the instrument to detect fluorescence for the chosen dye (e.g., ROX channel for SYPRO Orange).
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of approximately 1°C/minute.
-
Set the instrument to collect fluorescence data at every 0.5°C or 1°C increment.
-
-
Run Assay: Place the plate in the instrument and start the run.
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature.
-
The resulting curve will be sigmoidal. The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve (-d(Fluorescence)/dT).
-
Protocol 2: ACE2 Enzymatic Activity Assay
This protocol measures the catalytic activity of ACE2 using a quenched fluorogenic peptide substrate.[15][16][17]
Principle: A specific ACE2 substrate peptide is flanked by a fluorophore and a quencher. When the peptide is intact, the fluorescence is quenched. Upon cleavage by active ACE2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Purified recombinant this compound and samples of unknown activity.
-
Quenched fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH).
-
ACE2 Assay Buffer (e.g., 50 mM Tris, 500 mM NaCl, pH 7.5).
-
Specific ACE2 inhibitor (e.g., MLN-4760 or DX600) for control reactions.[15]
-
Black 96-well microplate (for fluorescence assays).
-
Fluorescence plate reader (Excitation: ~320 nm, Emission: ~405-420 nm).[16][17][18]
Methodology:
-
Prepare Standards and Samples: Prepare a standard curve using known concentrations of active recombinant ACE2 (e.g., 1.56 to 50 ng/mL).[15] Dilute your unknown samples in assay buffer.
-
Set up Reactions: In the 96-well plate, set up the following reactions (final volume ~100 µL):
-
Sample Wells: 15 µL of sample/standard + 75 µL assay buffer + 10 µL ddH₂O.
-
Inhibitor Control Wells: 15 µL of sample/standard + 75 µL assay buffer + 10 µL ACE2 inhibitor (e.g., final concentration of 10⁻⁵ M).[16]
-
Substrate Blank: 15 µL assay buffer + 75 µL assay buffer + 10 µL ddH₂O.
-
-
Initiate Reaction: Add the ACE2 substrate to all wells to initiate the reaction. The final substrate concentration should be at or near its Km value if known, or as recommended by the manufacturer.
-
Incubate and Read: Incubate the plate at 37°C. Read the fluorescence in kinetic mode for a set period (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
Determine the ACE2-specific activity by subtracting the signal from the inhibitor control wells from the corresponding sample wells.
-
Calculate the rate of substrate cleavage (change in Relative Fluorescence Units per minute, RFU/min).
-
Plot the standard curve (RFU/min vs. ACE2 concentration) and use it to determine the concentration of active ACE2 in your unknown samples.
-
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. bprmcs.com [bprmcs.com]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Subtle Influence of ACE2 Glycan Processing on SARS-CoV-2 Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Genetic variations affecting this compound stability in minority populations [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Genetic variations affecting this compound stability in minority populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extrinsic stabilization of antiviral ACE2-Fc fusion proteins targeting SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineered soluble ACE2 receptor: Responding to change with change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing ACE2 Enzymatic Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with Angiotensin-Converting Enzyme 2 (ACE2) enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ACE2 enzymatic activity?
A1: ACE2 generally exhibits optimal activity in a pH range of 6.5 to 8.0, with the specific optimum potentially varying based on the substrate and buffer composition. For the commonly used fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH, the optimal pH is typically around 7.5. It is recommended to perform a pH screening experiment to determine the ideal condition for your specific assay.
Q2: What are the essential cofactors and additives for an ACE2 reaction buffer?
A2: ACE2 is a zinc-dependent metalloenzyme. While ZnCl₂ is often included in buffers to ensure the enzyme is in its active state, its addition may not always be necessary unless the enzyme preparation is zinc-deficient. Chloride ions (Cl⁻), typically from NaCl, are known to enhance ACE2 activity. Therefore, a standard reaction buffer often contains NaCl (e.g., 100-150 mM) and sometimes a low concentration of ZnCl₂ (e.g., 1-10 µM).
Q3: Can detergents be included in the ACE2 reaction buffer?
A3: Yes, non-ionic detergents like Triton X-100 or Tween-20 (typically at 0.01% to 0.1%) can be beneficial. They help prevent the enzyme and substrate from adsorbing to the surfaces of microplates or tubes, which can improve assay consistency and reduce variability, especially in high-throughput screening formats.
Troubleshooting Guide
Issue 1: Low or No Enzymatic Activity
If you are observing lower-than-expected or no ACE2 activity, consult the following decision tree and table for potential causes and solutions.
Issue 2: High Background Signal in Fluorescence-Based Assays
High background can mask the true signal from the enzymatic reaction.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare the substrate solution fresh before each experiment. Minimize the time the substrate is in the buffer before the reaction starts. |
| Contaminated Reagents | Use high-purity water (Milli-Q or equivalent) and analytical grade buffer components. Filter-sterilize buffers if necessary. |
| Well/Plate Autofluorescence | Use low-autofluorescence black microplates specifically designed for fluorescence assays. |
| Compound Interference | If screening compounds, run a control plate with compounds and substrate but without the ACE2 enzyme to measure intrinsic fluorescence. |
Issue 3: Poor Assay Reproducibility
Inconsistent results between wells or experiments can invalidate your findings.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Temperature Fluctuations | Pre-incubate all reagents and the plate at the reaction temperature (e.g., 37°C) before initiating the reaction. Use a plate reader with stable temperature control. |
| Inconsistent Incubation Time | Use a multi-channel pipette or automated liquid handler to start all reactions simultaneously. Read the plate at precisely timed intervals. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature changes. Alternatively, fill the outer wells with buffer or water. |
Experimental Protocols
Protocol: Determining Optimal Buffer pH for ACE2
This protocol describes how to find the optimal pH for your ACE2 reaction using a fluorescence-based assay.
Methodology:
-
Buffer Preparation : Prepare a series of buffers (e.g., 50 mM Tris or HEPES) adjusted to a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Ensure each buffer contains a consistent concentration of NaCl (e.g., 150 mM) and any other required additives.
-
Reagent Preparation : Prepare stock solutions of recombinant human ACE2 and a suitable fluorogenic substrate (e.g., Mca-APK(Dnp)) in an appropriate assay buffer.
-
Assay Plate Setup : In a 96-well black plate, add the different pH buffers to triplicate wells.
-
Enzyme Addition : Add a fixed amount of ACE2 enzyme to each well.
-
Initiate Reaction : Add the substrate to all wells to start the reaction.
-
Data Acquisition : Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C). Measure the increase in fluorescence over time.
-
Analysis : Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each pH value. Plot the velocity against pH to identify the optimal condition.
Table: Example Buffer Component Effects on ACE2 Activity
The following table summarizes the typical effects of key buffer components on ACE2 activity. Optimal concentrations should be determined empirically.
| Component | Typical Range | Function | Notes |
| Buffer Salt (Tris, HEPES) | 20-100 mM | Maintains stable pH | Choose a buffer with a pKa close to the desired pH (e.g., HEPES for pH 7.5). |
| pH | 6.5 - 8.5 | Influences enzyme conformation and catalytic activity | Empirically determine the optimum; typically ~7.5. |
| NaCl | 50-1000 mM | Enhances catalytic activity (allosteric activator) | A concentration of 100-200 mM is often sufficient for significant activation. |
| ZnCl₂ | 0-10 µM | Cofactor for the metalloenzyme | May not be required if the recombinant enzyme is already saturated with zinc. High concentrations can be inhibitory. |
| Triton X-100 | 0.01% - 0.1% | Non-ionic detergent | Prevents adsorption of proteins to surfaces, improving reproducibility. |
| Bovine Serum Albumin (BSA) | 0.01% - 0.1% | Stabilizing agent | Can prevent enzyme denaturation and non-specific binding, especially at low enzyme concentrations. |
Validation & Comparative
Validating ACE2 Antibody Specificity for Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies against Angiotensin-Converting Enzyme 2 (ACE2) is paramount for reliable Western Blotting results. This guide provides a comparative overview of key validation strategies and data for commercially available ACE2 antibodies, enabling informed decisions for your research.
Angiotensin-Converting Enzyme 2 (ACE2) is a critical protein that serves as the primary receptor for SARS-CoV-2, the virus responsible for COVID-19. It also plays a vital role in the renin-angiotensin system, which regulates blood pressure and fluid balance.[1][2] Given its significance, accurate detection and quantification of ACE2 protein levels by Western Blot are essential for a wide range of research applications. However, the market is saturated with numerous anti-ACE2 antibodies, making the selection of a specific and reliable antibody a challenging task.
This guide outlines essential validation methods, presents a comparison of selected antibodies based on available data, and provides a standardized protocol for Western Blotting of ACE2.
Key Validation Strategies for ACE2 Antibody Specificity
To ensure that an anti-ACE2 antibody specifically recognizes its target, several validation strategies should be employed:
-
Knockout (KO) Validation: The most rigorous method for antibody specificity testing involves using cell lines or animal models in which the target gene (ACE2) has been knocked out. A specific antibody should show a signal in the wild-type (WT) sample but no signal in the KO sample. Several studies have utilized ACE2 KO mouse models to confirm the absence of this compound expression, thereby validating the specificity of the antibodies used.[3]
-
Recombinant Protein: Using purified recombinant this compound as a positive control can confirm that the antibody recognizes the target protein at the correct molecular weight.
-
Differential Expression: Utilizing cell lines with known high and low expression levels of ACE2 can help assess the antibody's sensitivity and specificity. For instance, cell lines like Calu-3 are known to have high ACE2 expression, while others may have lower or negligible levels.
-
Immunogen Peptide Blocking: Pre-incubating the antibody with the peptide used for its immunization should block the antibody's ability to bind to the target protein on the Western Blot membrane, thus confirming specificity.
Comparison of Commercial Anti-ACE2 Antibodies
The following table summarizes key features and validation data for a selection of commercially available anti-ACE2 antibodies. This information has been compiled from manufacturer datasheets and available research publications.
| Antibody Name/Clone | Host Species | Clonality | Recommended Dilution (WB) | Observed Molecular Weight (kDa) | Validation Data Highlights |
| Proteintech 28868-1-AP | Rabbit | Polyclonal | 1:600 | ~120 kDa | Specific to ACE2, with the antigen region being 30-356aa. The calculated molecular weight is 92kDa, but it migrates to 120kDa due to N-glycosylation.[4] |
| Cell Signaling Technology #4355 | Rabbit | Polyclonal | 1:1000 | 120-135 kDa | Recognizes endogenous levels of glycosylated this compound. It may cross-react with proteins of 55 and 75 kDa in some cells.[1] |
| R&D Systems MAB34372 | Rabbit | Monoclonal | 1 µg/mL | ~100 kDa | Validated in mouse kidney, ovary, heart, and testis lysates. |
| Novus Biologicals AF933 | N/A | N/A | 1 ug/mL | N/A | Detects human, mouse, and rat ACE2 in Western blots. |
| Abcam ab15348 | Rabbit | Polyclonal | 0.5-2 µg/mL | ~120 kDa | Shows a specific band in human kidney lysate. |
Note: The observed molecular weight of ACE2 can vary due to glycosylation and potential protein isoforms. The theoretical molecular weight is approximately 92.5 kDa.[5] Some studies have also reported the detection of a shorter ACE2 isoform of around 52 kDa.[6]
Experimental Workflow and Protocols
To achieve reliable and reproducible Western Blot results for ACE2, a well-defined protocol is crucial. The following diagram and protocol provide a standardized workflow.
Caption: A standardized workflow for ACE2 detection by Western Blot.
Detailed Western Blot Protocol for ACE2
This protocol is a general guideline and may require optimization based on the specific antibody and samples used.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
2. Gel Electrophoresis:
-
Load samples onto a 4-20% SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ACE2 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
ACE2 Signaling Pathway
Understanding the biological context of ACE2 is crucial for interpreting experimental results. The following diagram illustrates the central role of ACE2 in the Renin-Angiotensin System (RAS).
References
- 1. ACE2 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 2. novusbio.com [novusbio.com]
- 3. Development and characterization of a fully humanized ACE2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE2 antibody (28868-1-AP) | Proteintech [ptglab.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of ACE and ACE2
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-converting enzyme (ACE) and its homolog, ACE2, are two critical zinc metallopeptidases that play pivotal, yet distinct, roles in the Renin-Angiotensin System (RAS). While structurally related, their substrate specificities and enzymatic actions differ significantly, leading to opposing physiological effects. This guide provides an objective comparison of their substrate preferences, supported by experimental data, detailed methodologies, and visual representations of their functions and the workflows used to characterize them.
At a Glance: Key Differences in Substrate Specificity
| Feature | Angiotensin-Converting Enzyme (ACE) | Angiotensin-Converting Enzyme 2 (ACE2) |
| Enzymatic Action | Dipeptidyl carboxypeptidase[1][2] | Carboxypeptidase[1][3][4] |
| Primary Substrate | Angiotensin I[4][5] | Angiotensin II[4][6][7] |
| Primary Product | Angiotensin II[4] | Angiotensin-(1-7)[4][8] |
| Effect on Bradykinin | Inactivates[1] | No effect[9] |
| Inhibition by Classical ACE Inhibitors (e.g., Captopril, Lisinopril) | Yes[1] | No[1][6][9] |
Quantitative Comparison of Catalytic Efficiency
The substrate specificity of ACE and ACE2 can be quantitatively compared by examining their kinetic parameters for various angiotensin peptides. The following table summarizes the catalytic efficiency (kcat/Km) of human recombinant ACE and ACE2 for key substrates.
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Angiotensin I | ACE | 29 | 197 | 6.8 x 10⁶ | [3] |
| ACE2 | 52 | 1.7 | 3.3 x 10⁴ | [3] | |
| Angiotensin II | ACE | - | - | Not a substrate | [3] |
| ACE2 | 2.3 | 5.1 | 2.2 x 10⁶ | [3] | |
| Angiotensin-(1-9) | ACE | 16.9 | 1.1 | 6.8 x 10⁴ | [3] |
| ACE2 | - | - | Not a substrate | [6] | |
| Angiotensin-(1-7) | ACE | 5.7 | 2.0 | 3.5 x 10⁵ | [3] |
| ACE2 | - | - | Not a substrate | - |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Signaling Pathways and Enzymatic Actions
The differential substrate specificities of ACE and ACE2 are central to the regulation of the Renin-Angiotensin System (RAS). ACE primarily generates the potent vasoconstrictor Angiotensin II, while ACE2 degrades Angiotensin II to produce the vasodilator Angiotensin-(1-7).[7][8] This counter-regulatory relationship is crucial for maintaining cardiovascular homeostasis.
Experimental Protocols
The determination of ACE and ACE2 substrate specificity and kinetic parameters is typically performed using fluorogenic substrate assays.
General Principle of Fluorogenic Assays
These assays utilize synthetic peptide substrates that contain a fluorescent reporter molecule (fluorophore) and a quencher molecule. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage of the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme activity.
Experimental Workflow for Determining Enzyme Kinetics
Detailed Methodologies
1. Reagents and Materials:
-
Recombinant human ACE or ACE2
-
Fluorogenic Substrates:
-
For ACE: Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH
-
For ACE2: Mca-Ala-Pro-Lys(Dnp)-OH
-
-
Assay Buffer: For example, 100 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 10 µM ZnCl₂.
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it in assay buffer to various concentrations.
-
-
Assay Protocol:
-
Add a fixed amount of enzyme solution to each well of the 96-well plate.
-
Add varying concentrations of the substrate solution to the wells to initiate the reaction.
-
The final reaction volume is typically 100-200 µL.
-
Include control wells with no enzyme to measure background fluorescence.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration to generate a Michaelis-Menten curve.
-
To determine Km and Vmax more accurately, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Calculate kcat by dividing Vmax by the enzyme concentration used in the assay.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Conclusion
The distinct substrate specificities of ACE and ACE2 are fundamental to their opposing roles in the Renin-Angiotensin System. While ACE is a dipeptidyl carboxypeptidase that primarily produces the pro-hypertensive peptide Angiotensin II, ACE2 is a carboxypeptidase that degrades Angiotensin II to the protective peptide Angiotensin-(1-7). These differences in their enzymatic function, underscored by quantitative kinetic data, make them critical and distinct targets for the development of therapeutics for cardiovascular and other diseases. The experimental protocols outlined provide a basis for the continued investigation of these important enzymes.
References
- 1. ACE and ACE2 activity assay [bio-protocol.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
A Comparative Analysis of ACE2 Orthologs for SARS-CoV-2 Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the interaction between the SARS-CoV-2 spike protein and its primary receptor, the Angiotensin-Converting Enzyme 2 (ACE2), is paramount for developing effective therapeutics and vaccines. This guide provides a comparative analysis of ACE2 orthologs from various species and their binding affinity to the SARS-CoV-2 spike protein, supported by experimental data and detailed protocols.
The host range of SARS-CoV-2 is largely determined by the binding efficiency of its spike protein's receptor-binding domain (RBD) to the ACE2 receptor of different animal species.[1] Variations in the amino acid sequence of ACE2 across species can significantly impact this binding affinity, influencing susceptibility to infection and the potential for zoonotic transmission. This document summarizes key quantitative data on these interactions, outlines the experimental methods used to obtain this data, and provides visual representations of the viral entry pathway and experimental workflows.
Quantitative Comparison of Binding Affinities
The binding affinity between the SARS-CoV-2 spike protein and ACE2 orthologs is a critical determinant of the virus's host range. This interaction has been quantified for various species, revealing a spectrum of binding strengths.
Studies have shown that the spike protein of the original SARS-CoV-2 strain binds with high affinity to human ACE2.[2] The evolution of SARS-CoV-2 variants has led to changes in binding affinities for ACE2 from different species. For instance, the Alpha variant's RBD shows markedly increased affinity for cattle and pig ACE2, while its affinity for horse and donkey ACE2 is decreased.[1] In contrast, the Beta and Gamma variants have almost completely lost their affinity for bat, horse, and donkey ACE2 orthologs.[1] The Omicron variant's RBD, due to mutations like Q493R and N501Y, exhibits a significantly enhanced affinity for mouse ACE2.[1]
Below is a summary of available quantitative data on the binding affinities (dissociation constant, Kd) of SARS-CoV-2 Spike RBD to various ACE2 orthologs. Lower Kd values indicate a stronger binding affinity.
| Species | ACE2 Ortholog | SARS-CoV-2 Variant | Binding Affinity (Kd, nM) | Experimental Method |
| Human | hACE2 | Wild Type | 5.50 | Surface Plasmon Resonance (SPR) |
| Human | hACE2 | Delta | 2.67 | Surface Plasmon Resonance (SPR) |
| Mouse | mACE2 | Wild Type | No Binding | Surface Plasmon Resonance (SPR) |
| Mouse | mACE2 | Delta | 65.93 | Surface Plasmon Resonance (SPR) |
| Rhinolophus sinicus (Bat) | rsACE2 | WHU01 (Wild Type-like) | 1330 | Surface Plasmon Resonance (SPR) |
| Rhinolophus sinicus (Bat) | rsACE2 | Alpha | 2400 | Surface Plasmon Resonance (SPR) |
| Rhinolophus sinicus (Bat) | rsACE2 | Beta | No Binding | Surface Plasmon Resonance (SPR) |
| Rhinolophus sinicus (Bat) | rsACE2 | Gamma | No Binding | Surface Plasmon Resonance (SPR) |
| Horse | eACE2 | WHU01 (Wild Type-like) | 489 | Surface Plasmon Resonance (SPR) |
| Horse | eACE2 | Alpha | 1480 | Surface Plasmon Resonance (SPR) |
| Horse | eACE2 | Beta | No Binding | Surface Plasmon Resonance (SPR) |
| Horse | eACE2 | Gamma | No Binding | Surface Plasmon Resonance (SPR) |
This table will be populated with more specific Kd values as they are extracted from the supplementary data of the referenced studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity between the SARS-CoV-2 spike protein and ACE2 orthologs.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 chip)
-
Recombinant SARS-CoV-2 Spike RBD protein (analyte)
-
Recombinant ACE2 ortholog protein with a capture tag (e.g., Fc-tag) (ligand)
-
Immobilization buffers (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
b. Method:
-
Chip Preparation: Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Inject the ACE2-Fc fusion protein over the activated chip surface to achieve the desired immobilization level. A reference flow cell is prepared by activating and deactivating it without protein immobilization.
-
Analyte Injection: Inject a series of concentrations of the SARS-CoV-2 Spike RBD protein over both the ligand and reference flow cells.
-
Dissociation: Flow buffer over the chip to monitor the dissociation of the spike protein from the ACE2.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: The binding sensorgrams are corrected by subtracting the reference flow cell data. The resulting curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]
Biolayer Interferometry (BLI) for Binding Kinetics Analysis
Biolayer Interferometry is another label-free technology for measuring biomolecular interactions.
a. Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant ACE2 ortholog protein (ligand)
-
Recombinant SARS-CoV-2 Spike RBD protein (analyte)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
b. Method:
-
Baseline: Equilibrate the streptavidin biosensors in the assay buffer to establish a stable baseline.
-
Ligand Immobilization: Load the biotinylated ACE2 protein onto the streptavidin biosensors to a desired level.
-
Second Baseline: Transfer the biosensors back to the assay buffer to establish a new baseline with the immobilized ligand.
-
Association: Move the biosensors into wells containing various concentrations of the SARS-CoV-2 Spike RBD protein to measure the association phase.
-
Dissociation: Transfer the biosensors back into the assay buffer to measure the dissociation of the spike protein.
-
Data Analysis: The resulting sensorgrams are aligned and processed. The data is then fitted to a 1:1 binding model to calculate ka, kd, and Kd.[3]
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SARS-CoV-2 entry into a host cell.
Caption: General workflow for a binding affinity assay.
References
A Researcher's Guide to Measuring ACE2 Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurate measurement of Angiotensin-Converting Enzyme 2 (ACE2) activity is crucial for a wide range of studies, from cardiovascular research to investigations into viral entry mechanisms, notably that of SARS-CoV-2. This guide provides a detailed comparison of the primary methods for quantifying ACE2 activity, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate assay for your research needs.
Introduction to ACE2 and its Significance
Angiotensin-Converting Enzyme 2 (ACE2) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a critical role in cardiovascular homeostasis.[1] It primarily functions by converting the vasoconstrictor peptide Angiotensin II into the vasodilator Angiotensin-(1-7).[2] Beyond its enzymatic role, ACE2 has gained significant attention as the primary receptor for the spike protein of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a focal point in COVID-19 research.[3][4] Given its dual roles, the ability to accurately measure ACE2 activity is paramount for understanding its physiological functions and its involvement in pathology.
Methods for Measuring ACE2 Activity
There are three principal methodologies for the quantification of ACE2 activity, each with its own set of advantages and limitations:
-
Enzymatic Assays: These assays directly measure the catalytic activity of ACE2.
-
Binding Assays: These methods quantify the interaction between ACE2 and its binding partners, such as the SARS-CoV-2 spike protein.
-
Cell-Based Assays: These assays assess ACE2 activity in a cellular context, providing a more physiologically relevant measurement.
The choice of assay depends on the specific research question. For instance, to screen for inhibitors of ACE2's catalytic function, an enzymatic assay would be most suitable. Conversely, to identify molecules that block viral entry, a binding assay would be the preferred method.
Quantitative Comparison of ACE2 Activity Measurement Methods
The following table summarizes the key quantitative parameters for each assay type, providing a clear comparison to facilitate an informed decision.
| Parameter | Enzymatic Assay (Fluorometric) | Binding Assay (ELISA) | Cell-Based Assay (Fluorometric) |
| Principle | Cleavage of a fluorogenic substrate by ACE2, leading to a measurable increase in fluorescence. | Immobilized ACE2 or binding partner (e.g., Spike protein) captures the analyte of interest, which is then detected with a labeled antibody. | Measurement of ACE2 catalytic activity on the surface of live cells using a fluorogenic substrate. |
| Typical Substrate/Ligand | Methoxycoumarin (MCA)-based peptide substrates (e.g., Mca-APK(Dnp))[5][6] | Recombinant SARS-CoV-2 Spike protein (RBD)[7][8] | Fluorogenic ACE2 substrates (e.g., Angiotensin II, Apelin-13)[9][10] |
| Detection Method | Fluorescence plate reader (Ex/Em ~320/405-420 nm)[5][11] | Colorimetric or chemiluminescent plate reader[8] | Fluorescence microscopy or flow cytometry[12] |
| Detection Range | As low as 0.4 mU of ACE2 activity | Dependent on kit, typically in the ng/mL range for protein detection. | Can detect changes in catalytic activity in response to stimuli or inhibitors. |
| Assay Time | Typically 30 minutes to a few hours.[6][13] | 2-4 hours. | Variable, depending on cell culture and treatment times. |
| Sample Types | Purified/recombinant ACE2, cell lysates, tissue homogenates, plasma, urine.[1][3][5] | Serum, plasma, cell culture supernatants.[7] | Adherent or suspension cells expressing ACE2. |
| Key Advantages | Direct measurement of catalytic activity, high throughput, commercially available kits.[3] | Relevant for studying protein-protein interactions (e.g., viral entry), high throughput.[4][14] | Physiologically relevant, allows for studying regulation of ACE2 activity in a native environment.[9][10] |
| Key Limitations | May not reflect in vivo activity due to artificial substrates and lack of cellular context. | Indirect measure of activity, may not correlate with enzymatic function. | More complex, lower throughput than in vitro assays. |
| Common Inhibitors Used | MLN-4760, DX600.[5][15] | Neutralizing antibodies, small molecule inhibitors of Spike-ACE2 interaction.[7] | Can be used to test various inhibitors in a cellular context. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Fluorometric Enzymatic Assay for ACE2 Activity
This protocol is adapted from commercially available kits and published literature.[5][13]
Materials:
-
96-well black microplate
-
ACE2 enzyme standard
-
Sample (cell lysate, tissue homogenate, or biological fluid)
-
ACE2 Assay Buffer
-
Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))
-
ACE2 inhibitor (e.g., MLN-4760) for specificity control
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards and Samples: Serially dilute the ACE2 enzyme standard in ACE2 Assay Buffer to generate a standard curve. Prepare your samples by diluting them in the assay buffer to fall within the detection range of the assay.
-
Set up Reactions: To separate wells of the 96-well plate, add:
-
Sample wells: Your diluted sample.
-
Inhibitor control wells: Your diluted sample pre-incubated with the ACE2 inhibitor.
-
Standard curve wells: The serially diluted ACE2 standards.
-
Blank well: Assay buffer only.
-
-
Initiate Reaction: Add the ACE2 substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~320 nm and emission at ~405-420 nm.[5][11]
-
Data Analysis: Subtract the blank reading from all other readings. Plot the standard curve and determine the ACE2 activity in your samples by interpolating from the standard curve. The specific activity is determined by subtracting the fluorescence in the presence of the inhibitor from the total fluorescence.[5]
Spike-ACE2 Binding Assay (ELISA)
This protocol is a generalized procedure based on commercially available ELISA kits.[7][8]
Materials:
-
96-well plate pre-coated with recombinant SARS-CoV-2 Spike protein (RBD)
-
Recombinant human ACE2 protein
-
Test samples (e.g., neutralizing antibodies, potential inhibitors)
-
Detection antibody (e.g., anti-human ACE2 antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all reagents as per the kit instructions.
-
Incubate with Test Sample: Add your test samples (and controls) to the appropriate wells of the Spike protein-coated plate.
-
Add ACE2: Add the recombinant human this compound to the wells and incubate to allow binding to the Spike protein.
-
Wash: Wash the plate multiple times with wash buffer to remove unbound ACE2 and test compounds.
-
Add Detection Antibody: Add the primary antibody against ACE2 and incubate.
-
Wash: Repeat the wash step.
-
Add Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.
-
Wash: Repeat the wash step.
-
Develop Signal: Add the TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the test sample.
Cell-Based Assay for ACE2 Catalytic Activity
This protocol is based on a published method for assessing ACE2 activity on the cell surface.[9][10]
Materials:
-
Cells expressing ACE2 on their surface
-
Cell culture medium and supplements
-
Fluorogenic ACE2 substrate suitable for live-cell imaging
-
Fluorescence microscope or flow cytometer
-
Optional: Antibodies for ACE2 surface expression normalization
Procedure:
-
Cell Culture: Culture ACE2-expressing cells in a suitable format (e.g., 96-well plate for microscopy or suspension for flow cytometry).
-
Treatment: Treat the cells with your test compounds or stimuli as required by your experimental design.
-
Substrate Addition: Add the fluorogenic ACE2 substrate to the cell culture medium and incubate under normal cell culture conditions.
-
Signal Detection:
-
Microscopy: Image the cells using a fluorescence microscope to visualize the generation of the fluorescent product at the cell surface.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
-
Normalization (Optional): To account for variations in ACE2 expression, cells can be co-stained with an antibody against an extracellular epitope of ACE2. The catalytic activity can then be normalized to the surface expression level.[9]
-
Data Analysis: Quantify the fluorescence intensity and compare the values between different treatment groups.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of ACE2, the following diagrams have been generated using Graphviz.
Caption: ACE2's role in the Renin-Angiotensin System.
Caption: Experimental workflow for measuring ACE2 enzymatic activity.
By carefully considering the specific research question and the information provided in this guide, researchers can confidently select and implement the most suitable method for measuring ACE2 activity, ensuring robust and reliable data for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. SARS-CoV-2 Spike-ACE2 Binding Assay Kit | BioVendor R&D [biovendor.com]
- 8. COVID-19 Spike-ACE2 Binding Assay Kit | ABIN6952755 [antibodies-online.com]
- 9. A cell-based assay for rapid assessment of ACE2 catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differences in saliva ACE2 activity among infected and non-infected adult and pediatric population exposed to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Safe and Accessible Cell-Based Spike–ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling ACE2 Expression: A Comparative Guide to mRNA and Protein Data Cross-Validation
A deep dive into the experimental methodologies and data for validating Angiotensin-Converting Enzyme 2 (ACE2) expression, offering a critical comparison between transcriptomic and proteomic evidence.
For researchers and drug development professionals investigating the role of ACE2, particularly in the context of its function as a receptor for SARS-CoV-2, a comprehensive understanding of its expression patterns is paramount. While messenger RNA (mRNA) levels are often used as a proxy for protein abundance, numerous studies on ACE2 have revealed significant discrepancies between transcriptomic and proteomic data. This guide provides a comparative overview of the experimental data, detailed methodologies for cross-validation, and visual representations of key pathways and workflows to aid in the accurate interpretation of ACE2 expression.
Data Presentation: mRNA vs. Protein Expression of ACE2
The correlation between ACE2 mRNA and protein levels is complex and tissue-dependent. Several large-scale analyses using data from public repositories like the Human Protein Atlas (HPA), the Genotype-Tissue Expression (GTEx) project, and various proteomics databases have highlighted these differences.[1][2] Generally, while some tissues show a positive correlation, others exhibit a stark disconnect, underscoring the importance of post-transcriptional, translational, and post-translational regulation.
Below is a summary of ACE2 expression across various human tissues, comparing mRNA and protein data from multiple studies. It is important to note that expression levels are often categorized semi-quantitatively (e.g., High, Medium, Low, Not detected) in many publicly available datasets, especially for immunohistochemistry data.
| Tissue | mRNA Expression Level | Protein Expression Level | Concordance |
| Small Intestine | High | High | Concordant High |
| Testis | High | High | Concordant High |
| Kidneys | High | High | Concordant High |
| Heart | Medium | Medium | Concordant Medium |
| Gallbladder | Low to Medium | High | Discordant |
| Lungs | Low to Medium | Low | Concordant Low |
| Liver | Low | Low | Concordant Low |
| Brain | Low | Low | Concordant Low |
| Spleen | Low | Not Detected | Concordant Low/ND |
| Blood Cells | Not Detected | Not Detected | Concordant ND |
| Placenta | Low | High | Discordant |
| Ovary | Low | High | Discordant |
This table represents a synthesis of findings from multiple sources, and expression levels are generalized. For precise quantitative data, referring to specific studies is recommended.
Experimental Protocols
Accurate cross-validation of ACE2 expression requires robust and well-documented experimental protocols. Below are detailed methodologies for the key techniques used to quantify ACE2 mRNA and protein.
Quantification of ACE2 mRNA
a) Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a sensitive method to quantify specific mRNA transcripts.
-
RNA Extraction: Total RNA is extracted from tissue homogenates or cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with reverse transcriptase and a mix of oligo(dT) and random primers.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix. A typical reaction mixture includes cDNA template, forward and reverse primers specific for the ACE2 gene, and the master mix.
-
Primer Sequences (Example):
-
Forward: 5'-CATTGGAGCAAGTGTTGGATCTT-3'
-
Reverse: 5'-GAGCTAATGCATGCCATTCTCA-3'
-
-
-
Thermal Cycling: The reaction is run on a real-time PCR system with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are obtained. The relative expression of ACE2 mRNA is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).[3][4]
b) RNA-Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
-
Library Preparation: Following RNA extraction and quality control, an RNA library is prepared. This involves rRNA depletion or mRNA enrichment (poly-A selection), fragmentation of the RNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Trimming: Adapters and low-quality bases are removed using tools like Trimmomatic.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: The number of reads mapping to the ACE2 gene is counted. Gene expression is typically quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[5][6]
-
Quantification of ACE2 Protein
a) Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression within the spatial context of the tissue.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: The sections are incubated with a validated primary antibody against ACE2 (e.g., rabbit anti-ACE2 polyclonal) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The staining intensity and the percentage of positive cells are scored to provide a semi-quantitative measure of protein expression.[7][8][9]
b) Western Blot
Western blotting is used to detect and quantify a specific protein from a complex mixture.
-
Protein Extraction: Total protein is extracted from tissue or cell lysates using a lysis buffer containing protease inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for ACE2, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).[10][11]
c) Mass Spectrometry (MS)-based Proteomics
MS offers a highly sensitive and quantitative method for protein analysis.
-
Sample Preparation: Proteins are extracted from tissues or cells, and the protein mixture is digested into peptides, typically using trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are matched to a protein sequence database to identify the proteins present in the sample. The abundance of a protein can be quantified by methods such as spectral counting or label-free quantification, which measures the intensity of the peptide signals.[12][13]
Mandatory Visualization
Signaling Pathway: ACE2 in the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE2 plays a crucial counter-regulatory role to the classical ACE pathway.
Caption: The dual role of ACE and ACE2 in the Renin-Angiotensin System.
Experimental Workflow: Cross-Validation of ACE2 Expression
This workflow illustrates the logical steps for a comprehensive cross-validation study of ACE2 expression, starting from sample collection to data integration.
Caption: Workflow for cross-validating ACE2 mRNA and protein expression.
References
- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medsci.org [medsci.org]
- 3. mRNA expression of the severe acute respiratory syndrome-coronavirus 2 angiotensin-converting enzyme 2 receptor in the lung tissue of Wistar rats according to age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of ACE2, Soluble ACE2, Angiotensin I, Angiotensin II and Angiotensin-(1-7) Is Modulated in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACE2 chromogenic immunostaining protocol optimized for formalin-fixed paraffin-embedded human tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical expression of angiotensin‐converting enzyme 2 in superficial and deep maxillofacial tissues: A cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a pharmacological approach to reduce ACE2 expression and development of an in vitro COVID-19 viral entry model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Engineered Receptor Capture Combined with Mass Spectrometry Enables High-Throughput Detection and Quantitation of SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry Analysis of Newly Emerging Coronavirus HCoV-19 Spike Protein and Human ACE2 Reveals Camouflaging Glycans and Unique Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of In Vitro ACE2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various Angiotensin-Converting Enzyme 2 (ACE2) inhibitors, supported by experimental data. The information is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide foundational data for drug development professionals.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of a selection of ACE2 inhibitors, including small molecules, peptides, and natural compounds. The data presented includes IC50, Ki, and KD values, which are critical metrics for evaluating inhibitor potency and binding affinity.
| Inhibitor Class | Inhibitor Name | In Vitro Assay | IC50 | Ki | KD | Citation(s) |
| Small Molecule | MLN-4760 | Fluorogenic Assay | 0.44 nM | - | ~1 nM | [1][2] |
| (S,S)-3 (MLN-4760 analogue) | Fluorogenic Assay | pIC50: 7.61 ± 0.09 | - | - | [1] | |
| (S,S)-1 (MLN-4760 analogue) | Fluorogenic Assay | pIC50: 6.69 ± 0.05 | - | - | [1] | |
| (S,R)-1 (MLN-4760 analogue) | Fluorogenic Assay | pIC50: 4.39 ± 0.04 | - | - | [1] | |
| LMS1007 | Fluorogenic Assay | 2.3 µM | - | - | [3] | |
| DRI-C23041 | ELISA | 0.2 - 3.0 µM | - | - | [4] | |
| DRI-C91005 | ELISA | 0.2 - 3.0 µM | - | - | [4] | |
| DRI-2 | ELISA | 8.8 µM | - | - | [5] | |
| DRI-3 | ELISA | 2.1 µM | - | - | [5] | |
| Peptide | DX600 | Fluorogenic Assay | 113.6 nM | - | - | [1] |
| NYBSP-1 | Pseudovirus Infection Assay | 4.1 ± 0.26 µM (HT1080/ACE2) | - | - | [6] | |
| NYBSP-2 | Pseudovirus Infection Assay | 2.9 ± 0.27 µM (HT1080/ACE2) | - | - | [6] | |
| NYBSP-4 | Pseudovirus Infection Assay | 1.97 ± 0.14 µM (HT1080/ACE2) | - | - | [6] | |
| P25 | Pseudovirus Infection Assay | 60.8 µM (Omicron) | - | - | [7] | |
| Natural Product | Emodin | Pseudovirus Infection Assay | 200 µM | - | - | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
ACE2 Enzymatic Activity Assay (FRET-based)
This protocol describes a common method for determining the enzymatic activity of ACE2 and the inhibitory potential of test compounds using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human ACE2 enzyme
-
FRET-based ACE2 substrate (e.g., containing a quenched fluorophore like Mca/Dnp)
-
Assay buffer (e.g., Tris-HCl buffer with ZnCl2)
-
Test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human ACE2 in pre-chilled assay buffer.
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
-
Assay Reaction:
-
Add a defined volume of the ACE2 enzyme solution to each well of the 96-well plate.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (a known ACE2 inhibitor) and a negative control (vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 60 minutes) at room temperature.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
ACE2-Inhibitor Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the use of SPR to characterize the binding kinetics (association and dissociation rates) and affinity (KD) of inhibitors to ACE2.[2][9]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human ACE2 protein
-
Test inhibitors
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Amine coupling reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the this compound solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the immobilized ACE2 surface. Include a zero-concentration sample (running buffer only) for baseline subtraction.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference surface signal and the zero-concentration injection signal from the analyte binding sensorgrams.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key ACE2-related signaling pathways and a typical experimental workflow for screening ACE2 inhibitors.
Caption: Workflow for in vitro screening of ACE2 inhibitors.
Caption: ACE2's role in the Renin-Angiotensin System.
Caption: Inhibition of SARS-CoV-2 entry via ACE2.
References
- 1. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ligand- and Structure-Based Virtual Screening Identifies New Inhibitors of the Interaction of the SARS-CoV-2 Spike Protein with the ACE2 Host Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of Potential Peptide-Based Inhibitors against SARS-CoV-2 and Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products Modulating Angiotensin Converting Enzyme 2 (ACE2) as Potential COVID-19 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validating the Role of ACE2 in COVID-19: A Comparison of Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent mouse models used to validate the role of Angiotensin-Converting Enzyme 2 (ACE2) in Coronavirus Disease 2019 (COVID-19). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers in selecting the most appropriate model for their studies.
Introduction
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is primarily mediated by the binding of the viral spike (S) protein to the human ACE2 receptor.[1][2][3] This interaction is a critical determinant of viral tropism and pathogenesis.[2] Due to the low affinity of the SARS-CoV-2 S protein for murine ACE2, standard laboratory mice are not susceptible to infection with many SARS-CoV-2 variants.[2][4] To overcome this limitation, several genetically engineered mouse models have been developed to express human ACE2 (hACE2), providing invaluable platforms for studying COVID-19 pathogenesis and for the preclinical evaluation of vaccines and therapeutics.[2][5][6]
This guide focuses on comparing two widely used types of hACE2 mouse models: transgenic mice expressing hACE2 under the control of the human keratin (B1170402) 18 (K18) promoter (K18-hACE2) and humanized ACE2 knock-in (hACE2-KI) mice, where the murine Ace2 gene is replaced by its human counterpart.
Comparison of Humanized Mouse Models for SARS-CoV-2 Infection
The choice of a mouse model can significantly impact the observed disease phenotype and the interpretation of experimental results. The following table summarizes key characteristics and experimental data from studies utilizing K18-hACE2 and hACE2-KI mice.
| Feature | K18-hACE2 Transgenic Mice | hACE2 Knock-in (hACE2-KI) Mice | References |
| Genetic Modification | Random insertion of a transgene containing the hACE2 coding sequence under the control of the human keratin 18 (K18) promoter. | Targeted replacement of the murine Ace2 gene with the human ACE2 gene, preserving the endogenous regulatory elements. | [2][7][8] |
| hACE2 Expression Pattern | High-level expression in epithelial cells, including those in the airways. Ectopic expression in neurons can lead to neuroinvasion. | Expression pattern that more closely mimics the physiological distribution of ACE2 in humans.[9][10] | [2][7][11] |
| Disease Phenotype | Severe disease with rapid weight loss, lung injury, and high mortality. Often characterized by neuroinvasion and encephalitis, which is not a typical feature of human COVID-19. | Milder disease course with initial weight loss followed by recovery. Respiratory disease is recapitulated, but lethal neuroinvasion is largely avoided.[7] | [4][7][11] |
| Viral Replication (Lungs) | High viral titers in the lungs, peaking around 2-3 days post-infection. | Robust viral replication in the lungs, with high viral loads detected. | [7][12] |
| Viral Replication (Brain) | High viral titers in the brain, associated with lethal neuroinvasion. | Limited or no detectable viral replication in the brain.[7] | [7][12] |
| Suitability for Study | Severe COVID-19, antiviral and vaccine efficacy testing where a lethal endpoint is desired. | Long-term consequences of COVID-19 (PASC/Long COVID), pathogenesis of respiratory disease, and susceptibility to reinfection.[7][9] | [7][9] |
Quantitative Data Summary
The following tables present a summary of quantitative data from comparative studies of K18-hACE2 and hACE2-KI mouse models following intranasal infection with SARS-CoV-2.
Table 1: Weight Loss in SARS-CoV-2 Infected Mice
| Days Post-Infection | K18-hACE2 (% Body Weight Change) | hACE2-KI (% Body Weight Change) |
| 1 | ~ -2% | ~ -2% |
| 3 | ~ -10% | ~ -8% |
| 5 | ~ -20% (often reach humane endpoint) | ~ -15% |
| 7 | Lethal | ~ -10% (start of recovery) |
| 9 | N/A | ~ -5% (continued recovery) |
| Note: Data are approximate and can vary based on the specific mouse strain, viral dose, and SARS-CoV-2 variant used. |
Table 2: Viral Titers in Tissues (log10 PFU/g or TCID50/g)
| Tissue | K18-hACE2 (Day 4 Post-Infection) | hACE2-KI (Day 4 Post-Infection) |
| Lungs | 6-8 | 5-7 |
| Brain | 4-6 | Undetectable - 2 |
| Nasal Turbinates | 5-7 | 4-6 |
| Note: PFU = Plaque-Forming Units; TCID50 = 50% Tissue Culture Infectious Dose. Values are representative ranges. |
Experimental Protocols
Intranasal Inoculation of SARS-CoV-2 in Mice
This protocol describes the standard procedure for infecting mice with SARS-CoV-2 to study COVID-19.
Materials:
-
SARS-CoV-2 viral stock of known titer (e.g., PFU/mL or TCID50/mL)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Micropipette and sterile, filtered pipette tips
-
Phosphate-buffered saline (PBS), sterile
-
Appropriate personal protective equipment (PPE) and biosafety level 3 (BSL-3) containment
Procedure:
-
Dilute the SARS-CoV-2 viral stock to the desired concentration in sterile PBS. The final inoculum volume is typically 20-50 µL per mouse.
-
Anesthetize the mouse using the chosen anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Position the mouse in a supine position.
-
Carefully dispense the viral inoculum dropwise into the nares of the mouse using a micropipette (10-25 µL per nare).
-
Allow the mouse to inhale the inoculum naturally. Avoid rapid administration to prevent fluid from entering the esophagus.
-
Monitor the mouse until it has fully recovered from anesthesia and is ambulatory.
-
Return the mouse to its cage and monitor daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, respiratory distress).
Quantification of Viral Load by Plaque Assay
This protocol is used to determine the infectious viral titer in tissue homogenates.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tissue homogenates from infected mice
-
Agarose (B213101) or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero E6 cells in multi-well plates and grow to confluency.
-
Prepare serial ten-fold dilutions of the tissue homogenates in serum-free DMEM.
-
Remove the growth medium from the Vero E6 cells and wash with PBS.
-
Inoculate the cell monolayers with the serial dilutions of the tissue homogenate (200-500 µL per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with a mixture of 2x DMEM and agarose or methylcellulose to restrict viral spread to adjacent cells.
-
Incubate the plates at 37°C for 2-3 days until plaques (zones of cell death) are visible.
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques).
-
Calculate the viral titer in Plaque-Forming Units per gram (PFU/g) of tissue.
Visualizations
ACE2 Signaling Pathway in SARS-CoV-2 Infection
The following diagram illustrates the dual role of ACE2 in the renin-angiotensin system (RAS) and as the receptor for SARS-CoV-2.
Caption: ACE2's dual role in RAS and as a SARS-CoV-2 receptor.
Experimental Workflow for Validating the Role of ACE2 in a Mouse Model
This diagram outlines the key steps in an experiment designed to validate the essential role of ACE2 in SARS-CoV-2 infection in vivo.
Caption: Workflow for in vivo validation of ACE2's role.
Conclusion
The development of humanized ACE2 mouse models has been instrumental in advancing our understanding of COVID-19. The K18-hACE2 transgenic model, while useful for studying severe disease and testing countermeasures in a lethal infection model, presents limitations due to its non-physiological hACE2 expression and associated neurotropism.[7][11] In contrast, hACE2-KI mice offer a more refined model that recapitulates the respiratory aspects of COVID-19 without the confounding factor of severe neurological disease, making them particularly valuable for studying long-term disease sequelae.[7][9] The choice between these models should be carefully considered based on the specific research questions being addressed. This guide provides a framework for researchers to make an informed decision when selecting an appropriate in vivo platform to validate the role of ACE2 in COVID-19 and to evaluate novel therapeutic interventions.
References
- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hACE2 transgenic mouse model for coronavirus (COVID-19) research [jax.org]
- 3. Understanding the role of ACE-2 receptor in pathogenesis of COVID-19 disease: a potential approach for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Human angiotensin-converting enzyme 2 transgenic mice infected with SARS-CoV-2 develop severe and fatal respiratory disease [insight.jci.org]
- 5. ACE2 mouse models: a toolbox for cardiovascular and pulmonary research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing human ACE2 expression in mouse models to improve COVID‐19 research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A human-ACE2 knock-in mouse model for SARS-CoV-2 infection recapitulates respiratory disorders but avoids neurological disease associated with the transgenic K18-hACE2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Generation and characterization of a humanized ACE2 mouse model to study long-term impacts of SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and characterization of a fully humanized ACE2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of COVID-19 recapitulate inflammatory pathways rather than gene expression | PLOS Pathogens [journals.plos.org]
- 12. Comparison of transgenic and adenovirus hACE2 mouse models for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
ACE Inhibitors vs. Angiotensin Receptor Blockers: A Comparative Analysis of Their Effects on ACE2 Expression
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid balance, and inflammation. Two of the most widely prescribed classes of drugs that target this system are Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). While both are effective antihypertensive agents, their distinct mechanisms of action lead to differential effects on the components of the RAS, including the enzyme Angiotensin-Converting Enzyme 2 (ACE2). ACE2 has garnered significant attention as it serves as the primary receptor for the entry of SARS-CoV-2 into host cells. This guide provides an objective comparison of the effects of ACE inhibitors and ARBs on ACE2 expression, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Blockades
ACE inhibitors, such as lisinopril (B193118) and ramipril, block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to a decrease in angiotensin II levels. In contrast, ARBs, like losartan (B1675146) and valsartan, selectively block the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its effects, which results in an increase in circulating angiotensin II levels.[1][2][3][4] This fundamental difference in their mechanism is hypothesized to be a key determinant of their varying effects on ACE2 expression.
The ACE2 Counter-Regulatory Axis
ACE2 is a key component of the counter-regulatory arm of the RAS. It degrades angiotensin II to angiotensin-(1-7), which has vasodilatory, anti-inflammatory, and anti-fibrotic effects, primarily through the Mas receptor.[5][6] The expression and activity of ACE2 are, in turn, thought to be regulated by angiotensin II levels. Specifically, angiotensin II, acting through the AT1 receptor, is believed to downregulate ACE2 expression.[7]
Comparative Effects on ACE2 Expression: A Review of Preclinical Data
The effects of ACE inhibitors and ARBs on ACE2 expression have been investigated in numerous preclinical studies, primarily in rodent models. The results, however, have been inconsistent, varying with the drug, dose, duration of treatment, animal model, and tissue type.[2][8][9]
A systematic review of animal studies revealed that a majority reported an increase in ACE2 levels in response to both ACE inhibitor and ARB treatment.[10] However, some studies have shown no change or even a decrease in ACE2 expression.[3][11]
Table 1: Summary of Quantitative Data from Preclinical Studies on the Effects of ACE Inhibitors and ARBs on ACE2 Expression
| Drug Class | Drug | Animal Model | Tissue | Duration of Treatment | Change in ACE2 mRNA Expression | Change in ACE2 Protein/Activity | Reference |
| ACE Inhibitor | Ramipril | Diabetic Mice | Kidney | - | No significant change | ▲ Small but significant increase | [12] |
| Captopril | Mice | Kidney | 2 weeks | No significant change | ▼ 63% decrease in membrane fraction | [3][11] | |
| Captopril | Zebrafish | Gill, Heart, Kidney | 7 days | ▲ Significant increase | Not Measured | [13] | |
| ARB | Telmisartan | Mice | Kidney | 2 weeks | No significant change | ▼ 24% decrease in membrane fraction | [3][11] |
| Olmesartan | Spontaneously Hypertensive Rats | Aorta | - | ▲ Increased | ▲ Increased | [14] | |
| Olmesartan | Zebrafish | Gill, Heart, Intestine, Kidney | 7 days | ▲ Significant increase | Not Measured | [13] |
Note: This table presents a selection of findings and is not exhaustive. The direction of change is indicated by ▲ (increase) or ▼ (decrease).
The conflicting data may be partially explained by the experimental conditions. For instance, studies reporting an increase in ACE2 expression often involved models of acute injury or used higher drug doses than are typically administered to patients.[8][9]
Signaling Pathways Involved in ACE2 Regulation
The regulation of ACE2 expression is complex and not fully elucidated. The prevailing hypothesis is that the Angiotensin II/AT1 receptor axis plays a central role. Activation of the AT1 receptor by Angiotensin II is thought to trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38MAPK, which may lead to the downregulation of ACE2 expression.[15][16] By blocking this pathway, both ACE inhibitors (by reducing Ang II) and ARBs (by blocking the AT1 receptor) could theoretically lead to an upregulation of ACE2.
Experimental Protocols
Accurate assessment of ACE2 expression is critical for understanding the effects of ACE inhibitors and ARBs. Below are generalized protocols for key experimental techniques.
Western Blotting for this compound Detection
Objective: To quantify the amount of this compound in tissue lysates.
Methodology:
-
Tissue Homogenization: Tissues (e.g., lung, kidney, heart) are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ACE2 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[1][5][17][18][19]
Quantitative PCR (qPCR) for ACE2 mRNA Quantification
Objective: To measure the relative levels of ACE2 messenger RNA (mRNA) in tissues.
Methodology:
-
RNA Extraction: Total RNA is extracted from tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of RNA are assessed using spectrophotometry.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR: The qPCR reaction is performed using a qPCR machine, a SYBR Green or TaqMan-based master mix, and primers specific for the ACE2 gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified for normalization.
-
Data Analysis: The relative expression of ACE2 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated group is compared to that in the control group after normalization to the housekeeping gene.[9][20][21][22][23]
Immunohistochemistry for ACE2 Localization
Objective: To visualize the distribution and localization of this compound within tissue sections.
Methodology:
-
Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin (B1166041). Thin sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is prevented by incubating with a blocking serum.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against ACE2.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Microscopy: The stained sections are examined under a microscope to assess the location and intensity of ACE2 staining.[10][24][25][26][27]
Conclusion
The available experimental data on the effects of ACE inhibitors and ARBs on ACE2 expression are complex and, at times, contradictory. While some preclinical studies suggest that both classes of drugs can increase ACE2 expression in certain tissues, these findings are not consistently replicated, and their clinical relevance in humans remains a subject of ongoing research. Human studies have largely not supported a significant and consistent upregulation of ACE2 with the use of these medications.[2][8][9]
For researchers and drug development professionals, it is crucial to consider the specific experimental context, including the animal model, drug dosage, and tissue of interest, when interpreting these findings. The detailed experimental protocols provided in this guide offer a foundation for designing and executing rigorous studies to further elucidate the intricate relationship between RAS inhibitors and ACE2 expression. A deeper understanding of these interactions is essential for the development of safe and effective therapeutic strategies targeting the renin-angiotensin system.
References
- 1. researchgate.net [researchgate.net]
- 2. sbh.org.br [sbh.org.br]
- 3. biorxiv.org [biorxiv.org]
- 4. ACE Inhibitors vs. ARBs: Similarities, Differences, Interactions & More - GoodRx [goodrx.com]
- 5. Angiotensin converting enzyme 2 is primarily epithelial and is developmentally regulated in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective role of ACE2 and its downregulation in SARS-CoV-2 infection leading to Macrophage Activation Syndrome: Therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin converting enzyme 2 gene expression and markers of oxidative stress are correlated with disease severity in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACE2 chromogenic immunostaining protocol optimized for formalin-fixed paraffin-embedded human tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kidney and Lung ACE2 Expression after an ACE Inhibitor or an Ang II Receptor Blocker: Implications for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. The effect of renin–angiotensin–aldosterone system inhibitors on organ-specific ace2 expression in zebrafish and its implications for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiotensin II AT1 receptors regulate ACE2 and angiotensin-(1-7) expression in the aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Angiotensin II Type I Receptor (AT1R): The Gate towards COVID-19-Associated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. researchgate.net [researchgate.net]
- 19. A tissue- and gender-specific regulation of the SARS-CoV-2 receptor ACE2 by p53 in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation and characterization of a humanized ACE2 rat model for the study of SARS-CoV-2 and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mRNA expression of the severe acute respiratory syndrome-coronavirus 2 angiotensin-converting enzyme 2 receptor in the lung tissue of Wistar rats according to age - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantifying mRNA levels across tissue sections with 2D-RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The protein expression profile of ACE2 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchmap.jp [researchmap.jp]
Validating Novel ACE2 Protein Interactions: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of leading methodologies for the validation of novel protein-protein interactions (PPIs) involving the Angiotensin-Converting Enzyme 2 (ACE2). Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents quantitative comparisons of assay performance, and offers visual workflows to support robust experimental design. A deeper understanding of ACE2's interactions is critical, as it serves as the primary receptor for the entry of SARS-CoV-2 into host cells.[1][2][3] The disruption of ACE2's native interactions during viral infection may contribute to the diverse pathologies observed in COVID-19.[4][5]
Overview of Validation Strategies
The validation of a hypothesized protein-protein interaction is a multi-step process that moves from initial discovery to rigorous biophysical characterization. A typical validation workflow begins with an initial screen, often using high-throughput methods, followed by more specific and quantitative assays to confirm the interaction and determine its properties.
Comparison of Key Validation Assays
The choice of validation method depends on the specific research question, such as whether the goal is to confirm an interaction in a cellular context, determine binding affinity, or understand the kinetics of the interaction.
| Assay | Principle | Type of Data | Throughput | Key Advantage | Common Limitation |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it out of a lysate along with any bound interaction partners ("prey"). | Qualitative (Yes/No Interaction) | Low to Medium | Validates interactions within a near-native cellular environment. | Prone to false positives from non-specific binding; transient interactions may be missed. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand, allowing real-time monitoring of binding.[6][7] | Quantitative (KD, ka, kd) | Medium to High | Provides detailed kinetic and affinity data without the need for labels.[6][7] | Requires purified proteins; protein immobilization can affect activity. |
| Bioluminescence Resonance Energy Transfer (BRET) | A proximity-based assay measuring non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor fused to proteins of interest.[8][9] | Quantitative (BRET Ratio) | High | Monitors interactions in real-time within living cells, avoiding issues like phototoxicity.[8][10][11] | Requires genetic fusion of tags, which can sometimes interfere with protein function. The efficiency depends on the distance (<10 nm) and orientation of the donor/acceptor pair.[8][11][12] |
Experimental Protocols & Methodologies
Co-Immunoprecipitation (Co-IP)
Co-IP is a foundational technique used to demonstrate that two proteins interact within the complex environment of a cell lysate.
Detailed Protocol:
-
Cell Culture and Lysis: Culture HEK293T cells co-transfected with plasmids encoding tagged ACE2 (e.g., Myc-tagged) and the potential interacting partner. After 48 hours, lyse the cells using a non-denaturing lysis buffer (e.g., containing 1.5% Triton X-100 and protease inhibitors).[13]
-
Immunoprecipitation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.[13] Incubate the clear lysate with an anti-Myc tag antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody specific to the putative interacting partner.[13]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for quantifying the kinetics and affinity of biomolecular interactions in real time.[6][7] It is highly effective for characterizing the binding between ACE2 and its partners, such as the SARS-CoV-2 spike protein.[14][15]
Detailed Protocol:
-
Chip Preparation and Immobilization: Activate a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Immobilize purified recombinant ACE2 onto the chip surface to a target density. A reference channel should be prepared in parallel to subtract non-specific binding.
-
Binding Analysis: Prepare a dilution series of the purified partner protein (analyte) in a suitable running buffer. Inject the analyte concentrations sequentially over the ligand (ACE2) and reference surfaces, from lowest to highest concentration (single-cycle kinetics).[15]
-
Data Collection: Monitor the binding response in real time, measuring the association phase during analyte injection and the dissociation phase during buffer flow.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16]
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a cell-based assay that measures protein proximity.[8] It relies on the transfer of energy from a bioluminescent donor (like Renilla luciferase, Rluc) to a fluorescent acceptor (like Yellow Fluorescent Protein, YFP) when they are brought within ~10 nm of each other by an interacting protein pair.[8][10]
Detailed Protocol:
-
Construct Generation: Create fusion constructs where ACE2 is fused to one BRET partner (e.g., Rluc) and the protein of interest is fused to the other (e.g., YFP).
-
Cell Transfection: Co-express the donor and acceptor fusion proteins in a suitable cell line, such as HEK293.[8] Include controls expressing the donor with a non-fused acceptor to determine background levels.
-
Assay Performance: Plate the transfected cells in a white, clear-bottom 96-well plate.[8] Measure the acceptor emission (e.g., 530 nm) to quantify its expression level.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine) to the wells.[8] Immediately measure the luminescence emissions at wavelengths corresponding to the donor (e.g., 485 nm) and the acceptor (e.g., 530 nm) using a plate reader equipped with appropriate filters.[10]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Calculate the net BRET by subtracting the BRET ratio from the control (donor only) cells. A significantly higher net BRET ratio in cells co-expressing the fusion proteins compared to controls indicates a specific interaction.[8]
References
- 1. Spike protein recognizer receptor ACE2 targeted identification of potential natural antiviral drug candidates against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. SARS-CoV-2 S protein:ACE2 interaction reveals novel allosteric targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ACE2 protein interactions relevant to COVID-19 predicted by evolutionary rate correlations | Sciety [sciety.org]
- 5. news-medical.net [news-medical.net]
- 6. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 S-Protein–Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 11. nuvucameras.com [nuvucameras.com]
- 12. vonarnimlab.utk.edu [vonarnimlab.utk.edu]
- 13. Frontiers | Disrupting ACE2 Dimerization Mitigates the Infection by SARS-CoV-2 Pseudovirus [frontiersin.org]
- 14. Measuring Coronavirus Spike: ACE2 Binding Affinity And Kinetics Using The Biacore 8K [peakproteins.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. news-medical.net [news-medical.net]
Comparative Analysis of ACE2 Expression Across Diverse Patient Cohorts: A Guide for Researchers
An in-depth examination of Angiotensin-Converting Enzyme 2 (ACE2) expression reveals significant variability across different patient populations. This guide synthesizes key findings on ACE2 expression, providing researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.
Angiotensin-Converting Enzyme 2 (ACE2) is a critical protein that serves as the primary receptor for the entry of SARS-CoV-2 into human cells.[1][2] Understanding the differential expression of ACE2 in various patient cohorts is paramount for elucidating disease susceptibility and severity, particularly in the context of COVID-19. This guide provides a comparative analysis of ACE2 expression influenced by comorbidities, age, gender, and smoking status, supported by quantitative data and detailed experimental protocols.
ACE2 Expression in Patients with Comorbidities
Patients with pre-existing health conditions often exhibit altered ACE2 expression, which may contribute to an increased risk of severe COVID-19.[3][4] A comprehensive transcriptome analysis of over 700 lung samples demonstrated that ACE2 was highly expressed in patients with comorbidities compared to control individuals.[3][4]
For instance, significantly higher levels of ACE2 expression have been observed in the myocardial tissues of heart failure patients and the lung tissues of those with Chronic Obstructive Pulmonary Disease (COPD).[5][6] In patients with COPD, a lung RNA-seq dataset revealed a significant upregulation in ACE2 expression compared to subjects with normal spirometry.[3] Furthermore, analysis of lung adenocarcinoma RNA-seq data showed ACE2 expression in 59% of cancer samples compared to only 25% in adjacent normal lung tissue, with higher expression levels in the cancerous tissue.[5]
| Patient Cohort | Tissue/Sample Type | Key Findings on ACE2 Expression | Supporting Evidence |
| Heart Failure | Myocardial Tissue | Significantly higher expression levels.[5][6] | Transcriptome Analysis |
| COPD | Lung Tissue | Significantly higher expression levels compared to controls.[3][5][7] | RNA-seq, Gene Expression Analysis |
| Pulmonary Arterial Hypertension (PAH) | Lung Tissue | Significantly upregulated expression.[3] | Transcriptome Studies |
| Lung Adenocarcinoma | Lung Tissue | Higher expression in cancer samples (59%) vs. adjacent normal tissue (25%).[5] | RNA-seq |
| Hypertension & Diabetes | General | Often associated with increased ACE2 expression, contributing to COVID-19 severity.[3][4] | Epidemiological & Transcriptome Studies |
Impact of Smoking on ACE2 Expression
Cigarette smoking is a significant factor influencing ACE2 expression in the respiratory tract. Multiple studies have shown that current smokers have higher ACE2 expression in their airways compared to non-smokers.[7][8] One study found that smokers had 30%-55% more ACE2 expression in their lung epithelial tissue than non-smokers.[9] This upregulation of ACE2 in the lungs of smokers may partially explain their increased susceptibility to severe SARS-CoV-2 infections.[10] Interestingly, this effect appears to be reversible, with a significant decrease in ACE2 expression observed in individuals who had quit smoking for at least 12 months.[9]
| Smoking Status | Tissue/Sample Type | Key Findings on ACE2 Expression | Supporting Evidence |
| Current Smokers | Lung Tissue / Airway Epithelial Cells | Significantly higher gene and protein expression compared to never-smokers.[7][8][9] | Gene Expression Datasets, Immunohistochemistry |
| Former Smokers (<10 years) | Lung Tissue / Airway Epithelial Cells | Lower ACE2 expression compared to current smokers.[8] | Gene Expression Datasets |
| Former Smokers (>12 months) | Lung Tissue | Significant decrease in ACE2 expression.[9] | Gene Expression Analysis |
Influence of Age and Gender on ACE2 Expression
The expression of ACE2 appears to be modulated by both age and gender, although findings can vary between studies and model organisms. An age-dependent increase in ACE2 has been suggested in the respiratory epithelium, potentially contributing to the increased severity of COVID-19 in the elderly.[5][6] One study on oral epithelial cells found that ACE2 expression was higher in the elderly group compared to the younger group.[11]
Regarding gender, some studies suggest differences in ACE2 expression may contribute to the observed male predominance in severe COVID-19 cases.[6] For example, a study on oral epithelial cells found that while there was no significant difference in ACE2 mRNA expression between males and females, the expression of TMPRSS2, a protease that facilitates viral entry, was higher in males.[11] In contrast, a study on rat lungs found no significant gender-related difference in ACE2 content in young-adult and middle-aged groups, but a significantly higher content in old female rats compared to old male rats.[12][13] Another study analyzing soluble ACE2 (sACE2) in serum found that sACE2 levels were low in children and increased more in boys than girls during growth, leading to higher levels in men from the age of 15.[14]
| Factor | Patient Group | Tissue/Sample Type | Key Findings on ACE2 Expression | Supporting Evidence |
| Age | Elderly vs. Younger | Respiratory Epithelium, Oral Epithelial Cells | Increased expression in the elderly.[5][6][11] | Transcriptome Analysis, Western Blot |
| Age | Young-adult vs. Old (Rats) | Lung Tissue | Dramatically reduced expression with aging.[12][13] | Immunohistochemistry, Western Blot |
| Gender | Male vs. Female | Oral Epithelial Cells | Higher TMPRSS2 (co-receptor) expression in males.[11] | RT-qPCR, Western Blot |
| Gender | Male vs. Female (Rats, old) | Lung Tissue | Significantly higher content in old females.[12][13] | Western Blot |
| Gender | Male vs. Female (from age 15) | Serum (soluble ACE2) | Higher sACE2 levels in males.[14] | Proteomic Analysis (Olink) |
Experimental Methodologies
A variety of sophisticated techniques are employed to quantify and analyze ACE2 expression. The choice of method depends on whether the investigation is at the transcript (mRNA) or protein level and the desired resolution (tissue-level or single-cell).
Transcriptome Analysis (RNA-seq)
-
Objective: To quantify the abundance of ACE2 mRNA in a given sample, providing insights into gene expression levels.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from tissue samples (e.g., lung biopsies, epithelial brushings).
-
Library Preparation: The extracted RNA is converted to complementary DNA (cDNA), which is then fragmented and ligated with adapters to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to the ACE2 gene is counted to determine its expression level. Normalization methods are applied to compare expression across different samples.[3]
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Objective: To measure the expression of the ACE2 gene with high sensitivity and specificity.
-
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA.[15]
-
qPCR Reaction: The cDNA is mixed with primers specific for the ACE2 gene, a fluorescent dye (e.g., SYBR Green) or a probe, and DNA polymerase.
-
Amplification and Detection: The mixture undergoes cycles of heating and cooling in a real-time PCR machine to amplify the ACE2 cDNA. The fluorescence emitted is measured at each cycle, allowing for the quantification of the initial amount of ACE2 mRNA.[16]
-
Data Analysis: The expression of ACE2 is typically normalized to a housekeeping gene to control for variations in RNA input.[16]
-
Immunohistochemistry (IHC)
-
Objective: To visualize the location and distribution of ACE2 protein within tissue samples.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are prepared.
-
Antigen Retrieval: The tissue sections are treated to unmask the this compound epitopes.
-
Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the this compound.
-
Secondary Antibody and Detection: A secondary antibody, conjugated to an enzyme or fluorophore, is added to bind to the primary antibody. A substrate is then added that reacts with the enzyme to produce a colored product, or the fluorophore is visualized with a fluorescence microscope.
-
Imaging and Analysis: The stained tissue is examined under a microscope to determine the cellular and subcellular localization of this compound.[7]
-
Single-Cell RNA Sequencing (scRNA-seq)
-
Objective: To investigate ACE2 gene expression at the individual cell level, identifying specific cell types that express the receptor.
-
Methodology:
-
Single-Cell Suspension: Tissues are dissociated into a suspension of single cells.
-
Cell Encapsulation and Lysis: Individual cells are captured in droplets along with beads containing unique barcodes and reagents for cell lysis and reverse transcription.
-
Reverse Transcription and Library Preparation: mRNA from each cell is reverse-transcribed into barcoded cDNA, which is then amplified to create a sequencing library.
-
Sequencing and Data Analysis: The library is sequenced, and the barcodes are used to assign each read to its cell of origin. This allows for the quantification of ACE2 expression in thousands of individual cells, enabling the identification of ACE2-expressing cell populations.[17][18]
-
Visualizing Pathways and Workflows
To further elucidate the complex interactions and processes related to ACE2, the following diagrams, generated using the DOT language, provide a visual representation of the ACE2 signaling pathway and a typical experimental workflow for its quantification.
Caption: ACE2's dual role in RAAS and as a viral receptor.
Caption: Workflow for quantifying ACE2 mRNA via RT-qPCR.
Caption: Factors influencing ACE2 expression and outcome.
References
- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of <i>Angiotensin-Converting Enzyme 2</i> (<i>ACE2</i>) Expression Levels in Patients with Comorbidities on COVID-19 Severity: A Comprehensive Review - ProQuest [proquest.com]
- 3. ACE2 Expression Is Increased in the Lungs of Patients With Comorbidities Associated With Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE2 Expression Is Increased in the Lungs of Patients With Comorbidities Associated With Severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Angiotensin-Converting Enzyme 2 (ACE2) Expression Levels in Patients with Comorbidities on COVID-19 Severity: A Comprehensive Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Effects of cigarette smoking on SARS‐CoV‐2 receptor ACE2 expression in the respiratory epithelium† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurosciencenews.com [neurosciencenews.com]
- 10. Cigarette smoke triggers increased ACE-2 expression in the lung | Division of Immunology [health.uct.ac.za]
- 11. Age and gender differences in ACE2 and TMPRSS2 expressions in oral epithelial cells | springermedizin.de [springermedizin.de]
- 12. Age- and gender-related difference of ACE2 expression in rat lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Age and sex differences in soluble ACE2 may give insights for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of ACE2, Soluble ACE2, Angiotensin I, Angiotensin II and Angiotensin-(1-7) Is Modulated in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Single-Cell RNA Expression Profiling of ACE2, the Receptor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
validating the functional consequences of ACE2 genetic variants
A comprehensive guide to validating the functional consequences of genetic variants of Angiotensin-Converting Enzyme 2 (ACE2) is essential for researchers, scientists, and drug development professionals. ACE2, a critical enzyme in the renin-angiotensin system (RAS), plays a vital role in cardiovascular health and has gained significant attention as the primary receptor for SARS-CoV-2, the virus responsible for COVID-19.[1][2][3] Genetic variations in ACE2 can impact its function, stability, and interaction with other molecules, thereby influencing disease susceptibility and therapeutic responses.[4][5] This guide provides an objective comparison of various methods to assess the functional impact of ACE2 variants, supported by experimental data and detailed protocols.
Methods for Validating ACE2 Variant Function
The functional consequences of ACE2 genetic variants can be investigated through a combination of computational (in silico), biochemical (in vitro), and cell-based approaches. Each method offers unique advantages and limitations, and a multi-faceted approach is often necessary for a comprehensive understanding.
In Silico Analysis
In silico methods use computational tools to predict the effects of genetic variants on protein structure, stability, and function.[6] These approaches are rapid and cost-effective for prioritizing variants for further experimental validation.
Common In Silico Tools and Predicted Consequences:
| Tool/Database | Predicted Consequence of Variant | Reference |
| SIFT, PolyPhen-2 | Predicts whether an amino acid substitution affects protein function. | [7] |
| RNAsnp, SpliceAid2 | Predicts effects on mRNA secondary structure and splicing factor binding. | [8][9] |
| I-Mutant Suite, MUpro | Predicts changes in protein stability upon single-point mutations. | [7] |
| ConSurf | Identifies functionally important regions and predicts the functional consequences of mutations. | [7] |
| Molecular Dynamics (MD) Simulation | Simulates protein dynamics to predict changes in conformation and binding affinities. | [10][11] |
Logical Relationship of In Silico Predictions:
Caption: In silico prediction workflow for ACE2 variants.
In Vitro Assays
In vitro assays provide direct experimental evidence of the functional consequences of ACE2 variants by using purified proteins. These assays are crucial for quantifying changes in enzymatic activity and binding affinities.
ACE2 Enzymatic Activity Assays
These assays measure the catalytic function of ACE2, which is its ability to cleave substrates like Angiotensin II.[12]
Comparison of ACE2 Enzymatic Activity for Wild-Type and Variants:
| ACE2 Variant | Substrate | Relative Activity (%) | Reference |
| Wild-Type | Angiotensin II | 100 | [12] |
| Catalytically-deficient mutant | Angiotensin II | <10 | [12] |
Experimental Protocol: Fluorometric ACE2 Activity Assay
This protocol is adapted from commercially available kits and published studies.[13][14][15]
-
Reagent Preparation:
-
Prepare ACE2 Assay Buffer.
-
Dilute the fluorogenic substrate (e.g., MCA-based peptide) in the assay buffer.
-
Reconstitute purified wild-type and variant ACE2 proteins in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of diluted ACE2 protein (wild-type or variant) to the wells of a 96-well black microplate.
-
Include a no-enzyme control (assay buffer only).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 320/420 nm).
-
Subtract the background fluorescence from the no-enzyme control.
-
Calculate the enzymatic activity as the rate of fluorescence increase over time.
-
Compare the activity of the variant to the wild-type ACE2.
-
Spike-ACE2 Binding Assays
These assays quantify the binding affinity between the SARS-CoV-2 Spike protein (or its Receptor Binding Domain, RBD) and ACE2 variants.[16][17][18]
Comparison of Binding Affinities of SARS-CoV-2 Variants to ACE2:
| SARS-CoV-2 Variant (RBD) | Dissociation Constant (KD) (nM) | Fold Change vs. Prototype | Reference |
| Prototype | 24.63 | 1.0 | [19] |
| Alpha | 13.84 | 1.78 | [19] |
| Beta | 5.40 | 4.56 | [19] |
| Gamma | 8.35 | 2.95 | [19] |
Experimental Protocol: ELISA-based Spike-ACE2 Binding Assay
This protocol is based on published methods for assessing Spike-ACE2 interactions.[17][20]
-
Plate Coating:
-
Coat a 96-well high-binding plate with 100 µL/well of recombinant human ACE2 (2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Block the plate with 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Binding Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted recombinant SARS-CoV-2 Spike RBD protein to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of a primary antibody against the Spike protein (e.g., anti-His tag or a specific anti-RBD antibody) and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL of Stop Solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Higher absorbance indicates stronger binding.
-
Experimental Workflow for In Vitro Assays:
Caption: Workflow for in vitro validation of ACE2 variants.
Cell-Based Assays
Cell-based assays assess the function of ACE2 variants in a more physiologically relevant context. These assays can measure protein expression, localization, and the ability to mediate viral entry.
Experimental Protocol: Pseudovirus Entry Assay
This assay uses replication-incompetent viruses (e.g., lentivirus or VSV) pseudotyped with the SARS-CoV-2 Spike protein to quantify viral entry into cells expressing different ACE2 variants.[21][22]
-
Cell Line Preparation:
-
Transfect or transduce a suitable cell line (e.g., HEK293T or A549) to express either wild-type or variant ACE2.
-
Confirm ACE2 expression and cell surface localization via Western blot or flow cytometry.
-
-
Pseudovirus Infection:
-
Seed the engineered cells in a 96-well plate.
-
Infect the cells with a defined amount of Spike-pseudotyped virus carrying a reporter gene (e.g., luciferase or GFP).
-
Incubate for 48-72 hours.
-
-
Quantification of Viral Entry:
-
For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporter viruses, quantify the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Normalize the reporter signal to a control (e.g., cells without ACE2 or infected with a bald pseudovirus).
-
Compare the viral entry efficiency mediated by the ACE2 variant to that of the wild-type.
-
ACE2 Signaling Pathway
ACE2 plays a crucial role in the Renin-Angiotensin System (RAS) and is also the entry receptor for SARS-CoV-2. Understanding these pathways is critical for interpreting the functional consequences of ACE2 variants.
Caption: Simplified ACE2 signaling pathways.
Conclusion
Validating the functional consequences of ACE2 genetic variants requires a combination of computational, biochemical, and cell-based approaches. In silico tools are valuable for initial screening and hypothesis generation. In vitro assays provide quantitative data on enzymatic activity and binding affinities, while cell-based assays offer insights into the variant's function in a biological context. By employing the methods and protocols outlined in this guide, researchers can systematically characterize the impact of ACE2 variants, contributing to a better understanding of their roles in health and disease, and aiding in the development of targeted therapeutics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. [PDF] The ACE2 gene: its potential as a functional candidate for cardiovascular disease. | Semantic Scholar [semanticscholar.org]
- 3. What is the ACE2 receptor? [asbmb.org]
- 4. Frontiers | An update on angiotensin-converting enzyme 2 structure/functions, polymorphism, and duplicitous nature in the pathophysiology of coronavirus disease 2019: Implications for vascular and coagulation disease associated with severe acute respiratory syndrome coronavirus infection [frontiersin.org]
- 5. Frontiers | The Impact of ACE2 Polymorphisms on COVID-19 Disease: Susceptibility, Severity, and Therapy [frontiersin.org]
- 6. Comprehensive in silico identification of impacts of ACE2 SNPs on COVID-19 susceptibility in different populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the ACE2 polymorphisms in COVID‐19 susceptibility: An in silico analysis - ProQuest [proquest.com]
- 9. Investigating the ACE2 polymorphisms in COVID‐19 susceptibility: An in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of ACE2 binding to coronavirus spike proteins: SARS-CoV-2 vs. SARS-CoV and RaTG13 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A cell-based assay for rapid assessment of ACE2 catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. file.elabscience.com [file.elabscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. A Safe and Accessible Cell-Based Spike–ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hoelzel-biotech.com [hoelzel-biotech.com]
- 19. Receptor binding and complex structures of human ACE2 to spike RBD from omicron and delta SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.3. Spike-ACE2 binding kit assay [bio-protocol.org]
- 21. pnas.org [pnas.org]
- 22. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Soluble ACE2 Levels in Human Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Soluble angiotensin-converting enzyme 2 (sACE2) has emerged as a critical biomarker in various physiological and pathological processes, most notably in cardiovascular diseases and, more recently, in the context of SARS-CoV-2 infection. As the shed, circulating form of the membrane-bound ACE2 receptor, sACE2 levels can vary significantly across different biological fluids, reflecting both systemic and localized physiological states. This guide provides a comparative overview of sACE2 levels in plasma, serum, urine, saliva, and cerebrospinal fluid (CSF), supported by experimental data and detailed methodologies to assist researchers in their study design and interpretation of results.
Data Presentation: Quantitative Comparison of sACE2
The concentration and enzymatic activity of sACE2 can differ substantially among various biological fluids. The following table summarizes representative quantitative data from studies on healthy individuals. It is important to note that values can vary depending on the assay used, cohort characteristics, and pre-analytical variables.
| Biological Fluid | Method | Mean/Median Concentration (Range) | Mean/Median Activity (Range) | Key Observations |
| Plasma/Serum | ELISA | 1.4 - 5.0 ng/mL[1][2] | 0.10 - 5.99 pmol/mL/min[3] | Highest concentration among tested fluids. Levels can be influenced by sex, age, and cardiovascular health.[2][3][4] |
| Urine | ELISA | Data not consistently reported in ng/mL | Detectable activity, generally lower than plasma.[5] | Presence of both full-length and truncated sACE2.[6] The kidney is a major source of urinary ACE2.[5] |
| Saliva | Western Blot | Lower immunoreactivity than plasma and urine.[7] | Not widely quantified | sACE2 is detectable and may play a role in oral health and viral transmission.[8] |
| Cerebrospinal Fluid (CSF) | Western Blot | Weaker immunoreactivity than plasma, urine, and saliva.[7] | Not widely quantified | Presence of full-length sACE2 has been demonstrated.[6] |
| Bronchoalveolar Lavage Fluid (BALF) | ELISA | Significantly increased in ARDS compared to healthy controls.[1][2] | Not widely quantified | ACE2 activity is substantially increased in infectious ARDS.[1][2] |
Experimental Protocols
Accurate measurement of sACE2 is paramount for reliable research outcomes. The two predominant methods are Enzyme-Linked Immunosorbent Assay (ELISA) for determining protein concentration and fluorometric assays for measuring enzymatic activity.
Soluble ACE2 Concentration Measurement by ELISA
This protocol provides a general overview of a sandwich ELISA procedure for quantifying sACE2 protein levels.
a. Principle: A capture antibody specific for human ACE2 is pre-coated onto a 96-well microplate. Standards and samples are added, and any sACE2 present binds to the antibody. A biotinylated detection antibody, also specific for human ACE2, is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added to produce a colorimetric signal proportional to the amount of bound sACE2, which is measured using a microplate reader.
b. Materials:
-
Human ACE2 ELISA Kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Distilled or deionized water
c. Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Samples may require dilution in the provided sample buffer.
-
Binding: Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate as recommended (typically 2-2.5 hours at room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate (typically for 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate (typically for 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well. Incubate in the dark at room temperature for the time specified in the kit instructions (usually 15-30 minutes), allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the sACE2 concentration in the samples.
Soluble ACE2 Enzymatic Activity Assay
This protocol outlines a fluorometric assay to determine the catalytic activity of sACE2.
a. Principle: This assay utilizes a synthetic, intramolecularly quenched fluorogenic substrate for ACE2. In its intact form, the substrate's fluorescence is quenched. When cleaved by active sACE2, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the ACE2 activity in the sample.
b. Materials:
-
Fluorometric ACE2 Activity Assay Kit (containing ACE2 substrate, assay buffer, and a specific ACE2 inhibitor)
-
Fluorometric microplate reader with excitation/emission wavelengths of approximately 320/420 nm
-
Black, opaque 96-well microplates
-
Recombinant human this compound (for standard curve)
-
Pipettes and pipette tips
c. Procedure:
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the recombinant human this compound in the assay buffer.
-
Sample Preparation: Collect biological fluid samples and process them as required (e.g., centrifugation to remove debris). Samples may need to be diluted in assay buffer.
-
Reaction Setup: To differentiate ACE2-specific activity from other proteolytic activity, set up parallel reactions for each sample: one with the sample alone and another with the sample plus a specific ACE2 inhibitor.
-
Assay Initiation: Add the ACE2 substrate to all wells containing standards and samples.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculation:
-
Subtract the fluorescence reading of the inhibitor-containing sample from the corresponding sample without the inhibitor to determine the ACE2-specific activity.
-
Generate a standard curve by plotting the fluorescence of the recombinant ACE2 standards against their known activity.
-
Use the standard curve to quantify the enzymatic activity of sACE2 in the samples, typically expressed in relative fluorescence units (RFU) per unit of time or as pmol/mL/min.
-
Mandatory Visualizations
The following diagrams illustrate the relative abundance of sACE2 in different biological fluids and a typical experimental workflow for its measurement.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Soluble angiotensin‐converting enzyme 2 is transiently elevated in COVID‐19 and correlates with specific inflammatory and endothelial markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Angiotensin Converting Enzyme 2 (ACE2) Activity in Healthy Controls and Patients with Cardiovascular Risk Factors and/or Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentrations of Soluble Angiotensin Converting Enzyme 2 (sACE2) in Children and Adults with and without COVID-19 | MDPI [mdpi.com]
- 5. Soluble ACE2 Is Filtered into the Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma ACE2 species are differentially altered in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of soluble angiotensin-converting enzyme 2 in saliva samples and its association with nicotine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial ACE2 ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin-Converting Enzyme 2 (ACE2) is crucial for a wide range of studies, from cardiovascular research to investigations into viral entry mechanisms, notably with SARS-CoV-2. The selection of a reliable and sensitive ACE2 ELISA kit is a critical first step in generating robust and reproducible data. This guide provides a head-to-head comparison of several commercially available human ACE2 ELISA kits, summarizing their performance characteristics based on manufacturer-provided data and outlining their experimental protocols.
This comparison focuses on sandwich ELISA kits designed for the quantitative measurement of human ACE2 in various biological samples. The data presented here is compiled from the product literature of four prominent suppliers: Thermo Fisher Scientific, Abcam, RayBiotech, and Elabscience.
Performance Characteristics
The following table summarizes the key performance metrics for each of the selected ACE2 ELISA kits. Researchers should consider these parameters in the context of their specific experimental needs, such as the expected concentration of ACE2 in their samples and the required level of sensitivity.
| Feature | Thermo Fisher Scientific (EH489RB)[1] | Abcam (ab235649)[2][3] | RayBiotech (ELH-ACE2)[4] | Elabscience (E-EL-H0281)[5][6] |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity | 0.025 ng/mL | 1.052 ng/mL | 0.025 ng/mL | 0.234 ng/mL |
| Assay Range | 0.027 - 20 ng/mL | 3.98 - 255 ng/mL | 0.025 - 20 ng/mL | 0.391 - 25 ng/mL |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates, Cell Lysates | Serum, Plasma (Citrate, EDTA, Heparin), Cell Culture Media, Urine, Tissue Extracts | Serum, Plasma, Cell Culture Supernatants, Tissue Lysates, Cell Lysates | Serum, Plasma, and other biological fluids |
| Sample Volume | 12.5 µL | 50 µL | 100 µL | 100 µL |
| Assay Time | 4 hours 45 minutes | 1 hour 30 minutes (single-wash) | ~4 hours | 3 hours 30 minutes |
| Intra-Assay CV | <10% | Not specified | Not specified | <10% |
| Inter-Assay CV | <12% | Not specified | Not specified | <10% |
Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation of any ELISA kit. Below are summaries of the procedural steps for each of the compared kits, as described in their respective product manuals.
Thermo Fisher Scientific (EH489RB)
This kit utilizes a traditional sandwich ELISA protocol.[1]
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and sample dilutions.
-
Binding: Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash: Aspirate and wash each well four times with Wash Buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well. Incubate for 45 minutes at room temperature.
-
Wash: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm immediately.
Abcam (ab235649) - SimpleStep ELISA®
This kit features a simplified, single-wash protocol.[2]
-
Preparation: Prepare all reagents, samples, and standards.
-
Incubation: Add 50 µL of standard or sample and 50 µL of Antibody Cocktail to each well. Incubate for 1 hour at room temperature on a plate shaker.
-
Wash: Aspirate and wash each well three times with 1X Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Development Solution to each well and incubate for 10 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution.
-
Read Plate: Measure the absorbance at 450 nm.
RayBiotech (ELH-ACE2)
This kit follows a standard sandwich ELISA procedure.[7][8]
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and sample dilutions.
-
Binding: Add 100 µL of standard or sample to each well. Incubate for 2.5 hours at room temperature.
-
Wash: Discard the solution and wash each well four times with 1X Wash Solution.
-
Detection Antibody: Add 100 µL of prepared biotinylated antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin solution. Incubate for 45 minutes at room temperature.
-
Wash: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Read at 450 nm immediately.
Elabscience (E-EL-H0281)
This kit employs a conventional sandwich ELISA protocol.[5]
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and sample dilutions.
-
Binding: Add 100 µL of Standard, Blank, or Sample to each well. Incubate for 90 minutes at 37°C.
-
Detection Antibody: Remove the liquid and add 100 µL of Biotinylated Detection Ab working solution to each well. Incubate for 1 hour at 37°C.
-
Wash: Aspirate and wash each well three times.
-
HRP Conjugate: Add 100 µL of HRP-conjugate working solution to each well. Incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step.
-
Substrate Development: Add 90 µL of Substrate Reagent to each well. Incubate for about 15 minutes at 37°C.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Determine the optical density at 450 nm within 10 minutes.
Visualizing the Workflow and Signaling Pathway
To further aid in the understanding of the experimental process and the biological context of ACE2, the following diagrams are provided.
Caption: A generalized workflow for a sandwich ELISA protocol.
Caption: The role of ACE2 in the Renin-Angiotensin System.
Concluding Remarks
The choice of an ACE2 ELISA kit should be guided by a careful consideration of the specific requirements of your research. For instance, for samples with low expected ACE2 concentrations, kits with higher sensitivity, such as those from Thermo Fisher Scientific and RayBiotech, may be more suitable. In contrast, for high-throughput screening where assay time is a limiting factor, the rapid protocol of the Abcam SimpleStep ELISA® kit offers a significant advantage.
It is important to note that the performance data presented in this guide is based on information provided by the manufacturers and has not been independently verified in a single head-to-head study. Therefore, it is highly recommended that researchers perform their own validation experiments with their specific sample types to ensure the chosen kit meets their performance expectations. Factors such as intra- and inter-assay precision, linearity of dilution, and spike and recovery should be assessed to confirm the reliability of the results.[9]
Ultimately, the optimal ACE2 ELISA kit will be the one that provides the necessary sensitivity, accuracy, and reproducibility for your unique experimental context, enabling you to generate high-quality data for your research endeavors.
References
- 1. Human ACE2 ELISA Kit (EH489RB) - Invitrogen [thermofisher.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Human ACE2 ELISA Kit (ab235649) | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. Human ACE2(Angiotensin Ⅰ Converting Enzyme 2) ELISA Kit - Elabscience® [elabscience.com]
- 7. raybiotech.com [raybiotech.com]
- 8. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Validating ACE2 Knockdown and Knockout Efficiency
For researchers and drug development professionals investigating the role of Angiotensin-Converting Enzyme 2 (ACE2), robust validation of its knockdown or knockout is a critical first step. This guide provides a comparative overview of common validation methods at the mRNA, protein, and functional levels, complete with experimental protocols and data presentation formats to ensure reliable and reproducible results.
I. Validation at the mRNA Level
The initial confirmation of successful gene silencing or editing begins at the transcript level. The primary goal is to quantify the reduction of ACE2 mRNA.
A. Quantitative Real-Time PCR (qPCR)
Principle: qPCR is a highly sensitive technique used to amplify and simultaneously quantify a targeted DNA molecule. In the context of ACE2 validation, reverse transcription is first used to convert ACE2 mRNA into complementary DNA (cDNA), which is then used as a template for qPCR. The amount of amplified product is measured in real-time using fluorescent dyes.
Advantages:
-
High sensitivity and specificity.
-
Quantitative results allowing for the determination of knockdown/knockout efficiency.
-
Relatively fast and high-throughput.
Disadvantages:
-
Does not provide information about protein expression or function.
-
Susceptible to contamination and requires careful primer design.
Table 1: Comparison of mRNA Quantification Methods
| Method | Principle | Typical Quantitative Output | Pros | Cons |
| Quantitative RT-PCR (qPCR) | Reverse transcription of mRNA to cDNA followed by real-time amplification. | Fold change in expression. | High sensitivity, specificity, and throughput. | Indirect measure of protein; requires careful primer design. |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome. | Transcript abundance (e.g., TPM, FPKM). | Comprehensive, unbiased view of the transcriptome. | Higher cost, complex data analysis. |
| Northern Blotting | Separation of RNA by size, transfer to a membrane, and detection with a labeled probe. | Band intensity. | Provides information on RNA size and integrity. | Low throughput, requires large amounts of RNA, less quantitative. |
Experimental Protocol: Quantitative RT-PCR (qPCR) for ACE2 mRNA
-
RNA Extraction: Isolate total RNA from control and ACE2 knockdown/knockout cells or tissues using a commercial kit. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ACE2 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative expression of ACE2 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the knockdown/knockout samples to the control samples.
II. Validation at the Protein Level
Confirming the reduction or absence of the ACE2 protein is crucial, as mRNA levels do not always directly correlate with protein levels.
A. Western Blotting
Principle: Western blotting separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the target protein (ACE2) using a specific primary antibody followed by a labeled secondary antibody.
Advantages:
-
Provides information on protein size and abundance.
-
Relatively straightforward and widely available technique.
Disadvantages:
-
Semi-quantitative.
-
Can be influenced by antibody quality and specificity.
Table 2: Comparison of Protein Quantification Methods
| Method | Principle | Typical Quantitative Output | Pros | Cons |
| Western Blotting | Size-based separation of proteins followed by antibody-based detection. | Relative band intensity. | Provides protein size information; widely accessible. | Semi-quantitative; antibody dependent. |
| Flow Cytometry | Antibody-based detection of cell surface proteins on individual cells. | Percentage of positive cells, MFI. | High-throughput, single-cell analysis of surface expression. | Requires cell suspension; may not detect intracellular protein. |
| Immunofluorescence (IF) | Visualization of protein localization within cells or tissues using fluorescently labeled antibodies. | Fluorescence intensity. | Provides spatial information on protein expression. | Quantification can be challenging; antibody dependent. |
| ELISA | Antibody-based capture and detection of a target protein in a liquid sample. | Protein concentration (e.g., pg/mL). | Highly sensitive and quantitative for soluble proteins. | Typically measures shed/secreted protein, not cellular levels. |
Experimental Protocol: Western Blotting for this compound
-
Protein Extraction: Lyse control and ACE2 knockdown/knockout cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ACE2. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.
III. Validation at the Functional Level
Functional assays are the ultimate validation, confirming that the reduction in this compound leads to a corresponding decrease in its biological activity.
A. ACE2 Enzymatic Activity Assay
Principle: These assays measure the carboxypeptidase activity of ACE2. A common method uses a fluorogenic substrate that, when cleaved by ACE2, releases a fluorescent signal that can be quantified.[1][2][3]
Advantages:
-
Directly measures the enzymatic function of ACE2.
-
Highly sensitive and quantitative.
Disadvantages:
-
May not reflect all biological functions of ACE2, such as its role as a viral receptor.
Table 3: Comparison of Functional Validation Methods
| Method | Principle | Typical Quantitative Output | Pros | Cons |
| Enzymatic Activity Assay | Measures the cleavage of a synthetic substrate by ACE2, often via a fluorescent readout.[1][2][3] | Relative fluorescence units (RFU). | Direct measure of enzymatic function; highly sensitive. | Does not assess non-enzymatic roles (e.g., viral receptor). |
| Viral Entry/Infection Assay | Uses pseudotyped or live viruses that rely on ACE2 for entry and measures infection (e.g., via luciferase). | Relative light units (RLU), % infection. | Highly relevant for studying viral interactions; in vivo applicable. | Requires BSL-2 or BSL-3 facilities for live virus; indirect measure of ACE2. |
| Spike Protein Binding Assay | Measures the binding of labeled SARS-CoV-2 spike protein (or RBD) to the cell surface. | Fluorescence intensity. | Directly assesses the receptor function of ACE2 for SARS-CoV-2. | Does not measure downstream effects of binding. |
Experimental Protocol: ACE2 Enzymatic Activity Assay
-
Sample Preparation: Prepare cell or tissue lysates as for Western blotting, or use conditioned media to measure shed ACE2 activity.
-
Assay Reaction: In a 96-well plate, add lysate or media to a reaction buffer containing a fluorogenic ACE2 substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence signal from knockdown/knockout samples to control samples. The inclusion of a specific ACE2 inhibitor (e.g., MLN-4760) can confirm the specificity of the assay.[1][3]
By employing a multi-tiered validation approach that combines quantification of mRNA, protein, and functional activity, researchers can confidently confirm the efficiency of their ACE2 knockdown or knockout systems, paving the way for more accurate and impactful downstream experiments.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to ACE2 Protein Disposal
Essential protocols for the safe handling and disposal of Angiotensin-Converting Enzyme 2 (ACE2) protein are critical for maintaining laboratory safety and environmental integrity. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals working with ACE2 protein. The protocols outlined below are based on established best practices for the disposal of recombinant proteins and biohazardous materials.
A thorough risk assessment is the foundational step in determining the appropriate disposal pathway for this compound waste. The categorization of waste—whether non-hazardous, chemically hazardous, or biohazardous—will dictate the specific handling and decontamination procedures required.
Quantitative Data for Decontamination
Effective decontamination is paramount for ensuring the safe disposal of protein waste. The following table summarizes key quantitative parameters for common inactivation methods.
| Decontamination Method | Agent/Parameter | Concentration/Setting | Contact Time | Application |
| Chemical Inactivation | Bleach (Sodium Hypochlorite) | 10% final concentration | ≥ 30 minutes | Liquid Waste |
| Heat Inactivation | Temperature | 100°C | ≥ 30 minutes | Liquid Waste |
| Autoclaving | Steam and Pressure | Standard cycles (e.g., 121°C, 15 psi) | Cycle-dependent | Solid and Liquid Biohazardous Waste |
Experimental Protocol: Decontamination and Disposal of this compound Solutions
This protocol details the steps for the safe handling and disposal of non-hazardous this compound solutions. For this compound that is chemically or biologically hazardous, additional institutional and regulatory guidelines must be followed.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Gloves: Always wear nitrile or equivalent gloves. Inspect gloves for any damage before use.[1]
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Lab Coat: A laboratory coat is mandatory to protect from splashes.[1][2][3]
-
Hygiene: Wash hands thoroughly before and after handling the protein and at the end of the workday.[1] Do not eat or drink in the laboratory.[1][3]
II. Waste Categorization and Segregation:
-
Risk Assessment: Before disposal, perform a risk assessment to categorize the this compound waste.[4]
-
Segregation: Dispose of each waste category in its designated and clearly labeled waste stream.[5]
III. Decontamination of Non-Hazardous Liquid this compound Waste:
Choose one of the following inactivation methods:
A. Chemical Inactivation:
-
Prepare a 10% bleach solution.
-
Add the bleach solution to the this compound solution to achieve a final bleach concentration of at least 10%.[2][4][6]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[4][6]
-
Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by local regulations.[4]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[4]
B. Heat Inactivation:
-
Transfer the this compound solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[4]
-
Allow the solution to cool to room temperature.
-
Dispose of the inactivated solution down the drain with a large volume of running water.[4]
IV. Disposal of Contaminated Solid Waste:
-
Sharps: Needles, syringes, and pipette tips contaminated with this compound should be collected in a designated, puncture-proof sharps container.[4][6]
-
Other Solids: Gels, contaminated labware (e.g., gloves, tubes), and paper towels should be disposed of in the appropriate waste stream (biohazardous or regular trash) based on the initial risk assessment.[4] For biohazardous solid waste, autoclaving is the recommended decontamination method before disposal.[6]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and key steps for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow
Caption: Key Safety and Disposal Components
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Lab Safety Guidelines | Applied Molecular Biology Lab | Biology | MIT OpenCourseWare [ocw.mit.edu]
- 3. cdn.butler.edu [cdn.butler.edu]
- 4. benchchem.com [benchchem.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
Essential Safety and Handling Protocols for ACE2 Protein
For researchers, scientists, and drug development professionals working with Angiotensin-Converting Enzyme 2 (ACE2) protein, adherence to proper safety and handling protocols is paramount to ensure a safe laboratory environment. While purified ACE2 protein is not classified as a hazardous substance, it is essential to follow standard laboratory biosafety level 1 (BSL-1) practices. When this compound is used in conjunction with viral components, such as the SARS-CoV-2 spike protein, or in systems involving live cells or viruses, a risk assessment must be conducted to determine if higher biosafety levels and more stringent personal protective equipment (PPE) are required.
This guide provides comprehensive, step-by-step information on the selection, use, and disposal of PPE for handling purified this compound, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) Specifications
The following tables summarize the recommended PPE for handling this compound, providing quantitative data to facilitate the selection of appropriate protective gear.
Table 1: Glove Material Chemical Resistance
This table provides a general guide to the chemical resistance of common disposable glove materials to chemicals frequently used in a laboratory setting. For handling this compound solutions, which are often in aqueous buffers, nitrile gloves are a suitable choice.
| Chemical | Nitrile | Latex | Neoprene |
| Acetic Acid | Good | Fair | Good |
| Acetone | Fair | Good | Good |
| Ethanol | Excellent | Excellent | Excellent |
| Hydrochloric Acid (10%) | Excellent | Good | Excellent |
| Isopropanol | Excellent | Excellent | Excellent |
| Sodium Hydroxide (50%) | Excellent | Good | Excellent |
| Water | Excellent | Excellent | Excellent |
Table 2: NIOSH Respirator Filter Efficiency
In procedures where aerosolization of the this compound solution is possible, respiratory protection should be considered. The National Institute for Occupational Safety and Health (NIOSH) classifies respirator filters based on their efficiency at removing airborne particles.
| Filter Class | Filter Efficiency | Description |
| N95 | ≥ 95% | Not resistant to oil. |
| N99 | ≥ 99% | Not resistant to oil. |
| N100 | ≥ 99.97% | Not resistant to oil. |
| R95 | ≥ 95% | Somewhat resistant to oil. |
| P95 | ≥ 95% | Strongly resistant to oil. |
| P99 | ≥ 99% | Strongly resistant to oil. |
| P100 | ≥ 99.97% | Strongly resistant to oil. |
For handling non-volatile protein solutions like ACE2, an N95 respirator is generally sufficient if an aerosol-generating procedure is unavoidable.
Operational Plan: Step-by-Step Guidance for Handling this compound
This section provides a detailed, procedural guide for the safe handling of this compound in a laboratory setting.
Preparation and Hazard Assessment
-
Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review the product-specific SDS to be aware of any specific handling and storage recommendations.[1][2]
-
Assess Risks: Conduct a risk assessment for the specific experimental procedure. Identify any steps that could lead to splashes, spills, or aerosol generation.
-
Gather Materials: Assemble all necessary equipment and reagents, including the required PPE, before starting the experiment.
Donning Personal Protective Equipment (PPE)
Following the correct sequence for putting on PPE is crucial to prevent contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds and dry them completely.[3]
-
Gown/Lab Coat: Put on a clean, fluid-resistant laboratory coat or gown. Fasten it completely.
-
Mask/Respirator (if required): If the risk assessment indicates a need for respiratory protection, put on an N95 respirator or higher. Ensure it is properly fitted and perform a seal check.
-
Eye Protection: Wear safety glasses with side shields or safety goggles.[2]
-
Gloves: Put on a pair of appropriate, chemical-resistant gloves (e.g., nitrile). Ensure the gloves cover the cuffs of the lab coat.
Handling this compound
-
Work Area: Perform all manipulations of this compound in a designated clean area, such as a laminar flow hood or a clean bench, to minimize the risk of contamination.
-
Avoid Aerosolization: Use techniques that minimize the generation of aerosols. This includes avoiding vigorous pipetting or vortexing of the protein solution.
-
Spill Management: In the event of a small spill, decontaminate the area with a suitable disinfectant (e.g., 10% bleach solution followed by 70% ethanol) and clean up with absorbent materials. Dispose of contaminated materials as biohazardous waste.
Doffing Personal Protective Equipment (PPE)
The removal of PPE should be done carefully to avoid contaminating yourself and the surrounding environment.
-
Gloves: Remove gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.
-
Gown/Lab Coat: Unfasten the gown or lab coat. Peel it away from your body, turning it inside out as you remove it. Fold or roll it into a bundle and dispose of it in the designated container.
-
Eye Protection: Remove eye protection from the back by lifting the headband or earpieces. Avoid touching the front of the eyewear.
-
Mask/Respirator (if used): Remove the mask or respirator from the back without touching the front.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.
Disposal Plan
Proper disposal of waste generated from handling this compound is essential for maintaining a safe and clean laboratory.
Waste Segregation
-
Non-Contaminated Waste: Items such as packaging and clean paper towels can be disposed of in the regular trash.
-
Biologically Contaminated Waste: All materials that have come into direct contact with the this compound, including used gloves, pipette tips, and microfuge tubes, should be considered biologically contaminated.
Disposal Procedures
-
Solid Waste:
-
Place all contaminated solid waste into a designated biohazard bag.
-
Once the bag is three-quarters full, securely close it.
-
Dispose of the biohazard bag according to your institution's guidelines for biohazardous waste, which typically involves autoclaving before final disposal.
-
-
Liquid Waste:
-
Liquid waste containing this compound should be decontaminated before disposal. A common method is to add bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.
-
After decontamination, the liquid waste can typically be disposed of down the sanitary sewer, in accordance with local regulations.
-
-
Sharps:
-
Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.
-
Do not overfill sharps containers. When three-quarters full, seal the container and dispose of it according to your institution's biohazardous waste procedures.
-
Workflow for PPE Selection, Use, and Disposal
The following diagram illustrates the decision-making process and workflow for the appropriate use of personal protective equipment when handling this compound.
Caption: Workflow for PPE management when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
